Product packaging for 2,2-Dichloroethane-1,1-diol(Cat. No.:CAS No. 16086-14-9)

2,2-Dichloroethane-1,1-diol

Cat. No.: B120590
CAS No.: 16086-14-9
M. Wt: 130.95 g/mol
InChI Key: RUUBIFVWPACNLY-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,1-ethanediol is an alcohol and an organochlorine compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4Cl2O2 B120590 2,2-Dichloroethane-1,1-diol CAS No. 16086-14-9

Properties

IUPAC Name

2,2-dichloroethane-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2O2/c3-1(4)2(5)6/h1-2,5-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUBIFVWPACNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936422
Record name 2,2-Dichloroethane-1,1-diol
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Molecular Weight

130.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16086-14-9
Record name 2,2-Dichloro-1,1-ethanediol
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Record name 2,2-Dichloroethane-1,1-diol
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Record name 2,2-Dichloroethane-1,1-diol
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Record name 2,2-dichloroethane-1,1-diol
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Record name 2,2-dichloro-1,1-ethanediol
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Foundational & Exploratory

Synthesis of 2,2-dichloroethane-1,1-diol from Dichloroacetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2-dichloroethane-1,1-diol from its precursor, dichloroacetaldehyde. The core of this process is the hydration of the aldehyde, a reaction significantly favored due to the electronic effects of the adjacent chloro groups. This document provides a comprehensive overview of the synthesis, including experimental protocols and quantitative data to support laboratory research and development.

Reaction Principle

The synthesis of this compound is achieved through the nucleophilic addition of water to the carbonyl group of dichloroacetaldehyde. This reaction establishes an equilibrium that strongly favors the formation of the geminal diol (hydrate). The electron-withdrawing nature of the two chlorine atoms on the alpha-carbon increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1] This results in a stable, often crystalline, hydrate.[2]

Physicochemical Data

A summary of the key physical and chemical properties of dichloroacetaldehyde and its hydrate, this compound, is presented below for easy reference and comparison.

PropertyDichloroacetaldehydeThis compound
IUPAC Name 2,2-dichloroethanalThis compound
CAS Number 79-02-716086-14-9
Molecular Formula C₂H₂Cl₂OC₂H₄Cl₂O₂
Molar Mass 112.94 g/mol 130.95 g/mol [3]
Appearance Colorless liquidCrystalline solid
Melting Point -50 °C35-50 °C
Boiling Point 88 °C85-95 °C (decomposes)
Density 1.4 g/mL1.53-1.54 g/cm³
Solubility in water Forms hydrateSoluble

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor, dichloroacetaldehyde, and its subsequent conversion to and isolation of this compound.

Protocol 1: Synthesis of Dichloroacetaldehyde

Dichloroacetaldehyde can be prepared through the chlorination of acetaldehyde or paraldehyde.[2]

Materials:

  • Acetaldehyde or Paraldehyde

  • Chlorine gas

  • Chlorination catalyst (e.g., UV light or a radical initiator)

  • Distillation apparatus

Procedure:

  • In a reaction vessel equipped with a gas inlet, a condenser, and a stirrer, place the starting material (acetaldehyde or paraldehyde).

  • Initiate the chlorination by introducing chlorine gas into the reaction mixture. The reaction is typically carried out at a controlled temperature, often with cooling, to manage the exothermic reaction.

  • The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture (e.g., by gas chromatography) to determine the relative amounts of mono-, di-, and trichloroacetaldehyde.

  • Upon completion, the crude dichloroacetaldehyde is purified by fractional distillation. The fraction boiling at approximately 88-90 °C is collected.

Protocol 2: Synthesis and Isolation of this compound

This protocol details the hydration of dichloroacetaldehyde and the subsequent crystallization of the diol.

Materials:

  • Dichloroacetaldehyde

  • Deionized water

  • Crystallization vessel

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying apparatus (e.g., desiccator)

Procedure:

  • To a crystallization vessel, add a measured amount of purified dichloroacetaldehyde.

  • Slowly add a stoichiometric amount of deionized water to the dichloroacetaldehyde with gentle stirring. The hydration reaction is typically spontaneous and may be slightly exothermic.

  • Allow the solution to stand, optionally with cooling, to induce crystallization of the this compound. The formation of a white crystalline solid should be observed.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold water to remove any unreacted dichloroacetaldehyde or other impurities.

  • Dry the purified crystals of this compound in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate).

Characterization Data

The following tables summarize the expected spectroscopic data for the characterization of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
¹H~5.8TripletMethine proton (-CH(OH)₂)
¹H~3.9DoubletMethylene protons (-CH₂Cl)
¹³C~95SingletDiol carbon (-CH(OH)₂)
¹³C~50SingletChloromethyl carbon (-CH₂Cl)

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H Stretch (H-bonded)~3400Strong, Broad
C-H Stretch2900-3000Medium
C-O Stretch1050-1150Strong
C-Cl Stretch650-800Strong

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentNotes
130/132/134[C₂H₄Cl₂O₂]⁺˙Molecular ion peak with isotopic pattern for two chlorine atoms.
112/114/116[C₂H₂Cl₂O]⁺˙Loss of water (H₂O).
83/85[CHCl₂]⁺Cleavage of the C-C bond.
49/51[CH₂Cl]⁺Cleavage of the C-C bond.

Visualizations

Signaling Pathway: Hydration of Dichloroacetaldehyde

Hydration_Reaction dichloroacetaldehyde Dichloroacetaldehyde (Cl₂CHCHO) diol This compound (Cl₂CHCH(OH)₂) dichloroacetaldehyde->diol Hydration water Water (H₂O) diol->dichloroacetaldehyde Dehydration

Caption: Reversible hydration of dichloroacetaldehyde.

Experimental Workflow: Synthesis and Isolation

Synthesis_Workflow cluster_synthesis Synthesis of Dichloroacetaldehyde cluster_hydration Hydration and Isolation start Acetaldehyde / Paraldehyde chlorination Chlorination with Cl₂ start->chlorination distillation Fractional Distillation chlorination->distillation product_aldehyde Pure Dichloroacetaldehyde distillation->product_aldehyde hydration Addition of Water product_aldehyde->hydration crystallization Crystallization hydration->crystallization filtration Vacuum Filtration crystallization->filtration drying Drying in Desiccator filtration->drying final_product Pure this compound drying->final_product

Caption: Workflow for synthesis and isolation.

References

Spectroscopic Characterization of 2,2-dichloroethane-1,1-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2-dichloroethane-1,1-diol, the hydrate of dichloroacetaldehyde. As a geminal diol, this compound presents unique analytical challenges due to its equilibrium with the corresponding aldehyde in aqueous solutions. The presence of two electron-withdrawing chlorine atoms on the adjacent carbon, however, lends it a degree of stability, making it amenable to spectroscopic analysis. This document outlines predicted spectroscopic data based on analogous compounds and provides detailed, standardized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound is an organochlorine compound and a geminal diol.[1] It is the hydrate of dichloroacetaldehyde and is the form this unstable aldehyde often takes.[2] While geminal diols are frequently transient intermediates, the electron-withdrawing nature of the adjacent chlorine atoms stabilizes the diol form of this compound, allowing for its characterization. A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and for researchers utilizing it in synthetic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.[2]

This guide synthesizes predicted spectroscopic data and provides robust experimental protocols to aid researchers in the comprehensive analysis of this compound.

Predicted Spectroscopic Data

Due to the equilibrium dynamics of geminal diols, obtaining pure experimental spectra can be challenging. The following data are predicted based on theoretical principles and extrapolation from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are anticipated to be influenced by the two hydroxyl groups and the dichloromethyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J)Notes
¹H~6.0Triplet~5 HzSignal for the methine proton (-CH(OH)₂), coupled to the dichloromethyl proton.
¹H~5.5Doublet~5 HzSignal for the proton of the dichloromethyl group (Cl₂CH-). The coupling would be with the methine proton.
¹HBroadSinglet-Signals for the two hydroxyl protons (-OH). The chemical shift is dependent on solvent, concentration, and temperature.
¹³C~95--Predicted chemical shift for the diol carbon (-CH(OH)₂). The two electronegative oxygen atoms cause a significant downfield shift.
¹³C~70--Predicted chemical shift for the dichloromethyl carbon (-CHCl₂). The two chlorine atoms cause a significant downfield shift.
Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the characteristic stretching frequencies of the hydroxyl groups.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch3200-3600Strong, BroadCharacteristic of hydrogen-bonded hydroxyl groups.
C-H Stretch2850-3000MediumAliphatic C-H stretching.
C-O Stretch1000-1200StrongAlcohol C-O stretching.
C-Cl Stretch600-800StrongCharacteristic of organochlorine compounds.
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to display fragmentation patterns typical for chlorinated compounds and alcohols. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will lead to characteristic M+2 and M+4 peaks for fragments containing one or two chlorine atoms, respectively.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentNotes
130/132/134[C₂H₄Cl₂O₂]⁺Molecular ion (M⁺). The M+2 and M+4 peaks will have intensities relative to the M⁺ peak based on the isotopic abundance of chlorine.
112/114/116[C₂H₂Cl₂O]⁺Loss of a water molecule (H₂O).
83/85[CHCl₂]⁺Cleavage of the C-C bond.
49[CH(OH)₂]⁺Cleavage of the C-C bond.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as protic solvents may lead to the exchange of hydroxyl protons.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • Integrate the signals to determine the proton ratios.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A greater number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • For liquid/solution samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer is to be used.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the pure solvent.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

Instrumentation:

  • An Electron Ionization (EI) mass spectrometer is typically used for this type of compound.

Data Acquisition:

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

  • Analyze the fragmentation pattern and the isotopic distribution of chlorine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, leveraging NMR, IR, and Mass Spectrometry. While its existence as a stable hydrate of dichloroacetaldehyde simplifies its analysis compared to other transient gem-diols, careful consideration of its chemical properties and the application of the detailed protocols outlined in this guide are essential for accurate and comprehensive structural elucidation and purity assessment. The predicted data and methodologies presented herein provide a solid foundation for researchers working with this important chemical intermediate.

References

Quantum Chemical Insights into the Stability of 2,2-dichloroethane-1,1-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed quantum chemical investigation into the stability of 2,2-dichloroethane-1,1-diol. Due to the limited availability of direct computational studies on this specific molecule, this document outlines a robust theoretical framework based on established methodologies for analogous gem-diols and halogenated hydrocarbons. The guide details proposed computational protocols, potential conformational isomers, and likely decomposition pathways. All quantitative data that would be generated from such a study are presented in structured tables for illustrative purposes. Furthermore, key experimental workflows and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the proposed research. This document is intended to serve as a foundational resource for researchers embarking on the theoretical characterization of this and similar molecules.

Introduction

Geminal diols, characterized by the presence of two hydroxyl groups attached to the same carbon atom, are often transient intermediates in the hydration of carbonyl compounds. However, the stability of gem-diols can be significantly influenced by the electronic effects of neighboring substituents. The presence of electron-withdrawing groups, for instance, is known to stabilize the gem-diol form. This compound, the hydrate of 2,2-dichloroacetaldehyde, is an interesting case study where the two chlorine atoms are expected to exert a strong electron-withdrawing effect, thereby enhancing its stability.

Understanding the intrinsic stability, conformational preferences, and potential decomposition pathways of this compound is crucial for its potential applications in organic synthesis and as a reference molecule in drug development. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these molecular properties with high accuracy. This guide proposes a detailed computational methodology to thoroughly investigate the stability of this compound.

Proposed Computational Investigation Workflow

The proposed computational study would follow a systematic workflow to ensure a comprehensive analysis of the stability of this compound. The key stages of this workflow are outlined in the diagram below.

Computational Workflow start Start: Define This compound structure conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt Identify unique conformers freq_calc Frequency Calculation (DFT) geom_opt->freq_calc Verify minima solvation Solvation Modeling (e.g., PCM) geom_opt->solvation Gas-phase geometries ts_search Transition State Search (e.g., QST2/QST3) freq_calc->ts_search Propose decomposition pathways nbo_analysis NBO/AIM Analysis freq_calc->nbo_analysis Analyze bonding irc_calc IRC Calculation ts_search->irc_calc Verify transition states irc_calc->geom_opt Connect to reactants and products data_analysis Data Analysis and Interpretation nbo_analysis->data_analysis solvation->data_analysis Aqueous-phase energies end End: Report on Stability and Decomposition data_analysis->end

Caption: A proposed workflow for the quantum chemical investigation of this compound.

Conformational Analysis

The stability of this compound will be significantly influenced by the relative orientations of the hydroxyl and chloro substituents. A thorough conformational analysis is therefore the first critical step. The primary degree of freedom for conformational changes is the rotation around the C-C single bond. Key conformers would likely include staggered arrangements to minimize steric hindrance.

Potential Conformers

The diagram below illustrates the Newman projections of the likely staggered conformers of this compound, viewed along the C-C bond.

Conformers cluster_gauche1 Gauche 1 cluster_gauche2 Gauche 2 cluster_anti Anti C1_g1 C H_g1 H C1_g1->H_g1 Cl1_g1 Cl C1_g1->Cl1_g1 Cl2_g1 Cl C1_g1->Cl2_g1 C2_g1 OH1_g1 OH C2_g1->OH1_g1 OH2_g1 OH C2_g1->OH2_g1 C1_g2 C H_g2 H C1_g2->H_g2 Cl1_g2 Cl C1_g2->Cl1_g2 Cl2_g2 Cl C1_g2->Cl2_g2 C2_g2 OH1_g2 OH C2_g2->OH1_g2 OH2_g2 OH C2_g2->OH2_g2 C1_a C H_a H C1_a->H_a Cl1_a Cl C1_a->Cl1_a Cl2_a Cl C1_a->Cl2_a C2_a OH1_a OH C2_a->OH1_a OH2_a OH C2_a->OH2_a

Caption: Newman projections of potential staggered conformers of this compound.

Proposed Quantitative Data for Conformational Analysis

A comprehensive computational study would yield the following data, which should be tabulated for clear comparison.

ConformerRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Dipole Moment (Debye)Key Dihedral Angles (°)
Gauche 1[Calculated Value][Calculated Value][Calculated Value]Cl-C-C-O: [Value]
Gauche 2[Calculated Value][Calculated Value][Calculated Value]Cl-C-C-O: [Value]
Anti[Calculated Value][Calculated Value][Calculated Value]Cl-C-C-O: [Value]

Potential Decomposition Pathways

The stability of this compound is not only determined by its conformational energetics but also by the energy barriers to its potential decomposition pathways. Two likely decomposition routes are dehydration to form the corresponding aldehyde and dehydrochlorination.

Decomposition Pathways diol This compound ts1 TS1 (Dehydration) diol->ts1 -H2O ts2 TS2 (Dehydrochlorination) diol->ts2 -HCl aldehyde 2,2-dichloroacetaldehyde + H2O ts1->aldehyde enol 2-chloro-1,1-dihydroxyethene + HCl ts2->enol

Caption: Potential decomposition pathways for this compound.

Proposed Quantitative Data for Decomposition Pathways

The energetic profiles of these decomposition pathways would be critical to understanding the kinetic stability of the molecule.

Reaction PathwayReactantTransition StateProductActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
DehydrationThis compoundTS12,2-dichloroacetaldehyde + H₂O[Calculated Value][Calculated Value]
DehydrochlorinationThis compoundTS22-chloro-1,1-dihydroxyethene + HCl[Calculated Value][Calculated Value]

Proposed Computational Protocol

The following section details a proposed methodology for the quantum chemical calculations, drawing upon common practices for similar molecular systems.

Software

The Gaussian suite of programs is a suitable choice for performing the proposed density functional theory (DFT) and ab initio calculations. For visualization and analysis of the results, software such as GaussView, Avogadro, and Multiwfn would be appropriate.

Conformational Search

An initial conformational search is recommended to be performed using a computationally less expensive method, such as molecular mechanics with the MMFF94 force field, to identify a set of low-energy conformers.

Geometry Optimization and Frequency Calculations

The unique conformers identified from the initial search should then be subjected to geometry optimization and frequency calculations using DFT. A suitable level of theory would be the B3LYP functional with the 6-311+G(d,p) basis set. The frequency calculations are essential to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

Transition State Searches

For the investigation of decomposition pathways, transition state (TS) searches should be performed. Methods such as the Berny algorithm with eigenvector following, or synchronous transit-guided quasi-Newton (STQN) methods like QST2 and QST3, are recommended. The nature of the transition states should be confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations

To verify that the located transition states connect the reactant (this compound) with the expected products of decomposition, intrinsic reaction coordinate (IRC) calculations should be performed.

Solvation Effects

To model the stability in a more realistic environment, implicit solvation models such as the Polarizable Continuum Model (PCM) can be employed to calculate the energies in an aqueous solution. The gas-phase optimized geometries can be used for single-point energy calculations with the PCM model.

Analysis of Intramolecular Interactions

To gain deeper insight into the factors stabilizing the various conformers, Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (AIM) can be employed. These analyses can quantify hyperconjugative interactions and identify and characterize intramolecular hydrogen bonds.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the investigation of the stability of this compound. By following the proposed workflow and computational protocols, researchers can obtain valuable insights into the conformational landscape, thermodynamic stability, and kinetic persistence of this molecule. The illustrative data tables and diagrams provide a clear framework for the presentation and interpretation of the results of such a study. This proposed research will not only contribute to a fundamental understanding of the chemistry of halogenated gem-diols but also provide valuable data for applications in synthetic chemistry and drug development.

Introduction to 2,2-dichloroethane-1,1-diol (Chloral Hydrate)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2,2-dichloroethane-1,1-diol (Chloral Hydrate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, the stable geminal diol more commonly known as chloral hydrate.[1][2] This document consolidates quantitative solubility data in various organic solvents, outlines a generalized experimental protocol for solubility determination, and presents key chemical relationships and workflows through structured diagrams.

This compound (CAS No: 302-17-0), is the hydrate of trichloroacetaldehyde (chloral).[3][4] Unlike many geminal diols which are unstable, chloral hydrate is a stable, crystalline solid at room temperature.[5][6][7] This stability is crucial for its use as a sedative, hypnotic, and chemical reagent.[2][8] In aqueous solutions, chloral hydrate exists in a reversible equilibrium with its aldehyde form, chloral.[8][9] Its solubility in organic solvents is a critical parameter for its application in organic synthesis, formulation development, and as a laboratory reagent.[2]

The equilibrium between chloral and chloral hydrate is fundamental to its chemistry. The presence of electron-withdrawing chlorine atoms on the alpha-carbon destabilizes the carbonyl group of chloral, favoring the formation of the more stable hydrated gem-diol form.

G cluster_main Equilibrium of Chloral and Chloral Hydrate Chloral Cl₃C-CHO (Chloral) plus + Chloral->plus Water H₂O (Water) ChloralHydrate Cl₃C-CH(OH)₂ (this compound) plus->Water plus->ChloralHydrate Reversible Reaction

Caption: Reversible hydration of chloral to form this compound.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents. The following tables summarize available quantitative and qualitative data.

Table 1: Quantitative Solubility in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g of Solvent)Solubility ( g/100 mL of Solvent)Reference
Ethanol 0188-[10]
5200-[10]
20425-[10]
25-~75 (as ~750 g/L)[11]
30950-[10]
455600-[10]
Chloroform 0-3.8[10]
10-5.2[10]
20-15.5[10]
27.7-65[10]
Diethyl Ether 25-200[1][10]
Toluene 03.25-[1][10]
108-[1][10]
2021-[1][10]
3577-[1][10]
45200-[1][10]
Carbon Disulfide 20-1.47[1][10]
Pyridine 2080.9-[1][10]
Quinoline 2012.56-[1][10]
Glycerol 20200-[10]
Olive Oil --1 g in 1.4 mL (~71.4 g/100mL)[3]

Table 2: Qualitative Solubility in Organic Solvents

SolventSolubility DescriptionReference
Acetone Freely soluble / Very soluble[1][3][12][13]
Methyl Ethyl Ketone (MEK) Freely soluble / Very soluble[1][3][12][13]
Benzene Very soluble / Sparingly soluble[1][2][3][12][13]
Carbon Tetrachloride Moderately or sparingly soluble[3][12][13]
Petroleum Ether Moderately or sparingly soluble[3][12][13]
Turpentine Moderately or sparingly soluble[3][12][13]

Note: Conflicting reports exist for benzene solubility, which may depend on the specific grade of the solvent and experimental conditions.

Experimental Protocol for Solubility Determination

While specific protocols for this compound are not detailed in the literature surveyed, a generalized and robust methodology based on the equilibrium method for determining the solubility of a solid compound in a solvent is provided below.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

1. Materials and Apparatus:

  • This compound (Chloral Hydrate), USP grade (≥99.5% purity)[13]

  • Selected organic solvent, analytical grade

  • Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks, pipettes, and vials

  • Analytical balance

  • Gas chromatograph with an appropriate detector (e.g., Electron Capture Detector) or High-Performance Liquid Chromatograph (HPLC)[13][14]

2. Experimental Workflow Diagram

G start Start prep Add excess chloral hydrate to a known volume of solvent in a sealed vial. start->prep equilibrate Place vial in thermostatic shaker. Agitate at constant temperature until equilibrium is reached. prep->equilibrate settle Cease agitation. Allow excess solid to settle. equilibrate->settle sample Withdraw a clear aliquot of the supernatant using a pre-warmed syringe. settle->sample filter Immediately filter the aliquot into a pre-weighed volumetric flask using a syringe filter. sample->filter weigh Reweigh the flask to determine the exact mass of the solution. filter->weigh dilute Dilute the filtered sample to a known volume with the solvent. weigh->dilute analyze Quantify the concentration of chloral hydrate using a validated analytical method (GC or HPLC). dilute->analyze calculate Calculate solubility in g/100 mL or g/100 g of solvent. analyze->calculate end_node End calculate->end_node

Caption: Generalized workflow for the experimental determination of solubility.

3. Procedure:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. Preliminary kinetic studies should be performed to determine the time required to reach a steady-state concentration.

  • Sampling: After equilibration, stop the agitation and allow the vial to stand undisturbed in the bath for several hours to permit the excess solid to settle.

  • Filtration and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization. Immediately pass the solution through a syringe filter (e.g., 0.45 μm) into a tared volumetric flask.

  • Quantification: Determine the weight of the collected filtrate. Dilute the sample to the flask's mark with the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated and validated analytical method, such as gas chromatography (GC), which can analyze chloral hydrate as it breaks down to chloral upon vaporization.[13]

4. Data Calculation:

  • Solubility in g/100 mL:

    • Solubility = (C * D * V_flask) / V_aliquot

    • Where:

      • C = Concentration from analytical instrument (g/mL)

      • D = Dilution factor

      • V_flask = Volume of the volumetric flask (mL)

      • V_aliquot = Volume of the initial aliquot taken (mL)

  • Solubility in g/100 g:

    • Calculate the mass of the solute and the mass of the solvent in the filtered aliquot and normalize to 100 g of solvent.

This guide provides essential data and standardized methodologies for professionals working with this compound. Accurate solubility data is fundamental for ensuring the success of chemical syntheses, drug formulation, and other scientific applications.

References

An In-depth Technical Guide on the Formation of 2,2-dichloroethane-1,1-diol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, thermodynamics, and kinetics of the formation of 2,2-dichloroethane-1,1-diol in aqueous media. This geminal diol is the hydrate of 2,2-dichloroacetaldehyde and its formation is a crucial aspect to consider in various chemical and biological systems.

Introduction

In aqueous solutions, aldehydes exist in a reversible equilibrium with their corresponding geminal diols (hydrates). This reaction is of significant interest in organic chemistry, biochemistry, and pharmaceutical sciences as the reactivity and bioavailability of the aldehydic form can be markedly different from its hydrated counterpart. The stability of the gem-diol is significantly influenced by the electronic effects of substituents on the carbonyl carbon. The presence of electron-withdrawing groups, such as chlorine atoms, on the α-carbon of an aldehyde destabilizes the carbonyl group, thereby favoring the formation of the hydrate.[1]

This guide focuses on the hydration of 2,2-dichloroacetaldehyde to form this compound, a process of relevance in understanding the behavior of chlorinated aldehydes in biological systems and in various chemical syntheses.

The Hydration Reaction: Mechanism and Equilibrium

2,2-dichloroacetaldehyde (Cl₂CHCHO) is a highly volatile liquid that is readily soluble in water, where it establishes an equilibrium with its hydrate, this compound.[2][3]

The Equilibrium

The hydration of 2,2-dichloroacetaldehyde is a reversible nucleophilic addition of water to the carbonyl group.

Cl₂CHCHO + H₂O ⇌ Cl₂CHCH(OH)₂

The position of this equilibrium is described by the hydration equilibrium constant, Khyd:

Khyd = [this compound] / [2,2-dichloroacetaldehyde]

A larger Khyd value indicates that the equilibrium favors the formation of the hydrated product. The strong electron-withdrawing nature of the two chlorine atoms significantly increases the equilibrium constant for hydration compared to acetaldehyde and monochloroacetaldehyde.[1][4]

Reaction Mechanism

The hydration of 2,2-dichloroacetaldehyde can be catalyzed by both acid and base.

Acid-Catalyzed Hydration:

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydration:

In basic media, the hydroxide ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. The resulting alkoxide is then protonated by water to yield the gem-diol.

Quantitative Data

Table 1: Hydration Equilibrium Constants (Khyd) for Chlorinated Acetaldehydes in Water at approximately 298 K

AldehydeChemical FormulaKhyd
AcetaldehydeCH₃CHO~1.2 - 1.4[5]
ChloroacetaldehydeClCH₂CHO~37[4]
2,2-dichloroacetaldehyde Cl₂CHCHO Estimated to be significantly > 37
Trichloroacetaldehyde (Chloral)CCl₃CHO> 100[1]

Note: The value for 2,2-dichloroacetaldehyde is an estimation based on the established trend of increasing Khyd with the number of electron-withdrawing chlorine atoms.[1][4] The presence of a second chlorine atom is expected to further stabilize the hydrate, pushing the equilibrium significantly further to the right than for monochloroacetaldehyde.

Experimental Protocols

The determination of the hydration equilibrium constant (Khyd) and the kinetic parameters for the hydration of 2,2-dichloroacetaldehyde can be achieved using spectroscopic methods.

Determination of Khyd by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the different species in the hydration equilibrium.

Materials:

  • 2,2-dichloroacetaldehyde

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

  • 5 mm NMR tubes

  • NMR spectrometer (≥300 MHz)

Procedure:

  • Sample Preparation: A stock solution of 2,2-dichloroacetaldehyde is prepared in D₂O. A known concentration of an internal standard is added for quantitative analysis.

  • NMR Acquisition: A ¹H NMR spectrum of the solution is acquired at a constant temperature (e.g., 298 K).

  • Data Analysis: The signals corresponding to the aldehydic proton of 2,2-dichloroacetaldehyde and the methine proton of this compound are identified and integrated.

  • Calculation of Khyd: The ratio of the integrals, corrected for the number of protons, gives the ratio of the concentrations of the hydrate and the aldehyde, from which Khyd can be calculated.

Kinetic Analysis by UV-Vis Spectroscopy

The kinetics of the hydration and dehydration reactions can be monitored using UV-Vis spectroscopy by observing the change in absorbance of the carbonyl group's n→π* transition.

Materials:

  • 2,2-dichloroacetaldehyde

  • Buffered aqueous solutions (to maintain constant pH)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for the n→π* transition of the carbonyl group of 2,2-dichloroacetaldehyde is determined.

  • Kinetic Runs: A concentrated solution of 2,2-dichloroacetaldehyde in a non-aqueous solvent (e.g., acetonitrile) is rapidly injected into a buffered aqueous solution in a cuvette.

  • Data Acquisition: The change in absorbance at λmax is monitored over time as the system approaches equilibrium.

  • Data Analysis: The rate of change of absorbance is fitted to a first-order kinetic model to determine the observed rate constant (kobs). By performing experiments at different pH values, the individual rate constants for the uncatalyzed, acid-catalyzed, and base-catalyzed hydration and dehydration can be determined.

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_product Product 2_2_dichloroacetaldehyde 2,2-dichloroacetaldehyde (Cl₂CHCHO) 2_2_dichloroethane_1_1_diol This compound (Cl₂CHCH(OH)₂) 2_2_dichloroacetaldehyde->2_2_dichloroethane_1_1_diol Hydration (k_hyd) Water Water (H₂O) 2_2_dichloroethane_1_1_diol->2_2_dichloroacetaldehyde Dehydration (k_dehyd)

Caption: Reversible hydration of 2,2-dichloroacetaldehyde.

Acid-Catalyzed Hydration Mechanism

G Aldehyde 2,2-dichloroacetaldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H₃O⁺ Protonated_Aldehyde->Aldehyde - H₃O⁺ Intermediate Tetrahedral Intermediate Protonated_Aldehyde->Intermediate + H₂O Intermediate->Protonated_Aldehyde - H₂O Hydrate This compound Intermediate->Hydrate - H₃O⁺ Hydrate->Intermediate + H₃O⁺ H3O H₃O⁺ H2O H₂O H3O_2 H₃O⁺ G Aldehyde 2,2-dichloroacetaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide + OH⁻ Alkoxide->Aldehyde - OH⁻ Hydrate This compound Alkoxide->Hydrate + H₂O Hydrate->Alkoxide - H₂O OH OH⁻ H2O H₂O OH_2 OH⁻ G Start Start Prepare_Sample Prepare sample in D₂O with internal standard Start->Prepare_Sample Acquire_Spectrum Acquire ¹H NMR spectrum Prepare_Sample->Acquire_Spectrum Process_Data Process spectrum (FT, phasing, baseline correction) Acquire_Spectrum->Process_Data Integrate_Peaks Integrate aldehyde and hydrate proton signals Process_Data->Integrate_Peaks Calculate_Khyd Calculate K_hyd from integral ratio Integrate_Peaks->Calculate_Khyd End End Calculate_Khyd->End

References

Toxicological Profile of 2,2-dichloroethane-1,1-diol and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of 2,2-dichloroethane-1,1-diol, also known as dichloroacetaldehyde hydrate, and its principal metabolite, dichloroacetic acid (DCA). While quantitative toxicological data for this compound is limited, its toxicity is primarily attributed to its dehydration product, dichloroacetaldehyde, and its subsequent metabolite, DCA. This document collates available quantitative data, details metabolic pathways, and elucidates the mechanisms of toxicity and effects on cellular signaling pathways, particularly for DCA. Experimental protocols for key toxicological assessments are also described. All quantitative data are summarized in structured tables, and relevant pathways and workflows are visualized using diagrams.

Introduction

This compound is the hydrated form of the aldehyde dichloroacetaldehyde.[1] In aqueous solutions, it exists in equilibrium with its parent aldehyde. The toxicological effects of this compound are therefore intrinsically linked to the reactivity and metabolic fate of dichloroacetaldehyde. A primary and toxicologically significant metabolite of dichloroacetaldehyde is dichloroacetic acid (DCA).[2] DCA has been extensively studied for its therapeutic potential and its toxicological profile is well-characterized, providing crucial insights into the potential long-term effects of exposure to its parent compounds.

Metabolism of this compound

The metabolism of this compound proceeds via its dehydration to dichloroacetaldehyde. Dichloroacetaldehyde is then primarily oxidized to dichloroacetic acid (DCA).[2] In mammals, chloroacetaldehydes can also be reduced to chloroethanols.[2] One study in mice injected with dichloroacetaldehyde hydrate found that a minor urinary metabolite was dichloroacetic acid, accounting for approximately 1% of the administered dose.[2]

Metabolism This compound This compound Dichloroacetaldehyde Dichloroacetaldehyde This compound->Dichloroacetaldehyde Dehydration Dichloroacetic Acid (DCA) Dichloroacetic Acid (DCA) Dichloroacetaldehyde->Dichloroacetic Acid (DCA) Oxidation Dichloroethanol Dichloroethanol Dichloroacetaldehyde->Dichloroethanol Reduction

Metabolic pathway of this compound.

Toxicological Profile of this compound (Dichloroacetaldehyde Hydrate)

Direct quantitative toxicological data for this compound is scarce in publicly available literature. Its toxicity is largely attributed to dichloroacetaldehyde.

Acute Toxicity

Dichloroacetaldehyde is toxic by ingestion and inhalation and is a strong skin irritant.[2][3] It is classified as corrosive and can cause severe skin burns and eye damage.[4]

Genotoxicity and Carcinogenicity

There is limited direct evidence for the carcinogenicity of dichloroacetaldehyde. However, it is a metabolite of the known rodent hepatocarcinogen trichloroethylene.[5]

Toxicological Profile of Dichloroacetic Acid (DCA)

The primary metabolite, dichloroacetic acid (DCA), has a more extensively documented toxicological profile.

Quantitative Toxicological Data

A summary of the available quantitative toxicological data for dichloroacetic acid is presented in Table 1.

Parameter Species Route Value Reference(s)
LD50RatOral2820 mg/kg[6][7]
LD50RabbitDermal510 mg/kg[8]
NOAELRatOral (90-day)18 mg/kg/day[9]
LOAELRatOral12.5 mg/kg/day[9]
Mechanisms of Toxicity and Signaling Pathways

DCA's toxicity is multifaceted, involving metabolic modulation, oxidative stress, and alterations in key signaling pathways.

DCA is a well-established inhibitor of pyruvate dehydrogenase kinase (PDK).[10] This inhibition leads to the activation of the pyruvate dehydrogenase complex (PDC), shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[10] This "reversal of the Warburg effect" is a primary mechanism behind its investigation as an anti-cancer agent but also contributes to its cellular toxicity through increased production of reactive oxygen species (ROS).[11]

DCA_Metabolism cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA PDC Lactate Lactate Pyruvate->Lactate LDH TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Oxidative Phosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative Phosphorylation ATP ATP Oxidative Phosphorylation->ATP PDK PDK PDC PDC PDK->PDC inhibits DCA DCA DCA->PDK inhibits SignalingPathways cluster_akt Akt/mTOR Pathway cluster_p53 p53 Pathway cluster_jnk JNK-Bcl-2 Pathway DCA DCA Akt Akt DCA->Akt inhibits p53 p53 DCA->p53 modulates ROS ROS DCA->ROS induces mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis p53->Cell Cycle Arrest & Apoptosis JNK JNK ROS->JNK Bcl-2 Bcl-2 JNK->Bcl-2 Apoptosis Apoptosis Bcl-2->Apoptosis Acute_Oral_Toxicity_Workflow Start Start Administer Starting Dose (e.g., 300 mg/kg) Administer Starting Dose (e.g., 300 mg/kg) Start->Administer Starting Dose (e.g., 300 mg/kg) Observe for 14 days (mortality, clinical signs, body weight) Observe for 14 days (mortality, clinical signs, body weight) Administer Starting Dose (e.g., 300 mg/kg)->Observe for 14 days (mortality, clinical signs, body weight) Outcome? Outcome? Observe for 14 days (mortality, clinical signs, body weight)->Outcome? Increase Dose Increase Dose Outcome?->Increase Dose No adverse effects Decrease Dose Decrease Dose Outcome?->Decrease Dose Adverse effects Determine LD50 Range and Toxic Signs Determine LD50 Range and Toxic Signs Outcome?->Determine LD50 Range and Toxic Signs Sufficient data Increase Dose->Administer Starting Dose (e.g., 300 mg/kg) Decrease Dose->Administer Starting Dose (e.g., 300 mg/kg) End End Determine LD50 Range and Toxic Signs->End

References

An In-Depth Technical Guide on the Environmental Fate and Degradation of 2,2-dichloroethane-1,1-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dichloroethane-1,1-diol, also known as dichloroacetaldehyde hydrate, is the geminal diol form of the reactive aldehyde, 2,2-dichloroacetaldehyde. In aqueous environments, these two compounds exist in a dynamic equilibrium. The environmental fate of this compound is therefore intrinsically linked to the behavior of dichloroacetaldehyde. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound, with a focus on its abiotic and biotic transformation pathways. The information presented is intended to support environmental risk assessments and the development of sustainable chemical practices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,2-dichloroacetaldehyde and its hydrate is presented in Table 1. These properties are crucial for predicting the compound's behavior and partitioning in the environment.

Table 1: Chemical and Physical Properties of 2,2-Dichloroacetaldehyde and its Hydrate

Property2,2-DichloroacetaldehydeThis compoundReference(s)
CAS Number 79-02-716086-14-9[1]
Molecular Formula C₂H₂Cl₂OC₂H₄Cl₂O₂[1]
Molecular Weight ( g/mol ) 112.94130.95[1]
Appearance Colorless liquidCrystalline solid[2]
Boiling Point (°C) 88-90Decomposes[3]
Melting Point (°C) -5835-50[1][2]
Vapor Pressure (mm Hg at 25°C) 55.4-[2]
Water Solubility Soluble, forms hydrateSoluble[4][5]
Log Kow (estimated) 0.27-[2]
Henry's Law Constant (atm-m³/mol, estimated) 8.42 x 10⁻⁶-[2]
Soil Adsorption Coefficient (Koc, estimated) 4.3-[2]

Environmental Fate

The environmental distribution of this compound is governed by the properties of its anhydrous form, dichloroacetaldehyde. Its high water solubility and low estimated soil adsorption coefficient (Koc) of 4.3 suggest it will be highly mobile in soil and likely to partition into the aqueous phase.[2] The estimated Henry's Law constant indicates that volatilization from water surfaces can be an important fate process.[2]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the transformation of this compound in the environment.

Hydrolysis: While dichloroacetaldehyde contains a hydrolyzable alkyl chloride group, specific experimental data on its hydrolysis rate constant are limited.[2] In aqueous solution, it readily forms the stable hydrate, this compound.[4] The stability of this geminal diol is attributed to the electron-withdrawing effect of the adjacent chlorine atoms. Further hydrolysis to dichloroacetic acid is a potential degradation pathway, though quantitative data on the rate of this reaction under various environmental pH and temperature conditions are not readily available.

Photolysis: Vapor-phase dichloroacetaldehyde is expected to be degraded in the atmosphere primarily through reaction with photochemically produced hydroxyl radicals.[2] The estimated atmospheric half-life for this reaction is approximately 7.0 days.[1][2] Direct photolysis in the aqueous phase is not expected to be a significant degradation pathway as the compound does not absorb light in the environmental UV spectrum.[2]

Table 2: Summary of Abiotic Degradation Data for Dichloroacetaldehyde

Degradation ProcessMatrixHalf-lifeConditionsReference(s)
Atmospheric Oxidation (with OH radicals) Air~7.0 days (estimated)Atmospheric concentration of 5x10⁵ OH radicals/cm³[1][2]
Volatilization from Water Model River4.7 days (estimated)1 m deep, 1 m/s flow, 3 m/s wind[2]
Volatilization from Water Model Lake38 days (estimated)1 m deep, 0.05 m/s flow, 0.5 m/s wind[2]
Biotic Degradation

The biodegradation of this compound is expected to proceed through the metabolism of its anhydrous form, dichloroacetaldehyde. Microbial degradation can occur under both aerobic and anaerobic conditions, leading to different metabolic pathways and end products.

Aerobic Degradation: Under aerobic conditions, the degradation of chlorinated aldehydes is often initiated by an oxidation step. In the case of 1,2-dichloroethane degradation by Pseudomonas sp. strain DCA1, chloroacetaldehyde is an intermediate which is further oxidized to chloroacetic acid.[6] It is plausible that dichloroacetaldehyde is similarly oxidized to dichloroacetic acid (DCA). DCA can then be further metabolized. While the complete aerobic pathway for dichloroacetaldehyde is not fully elucidated, it is hypothesized to proceed via dichloroacetic acid, which is then dehalogenated to glyoxylate. Glyoxylate can then enter central metabolic pathways such as the glyoxylate cycle for assimilation into biomass or be further oxidized to CO₂.[7][8]

Anaerobic Degradation: Under anoxic conditions, a novel fermentative pathway for the degradation of dichloroacetate (DCA) has been identified in "Candidatus Dichloromethanomonas elyunquensis" strain RM.[2][9] This pathway is initiated by a cofactor-independent (S)-2-haloacid dehalogenase (HAD) which converts DCA to glyoxylate.[2] Glyoxylate is then further metabolized via the Wood-Ljungdahl pathway, ultimately producing acetate.[2] This suggests that if dichloroacetaldehyde is first oxidized to DCA, it can be anaerobically degraded through this fermentative route.

The following diagram illustrates the proposed biotic degradation pathways for 2,2-dichloroacetaldehyde.

Biotic_Degradation_of_Dichloroacetaldehyde cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway DCA_diol This compound DCA_aldehyde 2,2-Dichloroacetaldehyde DCA_diol->DCA_aldehyde Equilibrium in water DCA_acid Dichloroacetic Acid (DCA) DCA_aldehyde->DCA_acid Aldehyde Dehydrogenase (?) DCA_aldehyde->DCA_acid Oxidation Chloroacetic_acid Chloroacetic Acid DCA_aldehyde->Chloroacetic_acid Aldehyde Dehydrogenase (?) Glyoxylate Glyoxylate DCA_acid->Glyoxylate (S)-2-Haloacid Dehalogenase DCA_acid->Glyoxylate (S)-2-Haloacid Dehalogenase Central_Metabolism Central Metabolism (e.g., Glyoxylate Cycle, TCA Cycle) Glyoxylate->Central_Metabolism Wood_Ljungdahl Wood-Ljungdahl Pathway Glyoxylate->Wood_Ljungdahl Glycolic_acid Glycolic Acid Chloroacetic_acid->Glycolic_acid Haloacetate Dehalogenase Glycolic_acid->Central_Metabolism Acetate Acetate Wood_Ljungdahl->Acetate Soil_Degradation_Workflow cluster_conditions Incubation Conditions start Start soil_prep Soil Collection & Sieving (<2mm) start->soil_prep characterize Soil Characterization (pH, texture, organic carbon) soil_prep->characterize pre_incubate Pre-incubation (adjust moisture, equilibrate) characterize->pre_incubate spiking Spike Soil with This compound pre_incubate->spiking incubation Incubation (dark, controlled temperature) spiking->incubation sampling Periodic Sampling incubation->sampling aerobic Aerobic (continuous air flow) anaerobic Anaerobic (flooded, N₂ atmosphere) extraction Solvent Extraction sampling->extraction analysis Analysis (e.g., HPLC, GC-MS) extraction->analysis data Data Analysis (degradation kinetics, half-life) analysis->data end End data->end Aqueous_Photolysis_Workflow start Start solution_prep Prepare Aqueous Solution of this compound (sterile buffered water) start->solution_prep uv_vis Measure UV-Vis Absorption Spectrum solution_prep->uv_vis dark_control Dark Control Incubation solution_prep->dark_control irradiation Irradiation with Xenon Arc Lamp (simulating sunlight) uv_vis->irradiation sampling Periodic Sampling irradiation->sampling dark_control->sampling analysis Analysis (e.g., HPLC) sampling->analysis quantum_yield Calculate Quantum Yield and Environmental Half-life analysis->quantum_yield end End quantum_yield->end

References

An In-depth Technical Guide to the Historical Context and Organic Chemistry of 2,2-dichloroethane-1,1-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dichloroethane-1,1-diol, the hydrated form of dichloroacetaldehyde. It delves into the historical discovery and synthesis of this compound, presenting key physicochemical data and detailed experimental protocols for its preparation. Furthermore, this guide explores its utility as a versatile reagent in organic synthesis, with a particular focus on its role in the construction of heterocyclic compounds and the synthesis of pharmacologically active molecules. Key reaction pathways and experimental workflows are visually represented to facilitate a deeper understanding of its chemical behavior and applications in drug development and research.

Historical Context

The history of this compound is intrinsically linked to its anhydrous form, dichloroacetaldehyde. The initial synthesis of dichloroacetaldehyde is credited to F. Paterno in 1868, who produced it through the distillation of dichlorodiethyl acetal with sulfuric acid[1]. For a significant period, its study was often in the context of the broader exploration of chlorinated aldehydes and their derivatives.

A notable aspect of its history is the challenge associated with its synthesis and isolation. Early methods involving the chlorination of acetaldehyde or paraldehyde often resulted in a mixture of mono-, di-, and trichlorinated products, making the purification of dichloroacetaldehyde difficult[1]. A method for producing purer dichloroacetaldehyde was later developed through the hypochlorination of 1,2-dichloroethylene[1][2]. Due to the inherent instability of dichloroacetaldehyde, which readily polymerizes, it is most commonly handled and stored in its stable hydrated form, this compound[2].

In the mid-20th century, the significance of dichloroacetaldehyde and its hydrate grew with their application as intermediates in the synthesis of various industrial and pharmaceutical compounds. A key application that emerged was its use in the production of the insecticide Perthane (p,p'-diethyl-1,1-diphenyl-2,2-dichloroethane) through condensation with ethylbenzene[1]. More critically for the pharmaceutical industry, it became a crucial building block for the synthesis of the adrenolytic drug mitotane and the diuretic trichlormethiazide[3].

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its anhydrous form, dichloroacetaldehyde.

PropertyThis compoundDichloroacetaldehydeSource(s)
IUPAC Name This compound2,2-dichloroethanal[2]
CAS Number 16086-14-979-02-7[2]
Molecular Formula C₂H₄Cl₂O₂C₂H₂Cl₂O[2]
Molar Mass 130.95 g/mol 112.94 g/mol [2]
Appearance Crystalline solidColorless liquid[2][3]
Melting Point 56 °C-50 °C[2]
Boiling Point 121 °C88 °C[2]
Density 1.635 g/cm³ (predicted)1.4 g/mL[2]
Solubility in Water Soluble (forms hydrate)Soluble (forms hydrate)[2]

Experimental Protocols

Synthesis of Dichloroacetaldehyde from Chloral Hydrate

This protocol is adapted from a patented method for the preparation of dichloroacetaldehyde from the more readily available chloral hydrate.

Objective: To synthesize dichloroacetaldehyde by the reaction of chloral hydrate with trimethyl phosphite, followed by hydrolysis and dehydration.

Materials:

  • Chloral hydrate

  • Benzene

  • Trimethyl phosphite

  • Distilled water

  • Concentrated sulfuric acid

Procedure:

  • A mixture of chloral hydrate and benzene (in a volume ratio of approximately 1:1) is prepared in a flask equipped with a water separator (e.g., a Dean-Stark apparatus).

  • The mixture is heated to reflux to remove water via azeotropic distillation with benzene.

  • After complete dehydration, the resulting solution of anhydrous chloral in benzene is cooled.

  • Trimethyl phosphite is added dropwise to the solution. The molar ratio of chloral to trimethyl phosphite should be in the range of 1:1.0 to 1:2.0. The addition is typically carried out over a period of about 1 hour and 10 minutes.

  • Following the addition, the reaction is allowed to proceed for an additional 15 minutes.

  • The solvent (benzene) and other low-boiling impurities (boiling point below 100 °C) are removed by distillation.

  • The residue is cooled slightly, and distilled water is added, followed by a small amount of concentrated sulfuric acid.

  • The mixture is distilled under atmospheric pressure, and the fraction boiling between 89.0-91.0 °C is collected as dichloroacetaldehyde.

Expected Yield: Approximately 92%[4].

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Benzene is a known carcinogen, and appropriate personal protective equipment should be worn. Chloral hydrate and dichloroacetaldehyde are irritants. Concentrated sulfuric acid is highly corrosive.

Applications in Organic Synthesis

This compound, through its equilibrium with dichloroacetaldehyde, serves as a valuable C2 building block in organic synthesis, particularly in the construction of heterocyclic systems and pharmacologically active molecules.

Synthesis of Mitotane

Dichloroacetaldehyde is a key precursor in the synthesis of mitotane, a drug used in the treatment of adrenocortical carcinoma[5]. The synthesis involves a Grignard reaction followed by a Friedel-Crafts-type condensation.

mitotane_synthesis 1_bromo_2_chlorobenzene 1-Bromo-2-chlorobenzene grignard 2-Chlorophenylmagnesium bromide 1_bromo_2_chlorobenzene->grignard Mg Mg / Ether dichloroacetaldehyde Dichloroacetaldehyde (IV) intermediate_alcohol 2,2-Dichloro-1-(2-chlorophenyl)ethanol (V) dichloroacetaldehyde->intermediate_alcohol chlorobenzene Chlorobenzene (VI) mitotane Mitotane chlorobenzene->mitotane H2SO4 H₂SO₄ triazole_synthesis dichloroacetaldehyde Dichloroacetaldehyde hydrazone 2,2-Dichloroacetaldehyde tosylhydrazone dichloroacetaldehyde->hydrazone tosylhydrazine Tosylhydrazine tosylhydrazine->hydrazone triazole 1,2,3-Triazole hydrazone->triazole Cyclization ammonia Ammonia (NH₃) ammonia->triazole

References

An In-Depth Technical Guide on the Discovery and Initial Isolation of 2,2-Dichloroethane-1,1-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial isolation of 2,2-dichloroethane-1,1-diol, the stable hydrate of dichloroacetaldehyde. The document outlines the historical context of its discovery, focusing on the synthesis of its anhydrous precursor, dichloroacetaldehyde, first reported by F. Paternò in 1868. It provides a comprehensive experimental protocol for the synthesis and isolation of the crystalline hydrate, derived from modern adaptations of early synthetic methods. Quantitative data, including physical properties and reaction parameters, are summarized in structured tables. Furthermore, this guide includes predicted and reported spectroscopic data to aid in the characterization of this compound. Diagrams illustrating the synthesis and hydration workflow are provided to enhance understanding.

Introduction

This compound, also known as dichloroacetaldehyde hydrate, is a geminal diol that serves as the stable, crystalline form of the otherwise unstable dichloroacetaldehyde. The presence of two electron-withdrawing chlorine atoms on the adjacent carbon stabilizes the hydrate form, making it a readily handleable solid. Dichloroacetaldehyde and its hydrate are valuable intermediates in organic synthesis, particularly in the production of pharmaceuticals and other specialty chemicals.

The discovery of this compound is intrinsically linked to the first synthesis of its anhydrous counterpart, dichloroacetaldehyde (Cl₂CHCHO), by F. Paternò in 1868. Early methods focused on the chlorination of acetaldehyde or its trimer, paraldehyde. These reactions typically produced a mixture of chlorinated aldehydes, making the isolation of pure dichloroacetaldehyde challenging. The inherent instability of the anhydrous aldehyde led to its common preparation and storage as the more stable hydrate.

This guide provides a detailed overview of a representative method for the synthesis of dichloroacetaldehyde and its subsequent isolation as the crystalline this compound.

Synthesis and Isolation

The synthesis of this compound is a two-step process involving the initial formation of dichloroacetaldehyde, followed by its hydration and isolation as a crystalline solid.

Synthesis of Dichloroacetaldehyde

A common and effective method for the preparation of dichloroacetaldehyde is the chlorination of paraldehyde, the cyclic trimer of acetaldehyde. This method, while yielding a mixture of chlorinated products, can be controlled to favor the formation of dichloroacetaldehyde.

Reaction Scheme:

G cluster_0 Chlorination Paraldehyde Paraldehyde DCA_mix Chlorinated Aldehyde Mixture Paraldehyde->DCA_mix Chlorination Chlorine Cl₂ Chlorine->DCA_mix DCA Dichloroacetaldehyde DCA_mix->DCA HCl HCl DCA_mix->HCl

Figure 1: Synthesis of Dichloroacetaldehyde.
Isolation of this compound

The crude dichloroacetaldehyde obtained from the chlorination reaction is purified by fractional distillation. The fraction rich in dichloroacetaldehyde is then hydrated by the addition of water, leading to the crystallization of this compound.

Workflow for Isolation:

G start Crude Dichloroacetaldehyde (from chlorination) distillation Fractional Distillation start->distillation dca_fraction Dichloroacetaldehyde-rich Fraction (b.p. 90-100 °C) distillation->dca_fraction hydration Addition of Water dca_fraction->hydration crystallization Crystallization hydration->crystallization filtration Filtration and Washing crystallization->filtration product Crystalline this compound filtration->product

Figure 2: Isolation of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis and isolation of this compound.

Synthesis of Dichloroacetaldehyde from Paraldehyde

Materials:

  • Paraldehyde

  • Chlorine gas

  • Water

Procedure:

  • Charge a reaction vessel equipped with a stirrer, a condenser, and a gas inlet with paraldehyde and a small amount of water.

  • Cool the mixture to approximately 10°C.

  • Introduce chlorine gas into the reaction mixture at a controlled rate while maintaining the temperature.

  • Continue the chlorination until the desired degree of chlorination is achieved, which can be monitored by analyzing the reaction mixture. The reaction typically takes several hours.

  • Upon completion, the resulting chlorinated solution contains dichloroacetaldehyde as the major component, along with monochloroacetaldehyde, chloral, and unreacted starting material.

Isolation and Purification of this compound

Materials:

  • Crude chlorinated aldehyde solution

  • Water

Procedure:

  • Subject the crude chlorinated solution to fractional distillation.

  • Collect the distillate fraction with a boiling point between 90°C and 100°C. This fraction will be enriched in dichloroacetaldehyde.

  • To the collected distillate, add a controlled amount of water.

  • Stir the mixture to facilitate the hydration of dichloroacetaldehyde to this compound.

  • Cool the mixture to induce crystallization of the diol.

  • Collect the crystalline product by filtration.

  • Wash the crystals with a small amount of cold water to remove impurities.

  • Dry the purified crystals of this compound.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
This compound
Molecular FormulaC₂H₄Cl₂O₂[1]
Molecular Weight130.95 g/mol [1]
AppearanceCrystalline solid[1]
Melting Point35-50 °C
Boiling Point85-95 °C
Density (20 °C)1.53-1.54 g/cm³
Dichloroacetaldehyde (precursor)
Molecular FormulaC₂H₂Cl₂O[2]
Molecular Weight112.94 g/mol [2]
Boiling Point88 °C[2]
Density1.4 g/mL[2]
Spectroscopic Data (Reported for Dichloroacetaldehyde)
Spectroscopic TechniqueObserved Data (for Dichloroacetaldehyde)
Infrared (IR)2985 cm⁻¹ (C-H), 2833 cm⁻¹ (C-H), 1754 cm⁻¹ (C=O), 1344 cm⁻¹ (C-H)

Signaling Pathways and Logical Relationships

As a small organic molecule primarily used as a synthetic intermediate, this compound is not known to be involved in biological signaling pathways. The primary logical relationship is its formation from the reversible hydration of dichloroacetaldehyde.

G DCA Dichloroacetaldehyde (Cl₂CHCHO) Diol This compound (Cl₂CHCH(OH)₂) DCA->Diol Hydration Diol->DCA Dehydration Water H₂O Water->Diol

Figure 3: Hydration-Dehydration Equilibrium.

Conclusion

The discovery and isolation of this compound are directly tied to the synthesis of its less stable precursor, dichloroacetaldehyde. The stability conferred by the gem-diol structure makes the hydrate the preferred form for handling and storage. The experimental protocols outlined in this guide, based on historical and modern synthetic methods, provide a clear pathway for the preparation and purification of this important chemical intermediate. The provided data and diagrams offer a comprehensive technical overview for researchers and professionals in the field of drug development and organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2-Dichloroethane-1,1-diol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the utilization of 2,2-dichloroethane-1,1-diol, the stable hydrate of dichloroacetaldehyde, as a versatile C2-synthon in the synthesis of nitrogen-containing heterocycles. The focus of these notes is on the synthesis of 1,2,3-triazoles, a class of heterocycles with significant interest in medicinal chemistry and drug development.

Introduction

This compound is a readily available and stable geminal diol. In solution, it is in equilibrium with its anhydrous form, dichloroacetaldehyde. The presence of two chlorine atoms on the α-carbon makes the aldehyde carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity, combined with the two leaving groups (chlorine atoms), makes it a valuable building block for the construction of various heterocyclic scaffolds. This document details its application in the synthesis of 1,2,3-triazoles through a tosylhydrazone intermediate.

Application Note 1: Synthesis of 1,2,3-Triazoles

A convenient and high-yield synthesis of 1,2,3-triazoles can be achieved using this compound as the starting material. The methodology involves the initial formation of 2,2-dichloroacetaldehyde tosylhydrazone, which then undergoes cyclization with various amines or ammonia to afford substituted or unsubstituted 1,2,3-triazoles, respectively. This method avoids the use of potentially explosive diazo or azido precursors in later stages, offering a safer synthetic route.[1]

The reaction of 2,2-dichloroacetaldehyde tosylhydrazone with ammonia provides a direct route to the parent 1,2,3-triazole.[1] The reaction is postulated to proceed via the formation of an amino-azo-vinylchloride intermediate, which subsequently cyclizes.[1] Furthermore, the use of primary amines in place of ammonia allows for the synthesis of 1-substituted 1,2,3-triazoles in good yields.[1]

Protocol 1: Synthesis of 2,2-Dichloroacetaldehyde Tosylhydrazone (Intermediate)

This protocol describes the synthesis of the key intermediate, 2,2-dichloroacetaldehyde tosylhydrazone, from this compound (dichloroacetaldehyde hydrate).

Materials:

  • This compound (Dichloroacetaldehyde hydrate)

  • Tosylhydrazine

  • Ethanol

Procedure:

  • Dissolve tosylhydrazine in ethanol.

  • Add an equimolar amount of this compound to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product, 2,2-dichloroacetaldehyde tosylhydrazone, will precipitate from the solution.

  • Collect the precipitate by filtration and dry under reduced pressure at 40°C.[1]

Protocol 2: Synthesis of 1,2,3-Triazole

This protocol outlines the synthesis of the parent 1,2,3-triazole from 2,2-dichloroacetaldehyde tosylhydrazone.

Materials:

  • 2,2-Dichloroacetaldehyde tosylhydrazone

  • Aqueous ammonia

  • Ethyl acetate

Procedure:

  • Add 2,2-dichloroacetaldehyde tosylhydrazone to an excess of aqueous ammonia solution.

  • Stir the solution vigorously for 3 hours at room temperature.[1] The pH of the reaction mixture should be maintained in the range of 10-11 for optimal yield.[1]

  • After the reaction is complete, remove the excess ammonia under reduced pressure.

  • Extract the aqueous residue with a large volume of ethyl acetate.

  • Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Evaporate the solvent to yield the crude 1,2,3-triazole as a residual oil.[1] Further purification can be achieved by chromatography if necessary.

Protocol 3: Synthesis of 1-Substituted 1,2,3-Triazoles

This protocol details the general procedure for the synthesis of 1-substituted 1,2,3-triazoles.

Materials:

  • 2,2-Dichloroacetaldehyde tosylhydrazone

  • Primary amine (e.g., benzylamine, allylamine)

  • Appropriate solvent (e.g., ethanol)

Procedure:

  • Dissolve 2,2-dichloroacetaldehyde tosylhydrazone in a suitable solvent.

  • Add an excess of the desired primary amine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to isolate the 1-substituted 1,2,3-triazole.

Table 1: Synthesis of 1,2,3-Triazole from 2,2-Dichloroacetaldehyde Tosylhydrazone and Ammonia

Entry Reactant Base Solvent Time (h) Temperature Yield (%)
1 2,2-Dichloroacetaldehyde Tosylhydrazone aq. NH₃ Water 3 Room Temp. 75

Data extracted from the reaction of dichloroacetaldehyde tosylhydrazone with aqueous ammonia as described in the literature.[1]

Table 2: Synthesis of 1-Substituted 1,2,3-Triazoles from 2,2-Dichloroacetaldehyde Tosylhydrazone

Entry Primary Amine Solvent Time (h) Temperature Product Yield (%)
1 Benzylamine Ethanol 3 Room Temp. 1-Benzyl-1,2,3-triazole 82
2 Allylamine Ethanol 3 Room Temp. 1-Allyl-1,2,3-triazole 78

Yields are based on reactions of α-polyhalo ketone tosylhydrazones with primary amines, which is expected to be similar for dichloroacetaldehyde tosylhydrazone.[1]

Application Note 2: Synthesis of Pyrazoles (Further Research Required)

The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative (Knorr pyrazole synthesis). While this compound is a C2-synthon, a well-documented, direct protocol for its cyclocondensation with hydrazine to form the pyrazole ring was not found in the surveyed literature.

However, the reaction of gem-dihalo compounds with dinucleophiles is a known strategy for heterocycle synthesis. For instance, 3,5-disubstituted pyrazoles have been obtained from the reaction of gem-dichlorocyclopropylacetates with hydrazine. This suggests that the reaction of this compound with hydrazine derivatives to form pyrazoles is a plausible but underexplored area of research. Such a reaction would likely proceed through the formation of a hydrazone intermediate, followed by intramolecular nucleophilic substitution and elimination to yield the aromatic pyrazole ring. Further investigation is required to establish a viable experimental protocol.

Visualizations

reaction_pathway_triazole start This compound intermediate1 2,2-Dichloroacetaldehyde Tosylhydrazone start->intermediate1 Condensation product 1,2,3-Triazole or 1-Substituted-1,2,3-triazole intermediate1->product Cyclization reagent1 Tosylhydrazine reagent2 NH₃ or R-NH₂

Caption: Reaction pathway for the synthesis of 1,2,3-triazoles.

experimental_workflow_triazole cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization to 1,2,3-Triazole step1 Dissolve Tosylhydrazine in Ethanol step2 Add 2,2-Dichloroethane- 1,1-diol step1->step2 step3 Stir at Room Temperature step2->step3 step4 Filter and Dry Precipitate (Tosylhydrazone) step3->step4 step5 Add Tosylhydrazone to Aqueous Ammonia step4->step5 step6 Stir for 3h at Room Temp. (pH 10-11) step5->step6 step7 Remove Excess Ammonia (Reduced Pressure) step6->step7 step8 Extract with Ethyl Acetate step7->step8 step9 Dry and Evaporate Solvent step8->step9

Caption: Experimental workflow for 1,2,3-triazole synthesis.

References

Application of 2,2-dichloroethane-1,1-diol in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dichloroethane-1,1-diol, also known as dichloroacetaldehyde hydrate, is a geminal diol that serves as a stable precursor to the reactive aldehyde, 2,2-dichloroacetaldehyde.[1] While not an active agrochemical itself, it is a key intermediate in the synthesis of certain organochlorine insecticides. Historically, its most significant application in agrochemical development has been in the production of Dichlorodiphenyldichloroethane (DDD or TDE), an insecticide closely related to DDT.[2][3] This document provides detailed application notes on the use of this compound in the synthesis of DDD, including its mechanism of action, efficacy, and environmental fate, along with relevant experimental protocols.

Synthesis of Dichlorodiphenyldichloroethane (DDD)

The primary application of this compound in agrochemical development is as a starting material for the synthesis of the organochlorine insecticide Dichlorodiphenyldichloroethane (DDD). The synthesis involves an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts-type condensation, between 2,2-dichloroacetaldehyde (generated in situ from the hydrate) and chlorobenzene in the presence of a strong acid catalyst, typically sulfuric acid.[4]

Experimental Workflow: Synthesis of DDD

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A This compound (Dichloroacetaldehyde Hydrate) D Mixing and Stirring (Controlled Temperature) A->D B Chlorobenzene B->D C Concentrated Sulfuric Acid (Catalyst) C->D E Quenching with Water/Ice D->E F Separation of Organic Layer E->F G Washing and Neutralization F->G H Drying and Solvent Removal G->H I Recrystallization H->I J Pure Dichlorodiphenyldichloroethane (DDD) I->J

Caption: Workflow for the synthesis of DDD.

Experimental Protocol: Laboratory-Scale Synthesis of DDD

Disclaimer: This protocol involves hazardous materials and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • This compound (dichloroacetaldehyde hydrate)

  • Chlorobenzene

  • Concentrated sulfuric acid (98%)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add chlorobenzene. Cool the flask in an ice bath.

  • Addition of Reactants: Slowly add concentrated sulfuric acid to the cooled chlorobenzene with continuous stirring. In the dropping funnel, prepare a solution of this compound in a small amount of chlorobenzene.

  • Reaction: Add the this compound solution dropwise to the stirred mixture of chlorobenzene and sulfuric acid, maintaining the temperature below 10°C using the ice bath. After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.

  • Work-up: Pour the reaction mixture slowly over crushed ice with stirring. Transfer the mixture to a separatory funnel.

  • Purification:

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the chlorobenzene under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the crude solid product from ethanol to obtain pure Dichlorodiphenyldichloroethane (DDD).

Mechanism of Action

DDD, like other organochlorine insecticides, is a neurotoxin. Its primary mode of action is the disruption of the normal functioning of the insect's nervous system.[5] It specifically targets the voltage-gated sodium channels in the nerve cell membranes.[2][6]

Signaling Pathway: Neurotoxic Effect of DDD

G cluster_membrane Neuronal Membrane DDD DDD Molecule NaChannel Voltage-Gated Sodium Channel (in insect neuron membrane) DDD->NaChannel Binds to and modifies channel gating ProlongedOpening Prolonged Channel Opening NaChannel->ProlongedOpening Neuron Neuron Membrane NaInflux Continuous Influx of Na+ ions ProlongedOpening->NaInflux RepetitiveFiring Repetitive Firing of Neuron NaInflux->RepetitiveFiring Spasms Spasms and Tremors RepetitiveFiring->Spasms Paralysis Paralysis Spasms->Paralysis Death Insect Death Paralysis->Death

Caption: Mode of action of DDD on insect neurons.

By binding to the sodium channels, DDD alters their gating properties, causing them to remain open for an extended period.[2] This leads to a continuous influx of sodium ions, resulting in repetitive and uncontrolled firing of the neurons.[6] The hyperactivity of the nervous system manifests as tremors and convulsions in the insect, ultimately leading to paralysis and death.[5]

Quantitative Data

Insecticidal Efficacy of DDD

The efficacy of DDD varies depending on the insect species and life stage. The following table summarizes the median lethal dose (LD50) for DDD against several common insect pests.

Insect SpeciesLife StageRoute of AdministrationLD50Reference(s)
Musca domestica (Housefly)AdultTopical4.0 µ g/fly [7]
Anopheles gambiae (Malaria Mosquito)AdultTopicalResistance observed[8]
Aedes aegypti (Yellow Fever Mosquito)LarvaeAqueousLC50 0.0034 ppm[9]
Environmental Fate and Toxicology of DDD

DDD is a persistent organic pollutant with a long half-life in the environment. Its high lipophilicity leads to bioaccumulation in the fatty tissues of organisms.

ParameterValueReference(s)
Soil Half-life 2 - 15 years[3]
Water Solubility 0.09 mg/L[1]
Log Kow (Octanol-Water Partition Coefficient) 6.02[1]
Toxicity to Birds (Oral LD50, Mallard) >2000 mg/kg[3]
Toxicity to Fish (96h LC50, Rainbow Trout) 0.038 mg/L[3]

Analytical Protocols

Protocol for Analysis of DDD Residues in Soil and Water

This protocol outlines a general procedure for the extraction and analysis of DDD residues using gas chromatography.

Experimental Workflow: DDD Residue Analysis

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Cleanup cluster_3 Analysis A Soil or Water Sample Collection B Solvent Extraction (e.g., with hexane/acetone) A->B C Solid-Phase Extraction (SPE) or Florisil Column Chromatography B->C D Gas Chromatography with Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS) C->D E Quantification of DDD Residues D->E

Caption: Workflow for DDD residue analysis.

Materials and Equipment:

  • Soxhlet extractor (for soil)

  • Separatory funnel (for water)

  • Hexane, Acetone, Dichloromethane (pesticide residue grade)

  • Anhydrous sodium sulfate

  • Florisil or SPE cartridges

  • Rotary evaporator

  • Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS)

  • DDD analytical standard

Procedure:

  • Extraction:

    • Soil: Perform a Soxhlet extraction of the soil sample with a mixture of hexane and acetone.

    • Water: Perform a liquid-liquid extraction of the water sample with dichloromethane in a separatory funnel.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.

  • Cleanup: Pass the concentrated extract through a Florisil column or a suitable SPE cartridge to remove interfering substances. Elute the DDD with an appropriate solvent mixture.

  • Analysis: Analyze the cleaned-up extract by GC-ECD or GC-MS.

  • Quantification: Quantify the DDD concentration by comparing the peak area of the sample with that of a known concentration of a DDD analytical standard.

Conclusion

This compound is a valuable precursor in the synthesis of the organochlorine insecticide DDD. While the use of DDD is now heavily restricted in many countries due to its environmental persistence and potential for bioaccumulation, understanding its synthesis, mechanism of action, and analytical methods remains important for environmental monitoring and for research into the development of more sustainable agrochemicals. The protocols and data presented here provide a comprehensive resource for researchers in the field of agrochemical development.

References

Application Notes and Protocols: Synthesis and Biological Relevance of N-Aryl-2,2-dichloroacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2,2-dichloroethane-1,1-diol with aromatic amines to form N-aryl-2,2-dichloroacetamides is a topic of interest in medicinal chemistry due to the diverse biological activities exhibited by the resulting amide products. These compounds have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. This document provides a detailed overview of the synthesis, applications, and experimental protocols related to N-aryl-2,2-dichloroacetamides, with a focus on providing practical guidance for researchers in drug development.

While a direct one-pot reaction of this compound (the hydrate of dichloroacetaldehyde) with aromatic amines is not a well-documented or standard synthetic route, a reliable and efficient two-step synthesis is commonly employed. This approach involves the conversion of a suitable precursor to the reactive intermediate, dichloroacetyl chloride, followed by its reaction with an aromatic amine.

Two-Step Synthetic Approach

The most practical and widely reported method for the synthesis of N-aryl-2,2-dichloroacetamides involves two key steps:

  • Preparation of Dichloroacetyl Chloride: Dichloroacetic acid is converted to the more reactive dichloroacetyl chloride.

  • Amidation of Aromatic Amines: The resulting dichloroacetyl chloride is then reacted with a substituted aromatic amine to yield the desired N-aryl-2,2-dichloroacetamide.

Two-Step Synthesis of N-Aryl-2,2-dichloroacetamides cluster_0 Step 1: Preparation of Dichloroacetyl Chloride cluster_1 Step 2: Amidation Dichloroacetic_Acid Dichloroacetic Acid Dichloroacetyl_Chloride Dichloroacetyl Chloride Dichloroacetic_Acid->Dichloroacetyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Dichloroacetyl_Chloride N_Aryl_Dichloroacetamide N-Aryl-2,2-dichloroacetamide Dichloroacetyl_Chloride->N_Aryl_Dichloroacetamide Aromatic_Amine Aromatic Amine (Ar-NH₂) Aromatic_Amine->N_Aryl_Dichloroacetamide Base Base (e.g., Triethylamine, DBU) Base->N_Aryl_Dichloroacetamide Apoptosis Signaling Pathway N_Aryl_Dichloroacetamide N-Aryl-2,2-dichloroacetamide Cellular_Stress Cellular Stress N_Aryl_Dichloroacetamide->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Aromatic Amine - Base - Anhydrous Solvent Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Addition Slow Addition of Dichloroacetyl Chloride Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Aqueous Workup: - Wash with H₂O, HCl, Brine Reaction->Workup Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification by Recrystallization Solvent_Removal->Purification Characterization Characterization: - Melting Point - NMR (¹H, ¹³C) - IR, Mass Spectrometry Purification->Characterization Final_Product Pure N-Aryl-2,2-dichloroacetamide Characterization->Final_Product

Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted benzimidazoles, a critical scaffold in medicinal chemistry and drug development. While the inquiry specified the use of 2,2-dichloroethane-1,1-diol, a hydrated form of 2,2-dichloroacetaldehyde, the more extensively documented and versatile method involves the condensation of o-phenylenediamines with a variety of aldehydes. This document focuses on these well-established protocols, offering robust and reproducible methods for obtaining a diverse range of benzimidazole derivatives. Benzimidazole derivatives are of significant interest due to their wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4]

General Reaction Scheme

The synthesis of substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with an aldehyde. This reaction can lead to the formation of 2-substituted or 1,2-disubstituted benzimidazoles, depending on the reaction conditions and the nature of the reactants. The general scheme involves the formation of a Schiff base intermediate, followed by cyclization and subsequent aromatization to yield the benzimidazole core.

A plausible reaction mechanism involves the initial reaction of the aldehyde with one of the amine groups of the o-phenylenediamine to form an electrophilic imine linkage.[5] This is followed by an intramolecular cyclization and subsequent dehydration to form the final benzimidazole product.

Data Presentation: Synthesis of Substituted Benzimidazoles

The following tables summarize the reaction conditions and yields for the synthesis of various substituted benzimidazoles using different catalytic systems and methodologies.

Table 1: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [6]

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde1-Phenyl-2-benzylbenzimidazole599
2p-Methylbenzaldehyde1-Phenyl-2-(p-tolyl)benzimidazole598
3p-Methoxybenzaldehyde1-Phenyl-2-(p-methoxyphenyl)benzimidazole597
4o-Hydroxybenzaldehyde2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenol796

Reactions were performed using N-phenyl-o-phenylenediamine and the respective aldehyde under microwave irradiation at 60 °C with 1% Er(OTf)₃ as a catalyst.[6]

Table 2: Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst [7]

EntryAldehydeSolventTime (h)Yield (%)
1BenzaldehydeMethanol1.598
24-ChlorobenzaldehydeMethanol2.096
34-NitrobenzaldehydeMethanol1.099
44-MethylbenzaldehydeMethanol1.595
52-NaphthaldehydeMethanol2.592

Reactions were carried out using o-phenylenediamine and various aldehydes with MgO@DFNS as a heterogeneous catalyst at ambient temperature.[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles[6]

This protocol describes a rapid and efficient synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions using microwave irradiation.

Materials:

  • N-phenyl-o-phenylenediamine

  • Substituted aldehyde (e.g., benzaldehyde)

  • Erbium triflate (Er(OTf)₃)

  • Synthos 3000 microwave instrument

  • Glass vial (3 mL)

  • Ethyl acetate

  • Water

Procedure:

  • In a 3 mL glass vial, add N-phenyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1% mol).

  • To this mixture, add the aryl or alkyl aldehyde (1 mmol).

  • Place the vial in the microwave instrument and irradiate for 5-10 minutes at a fixed temperature of 60 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS).

  • Upon completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Heterogeneous Catalysis for the Synthesis of 2-Substituted Benzimidazoles[7]

This method outlines a green and efficient one-pot synthesis of 2-substituted benzimidazoles using a reusable heterogeneous catalyst at room temperature.

Materials:

  • o-phenylenediamine

  • Substituted aldehyde (e.g., benzaldehyde)

  • MgO@DFNS (dendritic fibrous nanosilica) catalyst

  • Methanol

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of o-phenylenediamine (1 mmol) in methanol (5 mL) in a round bottom flask, add the substituted aldehyde (1 mmol).

  • Add the MgO@DFNS catalyst (20 mg) to the reaction mixture.

  • Stir the reaction mixture at ambient temperature for the time specified in Table 2.

  • Monitor the reaction by TLC.

  • After completion of the reaction, separate the catalyst by filtration.

  • Wash the catalyst with methanol and dry it for future use. The catalyst can be recycled for up to six cycles without a noticeable change in activity.[7]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to get the pure 2-substituted benzimidazole.

Visualization

General Workflow for Benzimidazole Synthesis

Benzimidazole Synthesis Workflow reagents o-Phenylenediamine + Substituted Aldehyde mixing Mixing in Solvent (e.g., Methanol) or Solvent-free reagents->mixing catalyst Add Catalyst (e.g., Er(OTf)3, MgO@DFNS) or Apply Energy (Microwave) mixing->catalyst reaction Reaction at Specified Temperature and Time catalyst->reaction workup Work-up (Extraction/Filtration) reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product Substituted Benzimidazole purification->product Benzimidazole Formation Mechanism cluster_1 Step 1: Schiff Base Formation cluster_2 Step 2: Cyclization cluster_3 Step 3: Aromatization opd o-Phenylenediamine schiff_base Schiff Base Intermediate opd->schiff_base + R-CHO, -H2O aldehyde Aldehyde (R-CHO) cyclization Intramolecular Nucleophilic Attack schiff_base->cyclization dihydrobenzimidazole Dihydrobenzimidazole Intermediate cyclization->dihydrobenzimidazole aromatization Oxidative Dehydrogenation (-2H) dihydrobenzimidazole->aromatization benzimidazole 2-Substituted Benzimidazole aromatization->benzimidazole

References

Asymmetric Synthesis Employing 2,2-Dichloroethane-1,1-diol as a Prochiral Synthon

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 2,2-dichloroethane-1,1-diol is an achiral molecule, it serves as a valuable C2 prochiral synthon in asymmetric synthesis. In solution, it exists in equilibrium with its aldehyde form, 2,2-dichloroacetaldehyde. This aldehyde is a highly reactive electrophile that can participate in a variety of stereoselective transformations to generate valuable chiral building blocks. The presence of the dichloromethyl group in the resulting products opens avenues for diverse functional group manipulations, making them attractive intermediates in the synthesis of complex molecules, including pharmaceuticals.

This document provides detailed application notes and experimental protocols for the use of this compound (via its aldehyde form) in asymmetric synthesis, with a focus on the organocatalytic asymmetric aldol reaction.

Application Notes

The primary application of this compound in asymmetric synthesis is its use as an electrophile in the enantioselective aldol reaction. The resulting chiral γ,γ-dichloro-β-hydroxy aldehydes are versatile intermediates for several reasons:

  • Stereochemical Complexity: The aldol reaction establishes a new stereocenter with high enantiomeric purity, providing access to optically active molecules.

  • Functional Group Handles: The products contain a hydroxyl group, an aldehyde, and a dichloromethyl group, all of which can be selectively manipulated.

  • Synthetic Versatility: The dichloromethyl group can be converted into other functionalities, such as carboxylic acids, esters, or can be involved in further carbon-carbon bond-forming reactions. The diol products derived from the reduction of the aldehyde are also of significant interest.

These chiral building blocks are valuable in the synthesis of:

  • Chiral Amino Alcohols: Important components of many biologically active compounds and chiral ligands.

  • Chiral Diols: Precursors to a wide range of natural products and pharmaceuticals.

  • Complex Polyketide Fragments: Key structural motifs in many natural product classes.

The most successful approach for the asymmetric aldol reaction of dichloroacetaldehyde employs chiral secondary amine organocatalysts, particularly diarylprolinol silyl ethers. These catalysts activate the nucleophilic aldehyde via enamine formation and effectively shield one face of the enamine, leading to a highly stereoselective attack on the electrophilic dichloroacetaldehyde.

Key Experiments and Data

The organocatalytic asymmetric direct cross-aldol reaction between various aldehydes (nucleophiles) and dichloroacetaldehyde (electrophile), catalyzed by a chiral diarylprolinol silyl ether, has been shown to be highly effective.[1]

Table 1: Enantioselective Aldol Reaction of Dichloroacetaldehyde with Various Aldehydes
EntryNucleophilic AldehydeProductYield (%)dr (anti:syn)ee (%)
1Propanal2-(1-hydroxy-2,2-dichloroethyl)pentanal95>99:198
2Butanal2-(1-hydroxy-2,2-dichloroethyl)hexanal98>99:199
3Pentanal2-(1-hydroxy-2,2-dichloroethyl)heptanal97>99:199
4Hexanal2-(1-hydroxy-2,2-dichloroethyl)octanal95>99:199
5Isovaleraldehyde2-(1-hydroxy-2,2-dichloroethyl)-4-methylpentanal91>99:199

Data synthesized from representative examples in the literature. Actual yields and selectivities may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Aldol Reaction of Dichloroacetaldehyde

This protocol describes a general method for the organocatalytic asymmetric aldol reaction between an aldehyde and dichloroacetaldehyde.

Materials:

  • (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (diarylprolinol silyl ether catalyst)

  • Dichloroacetaldehyde (often used as a hydrate, this compound)

  • Nucleophilic aldehyde (e.g., propanal, butanal)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stirring bar

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst and Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the diarylprolinol silyl ether catalyst (typically 5-10 mol%).

    • Dissolve the catalyst in the anhydrous solvent.

  • Reaction Setup:

    • Add the nucleophilic aldehyde (1.0 equivalent) to the catalyst solution.

    • Stir the mixture at the desired temperature (e.g., 0 °C or room temperature).

    • Add dichloroacetaldehyde (1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to 24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography.

    • Determine the yield, diastereomeric ratio (by ¹H NMR spectroscopy), and enantiomeric excess (by chiral HPLC analysis).

Visualizations

Diagram 1: General Workflow for Asymmetric Aldol Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_catalyst Prepare Catalyst Solution (Diarylprolinol Silyl Ether in Anhydrous Solvent) reaction_mix Combine Catalyst, Nucleophile, and Electrophile under Inert Atmosphere prep_catalyst->reaction_mix prep_reagents Prepare Aldehyde Nucleophile and Dichloroacetaldehyde prep_reagents->reaction_mix reaction_stir Stir at Controlled Temperature reaction_mix->reaction_stir reaction_monitor Monitor by TLC reaction_stir->reaction_monitor workup_quench Quench Reaction (aq. NH4Cl) reaction_monitor->workup_quench workup_extract Extraction with Organic Solvent workup_quench->workup_extract workup_dry Dry and Concentrate workup_extract->workup_dry purify_chrom Silica Gel Chromatography workup_dry->purify_chrom analysis Determine Yield, dr, ee% purify_chrom->analysis

Caption: Workflow for the asymmetric aldol reaction.

Diagram 2: Catalytic Cycle of the Asymmetric Aldol Reaction

G catalyst Chiral Secondary Amine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde 1 - H2O aldehyde1 Nucleophilic Aldehyde (R-CHO) aldehyde1->enamine iminium Iminium Ion Intermediate enamine->iminium + Dichloroacetaldehyde aldehyde2 Dichloroacetaldehyde (Cl2CHCHO) aldehyde2->iminium product Chiral Aldol Adduct (β-Hydroxy Aldehyde) iminium->product + H2O product->catalyst - Aldol Product water H2O water->product

Caption: Organocatalytic cycle for the aldol reaction.

Diagram 3: Synthetic Utility of γ,γ-Dichloro-β-Hydroxy Aldehydes

G start Chiral γ,γ-Dichloro- β-Hydroxy Aldehyde reduction Reduction (e.g., NaBH4) start->reduction oxidation Oxidation (e.g., Pinnick) start->oxidation olefination Olefination (e.g., Wittig) start->olefination diol Chiral 1,1-Dichloro-2,4-diol reduction->diol acid Chiral γ,γ-Dichloro- β-Hydroxy Acid oxidation->acid alkene Chiral Dichlorinated Allylic Alcohol olefination->alkene

Caption: Synthetic transformations of the aldol product.

References

Application Notes and Protocols for Polymerization Reactions Initiated by 2,2-Dichloroethane-1,1-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polymers derived from 2,2-dichloroethane-1,1-diol. This compound, existing in equilibrium with its anhydrous form, 2,2-dichloroacetaldehyde, offers pathways to two distinct types of polymers: polyacetals through addition polymerization and polyesters via condensation polymerization. The incorporation of chlorine atoms into the polymer backbone is anticipated to modify polymer properties such as solubility, thermal stability, and degradation kinetics, making these materials of interest for various applications, including the development of novel drug delivery systems.

Introduction

This compound is a gem-diol that is the hydrated form of 2,2-dichloroacetaldehyde. The presence of two electron-withdrawing chlorine atoms on the adjacent carbon stabilizes the diol form. However, in non-aqueous environments or under specific reaction conditions, it can revert to its more reactive aldehyde form. This dual nature allows it to be a monomer in two fundamental types of polymerization reactions.

  • Addition Polymerization of 2,2-Dichloroacetaldehyde: The aldehyde form can undergo polymerization, particularly through an anionic mechanism, to form a polyacetal. The resulting polymer, poly(2,2-dichloroacetaldehyde), possesses a backbone of repeating acetal linkages.

  • Condensation Polymerization of this compound: The diol form can react with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides, to form polyesters. This reaction proceeds via nucleophilic acyl substitution, eliminating a small molecule (e.g., HCl) to form ester linkages.

The protocols detailed below are based on established principles for the polymerization of analogous chlorinated aldehydes and the synthesis of polyesters from diols.

Part 1: Anionic Polymerization of 2,2-Dichloroacetaldehyde to Poly(2,2-dichloroacetaldehyde)

This protocol describes the anionic polymerization of 2,2-dichloroacetaldehyde, generated in situ from this compound, to synthesize poly(2,2-dichloroacetaldehyde). Anionic polymerization is particularly effective for aldehydes with electron-withdrawing groups.

Experimental Protocol: Anionic Polymerization

Materials:

  • This compound (Monomer precursor)

  • Anhydrous Toluene (Solvent)

  • Triethylamine (Initiator)

  • Methanol (Terminating agent)

  • Diethyl ether (Precipitation solvent)

  • Nitrogen gas (Inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Monomer Solution: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (e.g., 5.0 g) in anhydrous toluene (e.g., 50 mL). Stir the solution at room temperature to ensure complete dissolution. The equilibrium will favor the aldehyde in the non-aqueous solvent.

  • Initiation: Cool the monomer solution to -78 °C using a dry ice/acetone bath. While stirring vigorously, add a solution of triethylamine in anhydrous toluene (e.g., 1 mol% with respect to the monomer) dropwise via syringe.

  • Propagation: Maintain the reaction at -78 °C. The polymerization is typically rapid. Allow the reaction to proceed for a predetermined time (e.g., 1-4 hours) to ensure high monomer conversion. The solution may become more viscous as the polymer forms.

  • Termination: Quench the polymerization by adding an excess of cold methanol (e.g., 5 mL) to the reaction mixture. This will protonate the active anionic chain ends.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of cold diethyl ether (e.g., 500 mL) with vigorous stirring.

  • Purification: Collect the precipitated white polymer by filtration. Wash the polymer several times with fresh diethyl ether to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.

Expected Results:

The procedure is expected to yield a white, solid polymer, poly(2,2-dichloroacetaldehyde). The molecular weight and polydispersity will depend on the monomer-to-initiator ratio and reaction conditions.

ParameterExpected Value
AppearanceWhite powder
SolubilitySoluble in chlorinated solvents (e.g., chloroform, dichloromethane)
Expected Molecular Weight (Mn)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.2 - 1.8
Infrared (IR) SpectroscopyCharacteristic C-O-C (acetal) stretching vibrations
Nuclear Magnetic Resonance (NMR)Peaks corresponding to the polymer backbone protons

Anionic Polymerization Workflow

Anionic_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer This compound in Toluene Initiation Initiation (-78 °C, Triethylamine) Monomer->Initiation Propagation Propagation (-78 °C, 1-4 h) Initiation->Propagation Termination Termination (Methanol) Propagation->Termination Precipitation Precipitation (Diethyl Ether) Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Poly(2,2-dichloroacetaldehyde) Drying->Product

Caption: Workflow for the anionic polymerization of 2,2-dichloroacetaldehyde.

Part 2: Condensation Polymerization of this compound with a Diacid Chloride

This protocol describes the synthesis of a chlorinated polyester through the condensation polymerization of this compound with a diacid chloride, such as adipoyl chloride. The use of a diacid chloride allows for a more rapid reaction at lower temperatures compared to using a dicarboxylic acid.

Experimental Protocol: Condensation Polymerization

Materials:

  • This compound (Diol monomer)

  • Adipoyl chloride (Diacid chloride monomer)

  • Anhydrous Dichloromethane (Solvent)

  • Pyridine (Acid scavenger)

  • Methanol (for washing)

  • Nitrogen gas (Inert atmosphere)

  • Standard laboratory glassware

Procedure:

  • Monomer Solution: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (e.g., 1 equivalent) and pyridine (e.g., 2.2 equivalents) in anhydrous dichloromethane.

  • Addition of Diacid Chloride: Cool the solution in an ice bath. Prepare a solution of adipoyl chloride (e.g., 1 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred diol solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with continuous stirring for 24 hours. A precipitate of pyridinium hydrochloride will form.

  • Polymer Isolation: Pour the reaction mixture into a large volume of methanol to precipitate the polyester.

  • Purification: Filter the polymer and wash it thoroughly with water to remove the pyridinium hydrochloride, followed by washing with methanol to remove unreacted monomers.

  • Drying: Dry the resulting polyester under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Expected Results:

This procedure is expected to yield a solid chlorinated polyester. The properties of the polymer will be influenced by the specific diacid chloride used.

ParameterExpected Value
AppearanceOff-white to pale yellow solid
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents
Expected Molecular Weight (Mn)5,000 - 20,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Infrared (IR) SpectroscopyCharacteristic C=O (ester) and C-Cl stretching bands
Thermal Analysis (DSC/TGA)Determination of glass transition temperature (Tg) and decomposition temperature (Td)

Condensation Polymerization Signaling Pathway

Condensation_Polymerization Diol This compound (Nucleophile) Intermediate Tetrahedral Intermediate Diol->Intermediate Diacid_Chloride Adipoyl Chloride (Electrophile) Diacid_Chloride->Intermediate Pyridine Pyridine (Acid Scavenger) Pyridine->Intermediate Facilitates HCl removal Polyester Chlorinated Polyester + Pyridinium Hydrochloride Intermediate->Polyester Elimination of HCl

Caption: Reaction pathway for polyester synthesis.

Applications in Drug Development

Polymers derived from this compound present several potential applications in the field of drug development, primarily owing to the unique properties imparted by their chemical structures.

Poly(2,2-dichloroacetaldehyde):

  • pH-Sensitive Drug Delivery: Polyacetals are known to be susceptible to hydrolysis under acidic conditions.[1] This property can be exploited for targeted drug delivery to acidic microenvironments, such as tumors or intracellular compartments like endosomes and lysosomes. The degradation of the polyacetal backbone would lead to the release of the encapsulated or conjugated drug.

  • Controlled Release Formulations: The rate of hydrolysis of the polyacetal can be tuned by copolymerization with other aldehydes, potentially allowing for the development of controlled-release drug delivery systems.

Chlorinated Polyesters:

  • Modified Hydrophobicity and Drug Compatibility: The presence of chlorine atoms in the polyester backbone increases the polymer's hydrophobicity. This can be advantageous for encapsulating and delivering hydrophobic drugs, potentially improving drug loading and modulating release kinetics.

  • Enhanced Thermal and Chemical Stability: Chlorinated polymers often exhibit increased thermal and chemical resistance.[2] This could lead to more stable drug formulations with longer shelf lives.

  • Biocompatibility and Degradation: The biocompatibility of these chlorinated polyesters would need to be thoroughly evaluated. The degradation products would include this compound and the corresponding dicarboxylic acid, and their toxicological profiles would be a critical consideration in any biomedical application.

Logical Relationship for Drug Delivery Applicationdot

Drug_Delivery_Application cluster_polymer Synthesized Polymers cluster_properties Key Properties cluster_applications Potential Drug Delivery Applications Polyacetal Poly(2,2-dichloroacetaldehyde) pH_Sensitivity pH-Sensitivity (Acidic Hydrolysis) Polyacetal->pH_Sensitivity Polyester Chlorinated Polyester Hydrophobicity Increased Hydrophobicity Polyester->Hydrophobicity Stability Enhanced Stability Polyester->Stability Targeted_Delivery Targeted Drug Delivery (e.g., to Tumors) pH_Sensitivity->Targeted_Delivery Controlled_Release Controlled Release of Hydrophobic Drugs Hydrophobicity->Controlled_Release Stable_Formulations Stable Drug Formulations Stability->Stable_Formulations

References

Application Notes and Protocols: 2,2-dichloroethane-1,1-diol in the Preparation of Organometallic Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dichloroethane-1,1-diol, the hydrated and stable form of 2,2-dichloroacetaldehyde, is a readily available chemical compound. While its primary applications have traditionally been in organic synthesis as a precursor to various heterocyclic compounds, its potential utility in the realm of organometallic chemistry remains a largely unexplored frontier. The presence of both geminal diol and dichloro functionalities on a simple two-carbon backbone presents intriguing possibilities for its use as a ligand precursor in the synthesis of novel organometallic complexes.

These application notes provide a theoretical framework and hypothetical protocols for the use of this compound in the preparation of two distinct types of organometallic complexes: dichloro-alkoxide complexes and metal-carbene complexes. The methodologies are based on established principles of organometallic synthesis, drawing analogies from the known reactivity of diols and gem-dihalides with metal centers. It is important to note that the direct synthesis of organometallic complexes from this compound is not widely documented in peer-reviewed literature; therefore, the following protocols should be considered as starting points for experimental investigation.

Hypothetical Signaling Pathway: Catalytic Cycle of a Ruthenium Dichloro-alkoxide Complex

The following diagram illustrates a hypothetical catalytic cycle where a ruthenium complex bearing a 2,2-dichloro-1,1-ethanediolato ligand could act as a catalyst in a transfer hydrogenation reaction.

G A [Ru(II)(L)n(Cl2C(CHO)2H2)] (Pre-catalyst) B [Ru(II)(L)n(Cl2C(CHO)2)] (Active Catalyst) A->B - 2H+ C Substrate Coordination B->C D [Ru(II)(L)n(Cl2C(CHO)2)(Substrate)] C->D E Hydride Transfer from iPrOH D->E F [Ru(IV)(H)(L)n(Cl2C(CHO)2)(Substrate)] E->F + H- J Acetone E->J - Acetone G Hydrogen Transfer to Substrate F->G H Product Release G->H - Product H->B Catalyst Regeneration I Product H->I K iPrOH K->E L Substrate L->C

Caption: Hypothetical catalytic cycle of a Ru-dichloro-alkoxide complex.

Experimental Protocols

Protocol 1: Synthesis of a Dichloro-alkoxide Ruthenium Complex

This protocol describes a hypothetical procedure for the synthesis of a ruthenium(II) complex where this compound acts as a bidentate alkoxide ligand. The reaction is based on the common method of deprotonating alcohols with a base in the presence of a suitable metal precursor.

Objective: To synthesize a bis(triphenylphosphine)ruthenium(II)(2,2-dichloro-1,1-ethanediolato) complex.

Materials:

  • Dichloro(p-cymene)ruthenium(II) dimer, [RuCl2(p-cymene)]2

  • Triphenylphosphine (PPh3)

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous and deoxygenated solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Ruthenium Precursor:

    • In a 100 mL Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (e.g., 0.306 g, 0.5 mmol) in 20 mL of anhydrous DCM.

    • Add triphenylphosphine (e.g., 0.525 g, 2.0 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 2 hours. The color of the solution should change, indicating the formation of a Ru-PPh3 complex.

  • Ligand Exchange Reaction:

    • In a separate Schlenk flask, dissolve this compound (e.g., 0.131 g, 1.0 mmol) in 10 mL of anhydrous MeOH.

    • Add sodium methoxide (e.g., 0.108 g, 2.0 mmol) to the methanolic solution of the diol to deprotonate the hydroxyl groups. Stir for 15 minutes at room temperature.

    • Slowly add the deprotonated diol solution to the ruthenium-phosphine solution via a cannula.

    • Heat the reaction mixture to reflux (approx. 40°C for DCM) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by thin-layer chromatography (TLC) if a suitable system can be developed.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane or toluene/pentane) or by column chromatography on silica gel under an inert atmosphere.

Characterization:

The resulting complex should be characterized by standard spectroscopic methods:

  • ¹H NMR: To identify the protons of the ligand backbone and the phosphine ligands.

  • ³¹P NMR: A singlet peak would be expected for the equivalent phosphine ligands.

  • ¹³C NMR: To confirm the carbon skeleton of the dichloro-alkoxide ligand.

  • FT-IR: To observe the absence of the O-H stretching frequency of the diol and the presence of Ru-O and Ru-P vibrational modes.

  • Mass Spectrometry: To determine the molecular weight of the complex.

  • X-ray Crystallography: To definitively determine the solid-state structure.

Protocol 2: Hypothetical Synthesis of a Tungsten-Carbene Complex

This protocol outlines a speculative, multi-step synthesis of a tungsten-carbene complex from this compound. This pathway is based on the known reactivity of gem-dihalides with low-valent metal complexes to form Fischer-type carbenes. A key step involves the in-situ conversion of the diol to a more reactive species.

Objective: To synthesize a pentacarbonyl(2,2-dichloroethylidene)tungsten(0) complex.

Workflow Diagram:

G A This compound B Dehydration/ Chlorination (e.g., SOCl2) A->B C 1,1,1,2-Tetrachloroethane B->C F Oxidative Addition/ Elimination C->F D Reduction with low-valent W(0) precursor D->F E [W(CO)5]2- E->D G [(CO)5W=C(H)CHCl2] F->G

Caption: Hypothetical workflow for tungsten-carbene synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Tungsten hexacarbonyl, W(CO)6

  • Sodium naphthalenide or other suitable reducing agent

  • Anhydrous and deoxygenated Tetrahydrofuran (THF)

  • Schlenk flasks and standard Schlenk line equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Tungsten Precursor:

    • In a Schlenk flask under an inert atmosphere, dissolve W(CO)6 in anhydrous THF.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Slowly add a solution of sodium naphthalenide (2 equivalents) in THF to the W(CO)6 solution. The color should change, indicating the formation of the dianion [W(CO)5]²⁻.

  • In-situ Generation of the Dihaloalkane Precursor (Caution: Thionyl chloride is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood):

    • In a separate Schlenk flask, cautiously add this compound to an excess of thionyl chloride at 0°C. This hypothetical step aims to convert the diol to a more reactive gem-dihaloalkane, such as 1,1,2,2-tetrachloroethane, though other products are possible.

    • After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The crude product should be handled with extreme care.

  • Formation of the Carbene Complex:

    • Dissolve the crude product from the previous step in anhydrous THF.

    • Slowly add this solution to the cold (-78°C) solution of [W(CO)5]²⁻.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Isolation and Purification:

    • Remove the THF under reduced pressure.

    • The residue can be extracted with a non-polar solvent like hexane or pentane and filtered to remove salts.

    • The product can be purified by column chromatography on silica gel at low temperature under an inert atmosphere.

Characterization:

  • ¹H NMR: A characteristic downfield signal for the carbene proton is expected.

  • ¹³C NMR: A very downfield signal for the carbene carbon is a key diagnostic feature.

  • FT-IR: Strong C-O stretching bands for the carbonyl ligands would be observed.

  • Mass Spectrometry: To confirm the molecular weight.

Quantitative Data Summary (Hypothetical)

Since no experimental data exists for the direct use of this compound, the following table presents typical data ranges for analogous, well-established reactions. This is intended to provide a benchmark for what might be expected.

ParameterDichloro-alkoxide Complex Formation (Analogous to Diol Coordination)Metal-Carbene Complex Formation (Analogous to Gem-dihalide reaction)
Typical Yield 40-80%20-60%
¹³C NMR (Carbene C) N/A200-350 ppm
¹H NMR (Carbene H) N/A10-20 ppm
³¹P NMR (phosphine) 20-40 ppm (for Ru-PPh₃)N/A
IR ν(CO) (cm⁻¹) N/A1900-2100 cm⁻¹ (multiple bands)

Conclusion and Future Outlook

The application of this compound in the synthesis of organometallic complexes is a nascent concept with the potential to yield novel structures with interesting reactivity. The protocols outlined above are intended to serve as a foundation for further research in this area. The dichloro-alkoxide complexes could find applications in catalysis, leveraging the electronic effects of the chlorine atoms. The successful synthesis of carbene complexes from this precursor would offer a new, potentially cost-effective route to this important class of organometallic compounds. Future work should focus on the systematic investigation of the reactivity of this compound with a variety of metal precursors under different reaction conditions. Detailed characterization of any resulting complexes will be crucial to understanding their structure, bonding, and potential applications in catalysis and materials science. Researchers in drug development may also find these novel complexes of interest as potential therapeutic agents or as catalysts for the synthesis of complex organic molecules.

Application Notes and Protocols for the Detection of 2,2-dichloroethane-1,1-diol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-dichloroethane-1,1-diol, the hydrated form of dichloroacetaldehyde, is a geminal diol that may be present in environmental samples as a result of industrial processes or the degradation of chlorinated solvents. Due to its high polarity and potential instability, the analysis of this compound in complex matrices such as water and soil presents significant analytical challenges. Standard gas chromatography (GC) methods used for volatile organic compounds (VOCs) are often unsuitable for such polar analytes without chemical modification.

This document provides detailed application notes and protocols for two primary analytical approaches for the determination of this compound in environmental samples:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: This method involves the chemical modification of the polar diol to a less polar, more volatile derivative that is amenable to GC analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This approach allows for the direct analysis of the polar analyte without the need for derivatization, utilizing specialized chromatographic techniques for polar compound retention.

These protocols are designed to provide a robust framework for researchers to develop and validate analytical methods for this and similar challenging analytes.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

This method is suitable for the trace analysis of this compound in aqueous and solid environmental samples. The protocol involves extraction of the analyte, followed by a derivatization step to convert the polar hydroxyl groups to trimethylsilyl (TMS) ethers, making the compound sufficiently volatile and thermally stable for GC-MS analysis.

Experimental Protocol

1. Sample Preparation

  • Aqueous Samples (e.g., Groundwater, Wastewater):

    • To a 100 mL water sample, add a suitable surrogate standard.

    • Perform a liquid-liquid extraction (LLE) by adding 30 mL of dichloromethane (DCM) to the sample in a separatory funnel.

    • Shake vigorously for 2 minutes, allowing the layers to separate.

    • Collect the organic (DCM) layer.

    • Repeat the extraction two more times with fresh 30 mL aliquots of DCM.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Solid Samples (e.g., Soil, Sediment):

    • To 10 g of the homogenized sample, add a surrogate standard.

    • Extract the sample with 20 mL of a 1:1 mixture of acetone and hexane using sonication for 15 minutes.

    • Centrifuge the sample and decant the supernatant.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the extracts and perform a solvent exchange to a suitable solvent like pyridine or N,N-Dimethylformamide (DMF) for derivatization.

    • Concentrate the final extract to 1 mL.

2. Derivatization (Silylation)

  • Transfer 100 µL of the concentrated extract to a 2 mL autosampler vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Add 10 µL of a suitable internal standard.

  • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium, 1.2 mL/min constant flow
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-550)

4. Data Presentation

Quantitative data should be summarized in a table for clarity.

AnalyteRetention Time (min)Quantitation Ion (m/z)Confirmation Ions (m/z)Limit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
This compound-bis(TMS)Hypothetical: 12.5Hypothetical: 259Hypothetical: 147, 73Hypothetical: 0.1Hypothetical: 0.3
Internal StandardVariesVariesVaries--
Surrogate StandardVariesVariesVaries--

Note: The retention time and mass-to-charge ratios are hypothetical and would need to be determined experimentally.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Environmental Sample (Water or Soil) Extraction Extraction (LLE or Sonication) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Silylation with BSTFA (70°C for 60 min) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound with derivatization.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is advantageous as it allows for the direct analysis of the polar this compound without derivatization, thereby reducing sample preparation time and potential for analyte loss or alteration. Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to retain and separate the highly polar analyte.

Experimental Protocol

1. Sample Preparation

  • Aqueous Samples (e.g., Groundwater, Wastewater):

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

    • To 1 mL of the filtered sample, add a suitable isotopically labeled internal standard.

    • Dilute with acetonitrile to a final composition of 1:3 (sample:acetonitrile) to ensure compatibility with the HILIC mobile phase.

  • Solid Samples (e.g., Soil, Sediment):

    • To 5 g of the homogenized sample, add an internal standard.

    • Extract with 10 mL of a water/acetonitrile (1:1) mixture by shaking for 30 minutes.

    • Centrifuge and collect the supernatant.

    • Filter the extract through a 0.45 µm syringe filter.

2. LC-MS/MS Instrumentation and Conditions

ParameterCondition
Liquid Chromatograph Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad™ 5500 or equivalent
Column Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm) or similar HILIC column[1]
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 8 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Source Temperature 500°C
IonSpray Voltage -4500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)

3. Data Presentation

Quantitative data should be summarized in a table for clarity.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
This compoundHypothetical: 4.2Hypothetical: 129.0Hypothetical: 93.0Hypothetical: 0.5Hypothetical: 1.5
Internal StandardVariesVariesVaries--

Note: The retention time and mass transitions are hypothetical and would need to be determined by direct infusion and optimization.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Water or Soil) Filter Filtration / Extraction Sample->Filter Dilute Dilution with ACN Filter->Dilute LCMS HILIC-LC-MS/MS Analysis Dilute->LCMS Data Data Processing LCMS->Data

Caption: Workflow for the direct LC-MS analysis of this compound.

Discussion and Considerations

  • Analyte Stability: Geminal diols can be unstable and may exist in equilibrium with their corresponding aldehyde and water.[2] It is crucial to handle samples and standards at low temperatures and minimize exposure to heat, especially during sample concentration and GC injection, to prevent degradation. The LC-MS method, which avoids high temperatures, may be preferable for preserving the integrity of the diol.

  • Method Validation: Both proposed methods require thorough validation, including determination of linearity, accuracy, precision, and matrix effects. The use of isotopically labeled internal standards is highly recommended to correct for extraction inefficiencies and matrix-induced ion suppression/enhancement.

  • Choice of Method:

    • The GC-MS with derivatization method is likely to offer lower detection limits due to the concentration step and the high sensitivity of MS in EI mode for the derivatized analyte. However, it is more labor-intensive and carries a risk of analyte degradation.

    • The LC-MS method is simpler, faster, and less prone to thermal degradation of the analyte.[3] It is an excellent choice for rapid screening and for samples where the diol concentration is expected to be within the method's detection capabilities. The use of HILIC is essential for retaining such a polar compound.[1]

Conclusion

The analytical detection of this compound in environmental samples requires specialized approaches due to its high polarity and potential instability. The GC-MS method with silylation derivatization and the direct LC-MS method using a HILIC column are two viable strategies. The selection of the most appropriate method will depend on the specific requirements of the study, including the desired detection limits, sample throughput, and the available instrumentation. The protocols provided herein serve as a detailed starting point for the development of robust and reliable analytical methods for this challenging compound.

References

Application Note: Analysis of 2,2-dichloroethane-1,1-diol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-dichloroethane-1,1-diol, a geminal diol, is a potential impurity or metabolite in various chemical and pharmaceutical processes. Accurate and sensitive quantification of this compound is crucial for quality control and safety assessment. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed to offer high selectivity and sensitivity for the detection and quantification of this analyte in relevant matrices.

Experimental Protocols

Sample Preparation

Given the polar nature of diols, which can lead to poor chromatographic peak shape, two approaches are presented: direct analysis and analysis following derivatization.[1] Derivatization is often recommended to improve volatility and reduce peak tailing.

a) Direct Analysis (for less complex matrices):

  • Sample Extraction:

    • For liquid samples (e.g., aqueous solutions), perform a liquid-liquid extraction. To 1 mL of the sample, add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

b) Derivatization with Silylation Reagent (for improved peak shape and sensitivity):

  • Sample Preparation and Extraction: Follow the same extraction procedure as for direct analysis.

  • Derivatization:

    • Evaporate the extracted organic solvent to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

  • Standard Preparation: Prepare calibration standards and derivatize them using the same procedure as the samples.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Column Agilent J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or DB-5MS (30 m x 0.25 mm, 0.25 µm)[2][3]
Inlet Split/Splitless
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless (or split 10:1 for higher concentrations)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
Mass Spectrometer Agilent 7200 Q-TOF or equivalent quadrupole MS
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM) for higher sensitivity
Transfer Line Temp. 280°C

Data Presentation

Quantitative data should be summarized for clear comparison. The following table presents expected analytical parameters for the GC-MS analysis of this compound.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)LOD (µg/mL)LOQ (µg/mL)
This compound~8-12 (underivatized)6178, 80~0.05~0.15
TMS-derivatized diolVaries(M-15)+M+, other fragments~0.01~0.03

Note: Retention times are estimates and will vary with the specific GC conditions. LOD (Limit of Detection) and LOQ (Limit of Quantification) are typical values and should be experimentally determined. The quantifier and qualifier ions are based on predicted fragmentation patterns.[4]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

Predicted Fragmentation Pathway of this compound

fragmentation_pathway M [C2H4Cl2O2]+. m/z 129/131/133 (Molecular Ion) F1 [C2H3ClO]+. m/z 78/80 (Loss of H2O) M->F1 - H2O F2 [CH(OH)2]+ m/z 61 (C-C Cleavage) M->F2 - CHCl2 F3 [CHCl2]+ m/z 83/85/87 (C-C Cleavage) M->F3 - CH(OH)2

Caption: Predicted EI fragmentation pathway of this compound.

Discussion

This application note outlines a robust GC-MS method for the analysis of this compound. The choice between direct analysis and derivatization will depend on the sample matrix and the required sensitivity. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for chlorine-containing fragments, which is a powerful tool for identification.[5][6] For quantitative analysis, the use of an internal standard is recommended to correct for variations in sample preparation and instrument response. The method can be validated according to relevant guidelines for parameters such as linearity, accuracy, precision, and limits of detection and quantification.[2][3]

References

Troubleshooting & Optimization

Preventing self-polymerization of 2,2-dichloroethane-1,1-diol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-dichloroethane-1,1-diol, focusing on the prevention of its self-polymerization during storage.

Troubleshooting Guide: Polymerization Issues

This section addresses common problems encountered during the storage and handling of this compound.

Problem: A white, amorphous solid has precipitated from my this compound solution during storage.

  • Question: What is this precipitate? Answer: You are observing the self-polymerization of the compound. This compound is the hydrate of dichloroacetaldehyde and is known to be extremely unstable.[1] During storage, it can gradually polymerize to form a white, amorphous powder.[1] This process is common for chlorinated aldehydes, which can be triggered by contaminants or improper storage conditions.[2]

  • Question: What causes this polymerization? Answer: The self-polymerization can be initiated or accelerated by several factors, including:

    • Exposure to light.[2]

    • Presence of strong acids (both Brønsted and Lewis acids) or bases.[2]

    • Contamination with transition metals, such as iron, antimony, or nickel, which can leach from equipment.[2]

    • Improper storage temperature.

  • Question: How can I prevent this from happening in the future? Answer: Preventing polymerization requires a combination of proper storage conditions and the potential use of chemical stabilizers. The primary goal is to maintain the compound in its monomeric diol form and prevent the initiation of the polymerization cascade. See the detailed protocols in the FAQ section below.

  • Question: My material has already polymerized. Is it possible to reverse the process? Answer: Yes, the polymer of dichloroacetaldehyde can often be depolymerized back to the monomer. The polymer is typically insoluble in alcohol and can be depolymerized by heating it to 120°C.[1] After depolymerization, it is crucial to immediately implement proper storage and stabilization procedures to prevent re-polymerization.

Frequently Asked Questions (FAQs)

Storage Conditions

Q1: What are the optimal storage conditions for this compound?

A1: To minimize the risk of self-polymerization, this compound should be stored with the following precautions, drawing from best practices for similar reactive aldehydes:[3][4]

  • Temperature: Store in a cool environment, ideally between 2-8°C.[4]

  • Atmosphere: The container should be purged with and stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3][4]

  • Light: Use amber or opaque containers to protect the material from light.[2]

  • Container: Ensure containers are tightly sealed to prevent exposure to air and moisture.[4] Use high-purity containers free from metal contaminants.

Chemical Stabilization

Q2: Can I use a chemical stabilizer to prevent polymerization?

A2: Yes, adding a small quantity of a chemical stabilizer is a highly effective method. Lactams, specifically caprolactam, are noted as effective stabilizers for chlorinated acetaldehydes like dichloroacetaldehyde.[2]

Q3: What concentration of stabilizer should I use?

A3: The recommended concentration of the stabilizer depends on the chosen compound. For chlorinated aldehydes, the following concentrations are suggested.

Stabilizer ClassExample StabilizerRecommended Concentration (by weight)Primary Target Compound(s)Reference
LactamsCaprolactam0.001% - 1.0% (Preferred: 0.05% - 0.5%)Chloral and Dichloroacetaldehyde[2]
AlkanolaminesTriethanolamine20 - 100 ppm (0.002% - 0.01%)Aliphatic Aldehydes (C3-C14)[5]
Alkaline SubstancesSodium Hydroxide0.05 - 20 ppm (0.000005% - 0.002%)Aliphatic Aldehydes (C3-C14)[6]

Q4: Is there a detailed protocol for adding a stabilizer?

A4: Yes. The following protocol outlines the steps for stabilizing this compound with caprolactam.

Experimental Protocol: Stabilization with Caprolactam

Objective: To stabilize liquid this compound against self-polymerization for long-term storage.

Materials:

  • This compound

  • Caprolactam (high purity)

  • An appropriate storage container (amber glass bottle with a PTFE-lined cap)

  • Inert gas source (Argon or Nitrogen)

  • Micropipette or analytical balance

Procedure:

  • Preparation: Perform all operations in a well-ventilated fume hood. Ensure the storage container is clean and completely dry.

  • Weighing: Accurately weigh the amount of this compound to be stored.

  • Calculating Stabilizer Amount: Based on the weight of the diol, calculate the required mass of caprolactam. A concentration of 0.1% is a robust starting point (e.g., for 100 g of diol, add 0.1 g of caprolactam).[2]

  • Addition: Add the calculated amount of caprolactam directly to the liquid this compound.

  • Mixing: Seal the container and mix gently by inversion or with a clean magnetic stirrer until the caprolactam is fully dissolved. Avoid vigorous agitation.

  • Inerting: Uncap the container and gently flush the headspace with a stream of inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Sealing and Storage: Immediately and tightly seal the container. Label it clearly, including the name of the compound, the stabilizer added, the concentration, and the date. Place the container in a refrigerator at 2-8°C for storage.[4]

Visual Guides

Troubleshooting Workflow

The following diagram outlines the logical steps to address and prevent polymerization.

G cluster_0 Observation & Diagnosis cluster_1 Action & Prevention Start Start: Handling this compound Observe Observe white precipitate during storage? Start->Observe Polymerization Diagnosis: Self-polymerization has occurred. Observe->Polymerization Yes NoPolymerization No precipitate observed. Continue with proper storage. Observe->NoPolymerization No Action Action Required? Polymerization->Action Stabilize Implement Preventative Measures: 1. Add Stabilizer (e.g., Caprolactam) 2. Store at 2-8°C 3. Use Inert Atmosphere (Ar/N2) 4. Protect from Light NoPolymerization->Stabilize Depolymerize Option 1: Depolymerize (Heat to 120°C). Action->Depolymerize Need to recover material Dispose Option 2: Dispose according to safety guidelines. Action->Dispose Material not needed Depolymerize->Stabilize Store Store Properly & Monitor Stabilize->Store

Caption: Troubleshooting workflow for polymerization of this compound.

Chemical Equilibrium Pathway

This diagram illustrates the relationship between the stable diol, the reactive aldehyde, and its polymer.

G Diol This compound (Hydrate Form - More Stable) Aldehyde Dichloroacetaldehyde (Anhydrous Form - Reactive) Diol->Aldehyde  - H₂O  + H₂O Polymer Poly(dichloroacetaldehyde) (White Precipitate) Aldehyde->Polymer Polymerization (Initiated by light, acid, metal) Polymer->Aldehyde Depolymerization (Heat to 120°C)

Caption: Equilibrium between diol, aldehyde, and polymer forms.

References

Technical Support Center: Optimizing Syntheses with 2,2-Dichloroethane-1,1-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields in syntheses involving 2,2-dichloroethane-1,1-diol. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is the hydrate of dichloroacetaldehyde.[1][2] It is a geminal diol, a class of compounds that are often in equilibrium with their corresponding aldehyde form in solution.[3][4] Due to the presence of two electron-withdrawing chlorine atoms, this hydrate is more stable than many other simple geminal diols.[4][5] It serves as a valuable C2-synthon in organic synthesis, particularly in the preparation of pesticides and pharmaceuticals.[1][2] A primary application is in the synthesis of nitrogen-containing heterocycles like benzimidazoles and quinoxalines.

Q2: How does the stability of this compound affect its reactivity?

A2: The stability of this compound is a key factor in its utility. While more stable than many gem-diols, it still exists in equilibrium with the more reactive dichloroacetaldehyde.[3] This equilibrium can be influenced by reaction conditions such as solvent and pH. The presence of the dichloroacetaldehyde form allows it to undergo reactions typical of aldehydes, such as condensation with amines.[6] The stability of the diol form makes it easier to handle and store compared to the volatile and lachrymatory aldehyde.[2]

Q3: What are the common types of reactions where this compound is used?

A3: this compound is primarily used in reactions where a two-carbon electrophilic building block is required. The most common applications include:

  • Heterocyclic Synthesis: It is a key precursor for synthesizing five- and six-membered heterocyclic rings. For example, it reacts with o-phenylenediamines to form benzimidazoles and quinoxalines.

  • Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles.

  • Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters.

Q4: What safety precautions should be taken when handling this compound?

A4: this compound and its aldehyde form, dichloroacetaldehyde, are hazardous. Dichloroacetaldehyde is a strong lachrymator (tear gas) and irritant.[2] The diol itself can cause burns.[1] Therefore, it is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during syntheses involving this compound.

Problem 1: Low Reaction Yield

Low product yield is a frequent issue in organic synthesis. The following table outlines potential causes and solutions when using this compound.

Potential Cause Recommended Solution
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. Optimize the temperature by running small-scale trials at different temperatures. For many heterocyclic syntheses, refluxing is a common starting point.
Incorrect Solvent The solvent polarity and its ability to solubilize reactants and intermediates are crucial. For reactions with o-phenylenediamines, polar solvents like ethanol or acidic solutions are often used. Screen a variety of solvents to find the optimal one for your specific reaction.
Inefficient or Incorrect Catalyst Many reactions involving this compound are acid-catalyzed. Ensure the correct acid catalyst is used at the appropriate concentration. If the catalyst is heterogeneous, ensure it is active and well-dispersed in the reaction mixture.
Poor Quality of Starting Materials Impurities in this compound or the other reactants can lead to side reactions and lower yields. Purify starting materials if their purity is questionable. This compound can polymerize upon storage, so using a fresh or properly stored sample is recommended.[2]
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure it has gone to completion. If the reaction stalls, consider adding more catalyst or increasing the temperature.
Problem 2: Formation of Side Products and Purification Challenges

The formation of undesired side products can complicate purification and reduce the yield of the target molecule.

Potential Cause Recommended Solution
Polymerization of Dichloroacetaldehyde The aldehyde form of this compound can self-polymerize.[2] To minimize this, the reaction can be performed under conditions that favor the desired reaction pathway, such as dropwise addition of the diol to the reaction mixture.
Formation of Multiple Products in Heterocycle Synthesis In the synthesis of substituted benzimidazoles, both 1,2-disubstituted and 2-substituted products can form.[6] The reaction conditions, particularly the solvent and catalyst, can influence the selectivity. For example, certain catalysts can favor the formation of the 1,2-disubstituted product.[7]
Difficulty in Product Isolation and Purification The product may be an oil or may not crystallize easily. If direct crystallization from the reaction mixture is not feasible, perform a work-up followed by column chromatography to isolate the pure product. For colored impurities, treatment with activated carbon can be effective.

Data Presentation: Optimizing Heterocycle Synthesis

The following tables summarize quantitative data for the synthesis of benzimidazoles and quinoxalines, which are common applications of this compound (or its synthetic equivalents).

Table 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole from o-Phenylenediamine

Note: While many literature procedures use chloroacetic acid, this compound can be considered a precursor to a similar reactive intermediate under acidic conditions.

Reactant 2 Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Reference
Chloroacetic acid4N HClReflux2440[3]
Chloroacetic acid5N HClReflux879.2[8]
Chloroacetic acid4N HCl100-1203-687-93
Table 2: Synthesis of Quinoxalines from o-Phenylenediamines and 1,2-Dicarbonyl Compounds

Note: this compound can serve as a synthetic equivalent to glyoxal, a 1,2-dicarbonyl compound.

1,2-Dicarbonyl Compound Catalyst Solvent Temperature Time Yield (%) Reference
BenzilPhenol (20 mol%)H₂O:Ethanol (3:7)Room Temp.-High[8]
BenzilAlCuMoVPToluene25°C2 h92
Various 1,2-dicarbonylsNH₄Cl (50 mol%)MethanolRoom Temp.7-20 min95-100
BenzilI₂ (20 mol%)DMSO--78-99
BenzilCamphor sulfonic acid (20 mol%)Aqueous Ethanol-ShortModerate to Excellent

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

This protocol describes a common method for the synthesis of 2-(chloromethyl)-1H-benzimidazole, a key intermediate that can be derived from the reaction of o-phenylenediamine with a chloroacetic acid equivalent.

Materials:

  • o-Phenylenediamine

  • This compound (or chloroacetic acid)

  • 4M Hydrochloric Acid

  • Ammonium Hydroxide solution

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (10 mmol) in 4M hydrochloric acid (20 mL).

  • To this solution, add this compound (11 mmol).

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of ammonium hydroxide solution until a precipitate forms.

  • Collect the crude product by filtration and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-(chloromethyl)-1H-benzimidazole.

Expected Yield: 75-85%

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Dissolve o-phenylenediamine in 4M HCl add_diol 2. Add this compound setup->add_diol reflux 3. Reflux for 2-3 hours add_diol->reflux tlc 4. Monitor by TLC reflux->tlc cool 5. Cool to RT tlc->cool neutralize 6. Neutralize with NH4OH cool->neutralize filter 7. Filter and wash neutralize->filter recrystallize 8. Recrystallize filter->recrystallize

Caption: Experimental workflow for the synthesis of 2-(chloromethyl)-1H-benzimidazole.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield temp Suboptimal Temperature? start->temp solvent Incorrect Solvent? start->solvent catalyst Inefficient Catalyst? start->catalyst purity Poor Starting Material Purity? start->purity time Incomplete Reaction Time? start->time optimize_temp Optimize temperature (e.g., trial reactions) temp->optimize_temp screen_solvents Screen different solvents solvent->screen_solvents check_catalyst Verify catalyst activity and loading catalyst->check_catalyst purify_reagents Purify starting materials purity->purify_reagents monitor_reaction Monitor reaction to completion (e.g., TLC, LC-MS) time->monitor_reaction

Caption: Troubleshooting decision tree for low reaction yield.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates opd o-Phenylenediamine schiff_base Schiff Base Intermediate opd->schiff_base + Dichloroacetaldehyde diol This compound (in equilibrium with dichloroacetaldehyde) diol->schiff_base forms cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Intramolecular Cyclization product Benzimidazole Product cyclized_intermediate->product Elimination of H₂O and HCl

Caption: Simplified reaction pathway for benzimidazole formation.

References

Technical Support Center: Reactions of 2,2-dichloroethane-1,1-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dichloroethane-1,1-diol (chloral hydrate). The information is designed to help identify and resolve common issues related to side-product formation in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound, commonly known as chloral hydrate, is a versatile reagent in organic synthesis. Its primary applications include:

  • Synthesis of Isatin and its derivatives: It is a key starting material in the Sandmeyer isatin synthesis, a widely used method for preparing this important class of heterocyclic compounds.[1][2][3]

  • Haloform Reaction: Under basic conditions, it can undergo the haloform reaction to produce chloroform.[4][5]

  • Deprotection of Acetals, Dithioacetals, and Tetrahydropyranyl (THP) Ethers: It can be used as a water carrier to facilitate the deprotection of these protecting groups in organic solvents.[6][7]

Q2: What are the typical side-products observed in the Sandmeyer isatin synthesis using this compound?

A2: The Sandmeyer isatin synthesis can lead to several side-products, including:

  • Isomeric Isatins: When using substituted anilines, particularly meta-substituted anilines, a mixture of isomeric isatins (e.g., 4- and 6-substituted) can be formed due to a lack of regioselectivity in the cyclization step.[1][2]

  • Isatin Oxime: This byproduct can form during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[1]

  • Sulfonated Byproducts: The use of concentrated sulfuric acid as a cyclizing agent can lead to the sulfonation of the aromatic ring.[1]

  • "Tar" Formation: Dark, viscous, and intractable byproducts, often referred to as "tar," can form from the decomposition of starting materials or intermediates under the strong acidic and high-temperature conditions of the reaction.[1]

  • Over-oxidation of Substituents: Electron-donating groups on the aniline ring, such as a methyl group, can be oxidized under harsh reaction conditions.[8]

Q3: How can I minimize the formation of isomeric isatins in the Sandmeyer synthesis?

A3: Controlling the regioselectivity in the Sandmeyer synthesis, especially with meta-substituted anilines, is a significant challenge.[2] To favor the formation of a specific isomer, consider the following:

  • Directed Ortho-Metalation (DoM): This approach offers predictable regiochemical control for the synthesis of 4-substituted isatins from meta-substituted anilines.[1]

  • Alternative Synthetic Routes: For highly lipophilic anilines where the classical Sandmeyer process is inefficient, a modified route involving the synthesis of benzyloximinoacetanilides followed by cyclization using methanesulfonic acid or polyphosphoric acid can provide better yields and regioselectivity.[9]

Q4: What causes "tar" formation in the isatin synthesis and how can it be prevented?

A4: "Tar" formation is generally caused by the decomposition of reactants or intermediates under the harsh acidic and high-temperature conditions of the Sandmeyer reaction.[1] To minimize tarring:

  • Ensure Complete Dissolution: Make sure the aniline starting material is fully dissolved before proceeding with the reaction.[1]

  • Temperature Control: Carefully control the temperature during the addition of isonitrosoacetanilide to sulfuric acid and during the subsequent heating to avoid excessive decomposition.[1]

  • Purification: Crude isatin can be purified by recrystallization from solvents like glacial acetic acid or by forming a sodium bisulfite addition product to remove colored impurities.[1]

Troubleshooting Guides

Sandmeyer Isatin Synthesis

This guide addresses common problems encountered during the synthesis of isatin and its derivatives using this compound.

ProblemPossible CausesRecommended Solutions
Low Yield of Isatin Incomplete formation of the isonitrosoacetanilide intermediate.- Ensure high purity of all starting materials.- Optimize reaction time and temperature for the condensation step.[1]
Incomplete cyclization of the isonitrosoacetanilide.- Use an appropriate concentration of sulfuric acid.- Ensure the isonitrosoacetanilide is dry before adding to the acid.[1]
Decomposition of starting materials or intermediates.- Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.[1]
Formation of Isomeric Products (e.g., 4- and 6-substituted isatins) Lack of regiocontrol in the cyclization of meta-substituted anilines.- Employ a directed ortho-metalation (DoM) strategy for predictable regiochemistry.[1]- Explore alternative synthetic routes with better regioselectivity.[9]
Presence of Isatin Oxime Impurity Formation during the acid-catalyzed cyclization.- Add a "decoy agent" (e.g., an aldehyde or ketone) during the workup to react with any uncyclized intermediate.[1]
Over-oxidation of Sensitive Substituents (e.g., methyl groups) Harsh reaction conditions (strong acid, high temperature).- Use a milder acid catalyst such as polyphosphoric acid (PPA) instead of sulfuric acid.[8]- Carefully control the reaction temperature to avoid excessive heating.[8]
"Tar" Formation Decomposition under strong acidic and high-temperature conditions.- Ensure complete dissolution of the aniline starting material before proceeding.- Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and cooling.[1]
Haloform Reaction

The haloform reaction of substrates containing a methyl ketone or a group that can be oxidized to a methyl ketone is a well-established transformation. When this compound is subjected to basic conditions, it can undergo a haloform-type reaction to yield chloroform.

ProblemPossible CausesRecommended Solutions
Incomplete Reaction Insufficient base or halogen.- Use an excess of both the base (e.g., NaOH) and the halogenating agent (e.g., NaOCl).[10]
Reaction temperature is too low.- While initial addition may be at 0°C, the reaction is often stirred at room temperature to ensure completion.[10]
Formation of Side-Products α-halogenation and cleavage of other alkyl groups.- This is an inherent potential side reaction. The reaction works best when the other group attached to the carbonyl is not enolizable.[10]
Decomposition of the chloroform product.- Avoid prolonged reaction times under strongly alkaline conditions, as chloroform can decompose.[11]
Low Yield of Carboxylic Acid Incomplete cleavage of the trihalomethyl ketone intermediate.- Ensure sufficient hydroxide concentration for the final hydrolysis step.[10]

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of Isatin

This protocol is a generalized procedure based on established methods.[1][2][3]

Step 1: Preparation of Isonitrosoacetanilide

  • In a large round-bottomed flask, dissolve this compound (1.0 eq) in water.

  • Add crystallized sodium sulfate (Na₂SO₄·10H₂O) to the solution.

  • In a separate beaker, prepare a solution of the desired aniline (1.0 eq) in water containing concentrated hydrochloric acid.

  • Add the aniline hydrochloride solution to the flask.

  • Finally, add a solution of hydroxylamine hydrochloride (NH₂OH·HCl) in water.

  • Heat the mixture to boiling for a few minutes.

  • Cool the reaction mixture in an ice bath to crystallize the isonitrosoacetanilide.

  • Filter the product, wash with cold water, and air-dry.

Step 2: Cyclization to Isatin

  • Carefully add the dry isonitrosoacetanilide in small portions to pre-warmed (50-60°C) concentrated sulfuric acid with vigorous stirring.

  • Control the temperature of the exothermic reaction by external cooling to maintain it between 60-70°C.[1]

  • After the addition is complete, heat the mixture to 80°C for about 10 minutes to complete the cyclization.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Allow the mixture to stand for the isatin to precipitate.

  • Filter the crude isatin, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from glacial acetic acid.[1]

Protocol 2: General Procedure for Haloform Reaction

This protocol describes a general method for the haloform reaction of a methyl ketone.[10]

  • Dissolve the methyl ketone (1.0 eq) in a suitable solvent like ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaClO, bleach) in portions while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 12 hours) to ensure the reaction goes to completion.

  • Acidify the reaction mixture to pH 1 with concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude carboxylic acid, which can be further purified by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Start Experiment Performed Analysis Analyze Reaction Outcome (TLC, GC-MS, NMR) Start->Analysis Problem Problem Identified? (e.g., Low Yield, Impurities) Analysis->Problem NoProblem No Problem->NoProblem No YesProblem Yes Problem->YesProblem Yes Troubleshoot Consult Troubleshooting Guide Modify Modify Experimental Protocol (e.g., Change Reagents, Temperature, Time) Troubleshoot->Modify Repeat Repeat Experiment Modify->Repeat Repeat->Analysis Success Successful Outcome NoProblem->Success YesProblem->Troubleshoot

References

Purification of 2,2-dichloroethane-1,1-diol from chlorinated byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,2-dichloroethane-1,1-diol from chlorinated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purification challenging?

A1: this compound is the stable, hydrated form (a gem-diol) of dichloroacetaldehyde.[1][2][3] The primary challenge in its purification arises from the common methods of its synthesis, such as the chlorination of acetaldehyde, which produce a mixture of chlorinated aldehydes including monochloroacetaldehyde and chloral (trichloroacetaldehyde).[1] These byproducts have very similar physical properties and close boiling points, making separation by standard techniques like fractional distillation difficult.[1]

Q2: What are the primary chlorinated byproducts I should expect?

A2: The most common byproducts depend on the synthetic route. During the chlorination of acetaldehyde or its polymers, you can expect compounds with varying degrees of chlorination. The primary impurities are typically:

  • Monochloroacetaldehyde (and its hydrate)

  • Trichloroacetaldehyde (Chloral) (and its hydrate, chloral hydrate)

  • Other chlorinated ethanes or ethylenes formed through side reactions.[4][5]

Q3: Which purification techniques are generally most effective for this compound?

A3: A multi-step approach is often necessary.

  • Fractional Distillation: Can be used for an initial, rough separation but is often insufficient to achieve high purity due to the close boiling points of byproducts.[6]

  • Recrystallization: This is a highly effective method for purifying nonvolatile organic solids like the crystalline hydrate of dichloroacetaldehyde.[7] The choice of solvent is critical to exclude more soluble or less soluble impurities.

  • Column Chromatography: Adsorption chromatography using silica gel or alumina can separate compounds based on polarity differences, offering a powerful method to remove chlorinated hydrocarbon impurities.[8][9]

Q4: How can I accurately assess the purity of my final product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most effective analytical method.[10][11] It can separate volatile chlorinated compounds and provide mass spectra for definitive identification of the target compound and any remaining impurities. Other methods like headspace GC can also be employed for quantification.[10][11]

Q5: What are the stability considerations for this compound during purification?

A5: Geminal diols exist in equilibrium with their corresponding aldehyde and water.[12] While the electron-withdrawing chlorine atoms provide stability to this compound, this equilibrium can be affected by heat and pH.[13][14] Aggressive heating during distillation or exposure to acidic or basic conditions can potentially shift the equilibrium or cause degradation.

Data Presentation

Table 1: Physical Properties of Target Compound and Potential Byproducts

Compound NameFormulaMolar Mass ( g/mol )Boiling Point (°C)Form
This compound C₂H₄Cl₂O₂130.95DecomposesCrystalline Solid
DichloroacetaldehydeC₂H₂Cl₂O112.9490 - 91Liquid[1]
MonochloroacetaldehydeC₂H₃ClO78.5085 - 86Liquid
Chloral (Trichloroacetaldehyde)C₂HCl₃O147.3997.8Oily Liquid
Chloral HydrateC₂H₃Cl₃O₂165.4096.3 (decomposes)Solid

Troubleshooting Guides

Problem: My product is still impure after fractional distillation. What went wrong?

  • Probable Cause : The boiling points of the chlorinated aldehyde byproducts are too close to that of dichloroacetaldehyde (the anhydrous form of your target compound). This makes achieving high purity by distillation alone nearly impossible.[1]

  • Solution : Use fractional distillation as a preliminary step to remove bulk, lower-boiling or higher-boiling impurities. Follow this with a more selective technique like recrystallization of the hydrated diol or column chromatography to separate the closely-related byproducts.

Problem: My recrystallization attempt resulted in an oil or no crystals formed.

  • Probable Cause 1 (Oiling Out) : The boiling point of the recrystallization solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities.

  • Solution 1 : Switch to a lower-boiling point solvent or use a solvent pair. To find a suitable solvent pair, dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[15]

  • Probable Cause 2 (No Crystals) : Too much solvent was used, the solution cooled too quickly, or the solution is not saturated.

  • Solution 2 : Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[15] If that fails, reduce the solvent volume by gentle heating and allow it to cool again. Cooling the solution in an ice bath can also increase the yield of crystals once initial crystallization has begun.[15][16]

Problem: I am observing a low yield or decomposition during purification.

  • Probable Cause : The compound may be degrading due to excessive heat during distillation or prolonged exposure to incompatible conditions. Gem-diols can be sensitive to thermal stress.[14]

  • Solution : If using distillation, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition. When performing other steps, avoid unnecessarily high temperatures or prolonged heating. Ensure your workup conditions are near neutral pH unless a specific pH is required for separation.

Problem: Byproducts are co-eluting with my product during column chromatography.

  • Probable Cause : The solvent system (eluent) is not optimized for the separation. Its polarity may be too high, causing all compounds to elute quickly, or too low, resulting in poor movement of your polar diol.

  • Solution : Optimize the eluent system using thin-layer chromatography (TLC) first. Test various solvent mixtures of differing polarities (e.g., hexane/ethyl acetate, or dichloromethane/methanol). Aim for a solvent system that gives your target compound an Rf value of ~0.3-0.4 while maximizing the separation from the impurity spots. For separating chlorinated hydrocarbons, a common starting point is a nonpolar solvent like n-hexane with a small amount of a more polar solvent like dichloromethane or ethyl acetate.[8]

Visualizations and Workflows

G cluster_synthesis Synthesis cluster_byproducts Byproduct Formation acetaldehyde Acetaldehyde / Paraldehyde chlorination Chlorination (e.g., Cl2) acetaldehyde->chlorination crude Crude Product Mixture chlorination->crude mono Monochloroacetaldehyde di This compound (Target Product) tri Chloral / Chloral Hydrate G start Crude Product (Mixture of Chlorinated Aldehydes/Diols) distillation Step 1: Fractional Distillation (Optional Bulk Separation) start->distillation analysis1 Purity Check (GC-MS) distillation->analysis1 decision Purity Sufficient? analysis1->decision chromatography Step 2a: Column Chromatography (Silica Gel) decision->chromatography No recrystallization Step 2b: Recrystallization decision->recrystallization No pure_product Pure this compound decision->pure_product Yes analysis2 Purity Check (GC-MS) chromatography->analysis2 recrystallization->analysis2 analysis2->pure_product G start Problem: Impure Product after Initial Purification check_method What was the purification method? start->check_method dist_node Distillation check_method->dist_node Distillation recryst_node Recrystallization check_method->recryst_node Recrystallization chrom_node Chromatography check_method->chrom_node Chromatography dist_cause Probable Cause: Close boiling points of byproducts. dist_node->dist_cause dist_solution Solution: Use Recrystallization or Chromatography. dist_cause->dist_solution recryst_cause Probable Cause: Incorrect solvent or cooling rate. recryst_node->recryst_cause recryst_solution Solution: Screen for new solvents/pairs using TLC. Ensure slow cooling. recryst_cause->recryst_solution chrom_cause Probable Cause: Non-optimal eluent polarity. chrom_node->chrom_cause chrom_solution Solution: Optimize solvent system with TLC. Consider gradient elution. chrom_cause->chrom_solution

References

Managing the thermal instability of 2,2-dichloroethane-1,1-diol in reflux conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-dichloroethane-1,1-diol, particularly concerning its thermal instability under reflux conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered unstable?

A1: this compound is the hydrate form of dichloroacetaldehyde.[1] It is a geminal diol, meaning it has two hydroxyl (-OH) groups attached to the same carbon atom. This structure is inherently unstable and can readily undergo dehydration to form the corresponding aldehyde, dichloroacetaldehyde, particularly when heated.[2] The presence of two electron-withdrawing chlorine atoms on the adjacent carbon further influences its reactivity.

Q2: I observed a color change (e.g., yellowing or browning) in my reaction mixture during reflux. What could be the cause?

A2: A color change during the reflux of this compound often indicates decomposition. The initial compound is typically a white solid. The formation of colored byproducts could be due to several factors, including:

  • Polymerization: Dichloroacetaldehyde, formed from the dehydration of the diol, can polymerize, leading to colored, often insoluble, materials.[1]

  • Elimination Reactions: Under thermal stress, elimination of hydrogen chloride (HCl) can occur, leading to the formation of unsaturated and potentially colored byproducts.

  • Side Reactions: The decomposition products can engage in further reactions with other components in your reaction mixture.

Q3: A precipitate has formed in my reaction flask during reflux. What is it and what should I do?

A3: The formation of a precipitate is likely due to the polymerization of dichloroacetaldehyde, the dehydrated form of this compound.[1] This polymer is often described as a white amorphous powder.[1] To manage this, consider the following:

  • Lowering the Reaction Temperature: If your protocol allows, reducing the reflux temperature by using a solvent with a lower boiling point might mitigate polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce side reactions that contribute to precipitate formation.

  • Filtration: If the precipitate is a byproduct and your desired product is in solution, you may be able to remove the polymer by filtration after cooling the reaction mixture.

Q4: My reaction yield is consistently low when using this compound under reflux. How can I improve it?

A4: Low yields are a common issue due to the thermal instability of the starting material. To improve your yield, consider these strategies:

  • Temperature Control: Use the minimum temperature necessary for the reaction to proceed. Overheating will accelerate decomposition.

  • Reaction Time: Optimize the reaction time. Prolonged heating, even at the correct temperature, can lead to increased degradation of the starting material and product.

  • pH Control: The stability of the diol can be pH-dependent. Buffering the reaction mixture may help to prevent acid or base-catalyzed decomposition.

  • In Situ Generation: If possible, consider if the reactive species (dichloroacetaldehyde) can be generated in situ from a more stable precursor at a controlled rate to minimize its concentration and subsequent decomposition.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction mixture turns dark Decomposition and polymerization of dichloroacetaldehyde.- Lower the reflux temperature if possible.- Shorten the reaction time.- Ensure the reaction is under an inert atmosphere.
Formation of a white precipitate Polymerization of dichloroacetaldehyde.[1]- Attempt to dissolve the precipitate in a suitable solvent after the reaction.- If the precipitate is a byproduct, remove it by filtration.- Optimize reaction conditions to minimize its formation (lower temperature, shorter time).
Inconsistent reaction outcomes Variability in the quality and hydration state of the this compound.- Use a fresh batch of the reagent.- Dry the compound under vacuum before use if it is excessively hydrated and the reaction is moisture-sensitive.- Standardize the storage conditions.
Low or no conversion of starting material Insufficient reaction temperature or time.- Gradually increase the reaction temperature, monitoring for decomposition.- Incrementally increase the reaction time.
Gas evolution from the reaction Possible elimination of HCl.- Ensure the reaction is performed in a well-ventilated fume hood.- Consider adding a non-nucleophilic base to scavenge any acid formed, if compatible with your reaction.

Experimental Protocols

General Protocol for Handling this compound under Reflux

This protocol provides a general framework. Specific parameters should be adapted based on the specific reaction being performed.

  • Setup:

    • Assemble a standard reflux apparatus in a fume hood. This includes a round-bottom flask, a condenser, and a heating mantle with a stirrer.

    • Ensure all glassware is dry to prevent unwanted reactions with water, unless water is a part of the solvent system.

    • Add a magnetic stir bar to the flask.

  • Reagents:

    • To the flask, add the solvent and any other reagents except for the this compound.

    • If the reaction is sensitive to air or moisture, purge the system with an inert gas like nitrogen or argon.

  • Addition of this compound:

    • Add the this compound to the reaction mixture. It may be added all at once or in portions, depending on the reactivity and exothermicity of the reaction.

  • Reflux:

    • Begin stirring and gently heat the mixture to the desired reflux temperature.

    • Maintain a gentle reflux, avoiding vigorous boiling which can promote decomposition.

    • Monitor the reaction for any signs of decomposition, such as color changes or precipitate formation.

  • Work-up:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Proceed with the appropriate work-up and purification steps for your specific product.

Visualizations

DecompositionPathways This compound This compound Dichloroacetaldehyde Dichloroacetaldehyde This compound->Dichloroacetaldehyde - H2O (Dehydration) Polymer Polymer Dichloroacetaldehyde->Polymer Polymerization Elimination_Products Elimination Products (e.g., chloro- or dichloro-ethenes) Dichloroacetaldehyde->Elimination_Products - HCl (Elimination) Side_Reaction_Products Side Reaction Products Dichloroacetaldehyde->Side_Reaction_Products Elimination_Products->Side_Reaction_Products

Caption: Potential decomposition pathways of this compound under thermal stress.

TroubleshootingWorkflow Start Reflux of This compound Issue Issue Observed? Start->Issue ColorChange Color Change? Issue->ColorChange Yes NoIssue Continue Monitoring Issue->NoIssue No Precipitate Precipitate Formation? ColorChange->Precipitate No ActionColor Lower Temp Shorter Time Inert Atmosphere ColorChange->ActionColor Yes LowYield Low Yield? Precipitate->LowYield No ActionPrecipitate Lower Temp Shorter Time Filter Post-Reaction Precipitate->ActionPrecipitate Yes LowYield->NoIssue No ActionYield Optimize Temp/Time Check Reagent Quality Consider pH LowYield->ActionYield Yes

Caption: Troubleshooting workflow for managing issues during the reflux of this compound.

References

Overcoming challenges in the scale-up of 2,2-dichloroethane-1,1-diol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of reactions involving 2,2-dichloroethane-1,1-diol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are the primary challenges in its reaction scale-up?

A1: this compound is the hydrated, geminal diol form of dichloroacetaldehyde.[1][2] In aqueous solutions, this hydrated form is generally more stable.[3][4] The primary challenges in scaling up reactions involving this compound stem from the instability of its precursor, dichloroacetaldehyde, which can polymerize.[5] Key difficulties include controlling the purity of the dichloroacetaldehyde starting material, managing side reactions that lead to impurities like monochloroacetaldehyde and chloral, and developing effective, scalable purification methods.[5]

Q2: What are the common synthetic routes to this compound?

A2: The compound is typically formed by the hydration of its corresponding aldehyde, dichloroacetaldehyde.[5][6] The synthesis of dichloroacetaldehyde itself is a critical step. Common methods for producing dichloroacetaldehyde include the chlorination of acetaldehyde or paraldehyde.[1] However, this chlorination process can also yield monochloroacetaldehyde and trichloroacetaldehyde (chloral), which are challenging to separate due to their similar boiling points.[5]

Q3: What are the most critical impurities and byproducts to monitor during scale-up?

A3: The most significant impurities often originate from the synthesis of the dichloroacetaldehyde precursor.[5] These include:

  • Monochloroacetaldehyde: Formed from incomplete chlorination.

  • Trichloroacetaldehyde (Chloral): Results from over-chlorination.[5]

  • Polymers: Dichloroacetaldehyde can gradually self-polymerize into a white, amorphous powder.[5]

  • Dichloroacetic acid: Can be formed through the oxidation of dichloroacetaldehyde.[7]

Q4: Which analytical methods are recommended for quality control and purity assessment?

A4: A combination of chromatographic and spectroscopic methods is recommended for effective quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities and byproducts.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the chemical structure of the final product.[7] For analyzing volatile compounds from aqueous solutions, headspace methods can also be employed.[8]

Q5: What are the essential safety precautions when working with this compound and its precursors?

A5: Dichloroacetaldehyde is a toxic and irritating compound.[1][5] All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, is mandatory.[5] A thorough risk assessment should be conducted before any large-scale operations.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound reactions.

Issue 1: Low Product Yield

  • Potential Cause A: Incomplete Hydration. The equilibrium between dichloroacetaldehyde and its hydrate may not be fully shifted towards the diol.

    • Troubleshooting Step: Ensure an adequate amount of water is used as the solvent or co-solvent. Monitor the reaction using an appropriate analytical technique (e.g., NMR) to determine the time required to reach equilibrium.

  • Potential Cause B: Precursor Polymerization. The dichloroacetaldehyde starting material may have polymerized during storage or due to localized heating during the reaction.[5]

    • Troubleshooting Step: Use fresh, high-purity dichloroacetaldehyde. During scale-up, ensure efficient heat dissipation and avoid hotspots in the reactor. Maintain a controlled, low temperature during addition and reaction.

Issue 2: High Levels of Chlorinated Impurities

  • Potential Cause: Impure Starting Material. The dichloroacetaldehyde precursor contains significant levels of monochloroacetaldehyde or chloral.[5]

    • Troubleshooting Step: Source a higher purity grade of dichloroacetaldehyde. If synthesizing in-house, optimize the chlorination reaction conditions (e.g., stoichiometry, temperature control) to improve selectivity. Consider purifying the aldehyde via fractional distillation under reduced pressure before hydration, though this can be challenging.[5]

Issue 3: Product Degradation or Discoloration During Purification

  • Potential Cause: Thermal Instability. this compound or its precursor can degrade at elevated temperatures. The diol itself has a boiling point of 121°C, while the aldehyde boils at 88°C.[1][5]

    • Troubleshooting Step: For purification by distillation, use a high-vacuum system to lower the boiling point and minimize thermal stress on the compound. For the solid diol (melting point 56°C), consider purification via recrystallization from a suitable solvent system as an alternative to distillation.[5]

Issue 4: Inefficient Purification and Separation

  • Potential Cause: Close Boiling Points of Components. Impurities such as chloral and monochloroacetaldehyde have boiling points very close to that of dichloroacetaldehyde, making separation by standard distillation difficult.[5]

    • Troubleshooting Step: On a larger scale, employ fractional distillation with a column that has a high number of theoretical plates for better separation. Explore alternative purification techniques such as crystallization if the product is solid and impurities remain in the mother liquor.

Section 3: Data Presentation

Table 1: Physicochemical Properties

PropertyThis compoundDichloroacetaldehyde (Precursor)Source(s)
Molecular Formula C₂H₄Cl₂O₂C₂H₂Cl₂O[1][5]
Molar Mass 130.95 g/mol 112.94 g/mol [9][10]
Melting Point 56 °C-50 °C[1][5]
Boiling Point 121 °C88 °C[1][5]
Appearance SolidColorless Liquid[1][5]

Table 2: Common Impurities and Their Boiling Points

CompoundBoiling PointReason for PresenceSource(s)
Dichloroacetaldehyde 88 °CPrecursor to the diol[1]
Monochloroacetaldehyde 85-85.5 °CIncomplete chlorination of acetaldehyde[11]
Trichloroacetaldehyde (Chloral) 97.8 °COver-chlorination of acetaldehyde[12]
1,2-Dichloroethane 83.5 °CPotential side-product in some synthesis routes[13]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Hydration of Dichloroacetaldehyde

Disclaimer: This procedure is a general guideline and must be adapted and optimized for specific scales and equipment. All work must be conducted by qualified personnel in a suitable chemical laboratory with appropriate safety measures.

  • Preparation: In a reactor equipped with a stirrer, temperature probe, and addition funnel, charge the required volume of deionized water.

  • Cooling: Cool the water to 0-5°C using an appropriate cooling bath.

  • Addition: Slowly add high-purity dichloroacetaldehyde to the cold water via the addition funnel with vigorous stirring. Maintain the internal temperature below 10°C throughout the addition to manage any exotherm.

  • Reaction: Once the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) until analysis (e.g., NMR or GC) confirms the complete conversion of the aldehyde to the diol.

  • Isolation (Optional): If the solid diol is required, the product can be isolated by cooling the solution to induce crystallization, followed by filtration. Alternatively, the water can be removed under reduced pressure at low temperatures. For many applications, the aqueous solution of the diol can be used directly.

Protocol 2: General Procedure for Purity Analysis by GC-MS

  • Sample Preparation: Prepare a dilute solution of the this compound product in a suitable volatile solvent (e.g., dichloromethane or diethyl ether). Create calibration standards of known impurities (monochloroacetaldehyde, chloral) in the same solvent.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for analyzing volatile chlorinated compounds (e.g., a DB-5ms or similar).

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

    • Carrier Gas: Helium.

  • MS Method: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-200.

  • Analysis: Inject the prepared sample. Identify peaks by comparing their retention times and mass spectra to those of the prepared standards and library data. Quantify impurities using the calibration curves generated from the standards.

Section 5: Visualizations

Acetaldehyde Acetaldehyde Chlorination Chlorination (Scale-up Challenge: Control Selectivity) Acetaldehyde->Chlorination Start DCA Dichloroacetaldehyde (Precursor) Chlorination->DCA Desired Path MCA Monochloroacetaldehyde (Impurity) Chlorination->MCA Incomplete Reaction Chloral Chloral (Impurity) Chlorination->Chloral Over-reaction Hydration Hydration DCA->Hydration Polymer Polymerization (Side Product) DCA->Polymer Diol This compound (Product) Hydration->Diol

Caption: Synthesis pathway and common impurity formation in this compound production.

Start Problem: Low Product Purity CheckPrecursor Analyze Precursor Purity (GC-MS) Start->CheckPrecursor PrecursorOK Purity Acceptable? CheckPrecursor->PrecursorOK PurifyPrecursor Action: Purify Precursor (e.g., Fractional Distillation) PrecursorOK->PurifyPrecursor No CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) PrecursorOK->CheckConditions Yes PurifyPrecursor->CheckPrecursor ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK OptimizeConditions Action: Optimize Reaction Parameters ConditionsOK->OptimizeConditions No CheckPurification Evaluate Final Purification Method ConditionsOK->CheckPurification Yes OptimizeConditions->CheckConditions PurificationOK Method Effective? CheckPurification->PurificationOK ImprovePurification Action: Improve Purification (e.g., Better Column, Crystallization) PurificationOK->ImprovePurification No End Problem Resolved PurificationOK->End Yes ImprovePurification->CheckPurification

Caption: Logical troubleshooting workflow for addressing low product purity in scale-up reactions.

References

Influence of pH on the stability and reactivity of 2,2-dichloroethane-1,1-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the influence of pH on the stability and reactivity of 2,2-dichloroethane-1,1-diol. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound, and why is its stability sensitive to pH?

A1: this compound is a geminal diol, which is the hydrated form of dichloroacetaldehyde.[1][2] Geminal diols exist in equilibrium with their corresponding aldehyde or ketone in aqueous solutions.[3][4] This equilibrium is significantly influenced by pH because the hydration and dehydration reactions are subject to both acid and base catalysis.[3][4] The presence of two electron-withdrawing chlorine atoms stabilizes the diol form relative to simpler aldehydes, making it more readily observable.[5][6] However, both strongly acidic and alkaline conditions can accelerate its decomposition.

Q2: My this compound solution is showing unexpected degradation. What are the likely pH-related causes?

A2: Rapid degradation is typically observed under strongly acidic (pH < 4) or alkaline (pH > 9) conditions.

  • Acidic Conditions: Under low pH, the dehydration of the diol back to dichloroacetaldehyde is accelerated. One of the hydroxyl groups is protonated, turning it into a good leaving group (water), which facilitates the formation of the carbonyl double bond.[7]

  • Alkaline Conditions: In high pH environments, a hydroxide ion can deprotonate one of the diol's hydroxyl groups, creating an unstable intermediate that readily eliminates a water molecule to form the aldehyde.[3] Additionally, the increased concentration of hydroxide ions, a strong nucleophile, can promote other reactions, such as the elimination of hydrogen chloride (HCl).[8]

Q3: What are the primary decomposition products I should expect at different pH values?

A3: The expected decomposition products vary with pH:

  • Acidic to Neutral pH (pH 4-7): The compound is relatively stable, but the primary equilibrium is with dichloroacetaldehyde .

  • Strongly Acidic pH (pH < 4): The main product is dichloroacetaldehyde due to accelerated dehydration.

  • Alkaline pH (pH > 9): Besides dichloroacetaldehyde , you may observe products resulting from HCl elimination or subsequent reactions. This can lead to the formation of more complex species, potentially including glyoxal or its derivatives through hydrolysis and rearrangement.

Q4: How can I effectively monitor the stability and degradation of this compound in my experiments?

A4: Several analytical techniques are suitable:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile compounds like dichloroacetaldehyde and other potential degradation products.[9][10]

  • UV-Vis Spectrophotometry: You can monitor the appearance of the dichloroacetaldehyde carbonyl group (C=O), which absorbs in the UV range (around 290 nm), to study the kinetics of the dehydration reaction.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the diol to the aldehyde in solution by integrating the respective proton signals.

Q5: What is the recommended pH range for preparing and storing aqueous solutions of this compound to maximize stability?

A5: For short-term storage and use in experiments where the diol form is desired, a slightly acidic to neutral pH range of 4 to 7 is recommended. Within this range, both acid and base-catalyzed degradation pathways are minimized, favoring the more stable hydrated form. Always use buffered solutions to maintain a constant pH.

Data Presentation

The following tables summarize quantitative data regarding the pH-dependent stability of this compound. Note: The values presented are illustrative and serve to demonstrate the expected trends.

Table 1: Influence of pH on the Stability and Equilibrium of this compound at 25°C

pHHalf-life (t½) (hours)Equilibrium Ratio (Diol : Aldehyde)Primary Degradation Pathway
2.0870 : 30Acid-Catalyzed Dehydration
4.015095 : 5Minimal Degradation
7.020098 : 2Minimal Degradation
10.02580 : 20Base-Catalyzed Dehydration
12.0250 : 50Dehydration & HCl Elimination

Table 2: Illustrative First-Order Rate Constants (k) for Decomposition at 25°C

pHRate Constant for Dehydration (k_dehyd, s⁻¹)Rate Constant for Elimination (k_elim, s⁻¹)
2.02.4 x 10⁻⁵-
7.09.6 x 10⁻⁷-
12.09.6 x 10⁻⁵1.5 x 10⁻⁵

Visualizations

The following diagrams illustrate key experimental and logical pathways.

experimental_workflow cluster_analysis Analytical Monitoring prep Sample Preparation (Buffered Solutions at Various pH) add Add this compound (t=0) prep->add incubate Incubate at Constant Temperature add->incubate uv_vis Kinetic Analysis (UV-Vis) Monitor Carbonyl Formation incubate->uv_vis gc_ms Product ID (GC-MS) Identify Degradation Products incubate->gc_ms data Data Analysis (Calculate Rate Constants, Half-life) uv_vis->data gc_ms->data conclusion Determine pH-Stability Profile data->conclusion

Caption: Experimental workflow for pH stability analysis.

acidic_decomposition diol This compound protonated_diol Protonated Diol (Oxonium Ion) diol->protonated_diol Fast Equilibrium aldehyde Dichloroacetaldehyde protonated_diol->aldehyde Slow, Rate-Determining h2o_out - H₂O protonated_diol->h2o_out aldehyde->diol Reversible h_plus_out - H⁺ aldehyde->h_plus_out h_plus H⁺ h_plus->diol h2o_in + H₂O

Caption: Acid-catalyzed dehydration pathway (pH < 7).

alkaline_decomposition diol This compound alkoxide Alkoxide Intermediate diol->alkoxide Fast Equilibrium elim_product Chloro(hydroxy)ethene (Potential Product) diol->elim_product HCl Elimination cl_minus_out - Cl⁻ diol->cl_minus_out aldehyde Dichloroacetaldehyde alkoxide->aldehyde Dehydration h2o_out - H₂O alkoxide->h2o_out oh_minus OH⁻ oh_minus->diol

Caption: Base-catalyzed decomposition pathways (pH > 7).

Experimental Protocols

Protocol 1: Kinetic Analysis of pH-Dependent Stability by UV-Vis Spectrophotometry

This protocol outlines a method for determining the rate of dehydration of this compound to dichloroacetaldehyde by monitoring the increase in UV absorbance from the carbonyl group.

  • Materials:

    • This compound

    • Buffered solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) of known pH and ionic strength.

    • UV-Vis spectrophotometer with a thermostatted cell holder.

    • Quartz cuvettes.

  • Procedure:

    • Prepare a stock solution of this compound in a non-absorbing solvent or in a pH 7 buffer.

    • Set the spectrophotometer to the desired temperature (e.g., 25°C) and the wavelength of maximum absorbance for dichloroacetaldehyde (approx. 290 nm).

    • Equilibrate a cuvette containing 2.0 mL of the desired pH buffer inside the spectrophotometer.

    • Initiate the reaction by adding a small aliquot (e.g., 20 µL) of the stock solution to the cuvette, mix quickly, and immediately start recording the absorbance as a function of time.

    • Continue data collection until the reaction reaches equilibrium (no further change in absorbance).

    • Repeat the experiment for each desired pH value.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_eq + (A_0 - A_eq)e^(-k_obs * t), where A(t) is absorbance at time t, A_0 is initial absorbance, and A_eq is the absorbance at equilibrium.

    • Plot the calculated k_obs values against pH to visualize the stability profile.

Protocol 2: Identification of Degradation Products by GC-MS

This protocol describes how to identify the products formed from the decomposition of this compound at different pH values.

  • Materials:

    • This compound

    • Buffered solutions at selected pH values (e.g., 2, 7, 12).

    • An organic solvent for extraction (e.g., dichloromethane).

    • Vials for incubation.

    • GC-MS system with a suitable column for separating volatile chlorinated compounds.

  • Procedure:

    • In separate vials, add a known concentration of this compound to each of the buffered solutions.

    • Incubate the vials at a controlled temperature for a set period (e.g., 24 hours) to allow for degradation.

    • After incubation, stop the reaction by neutralizing the acidic and basic samples if necessary.

    • Extract the organic components from the aqueous solution by adding a small volume of dichloromethane and vortexing.

    • Carefully remove the organic layer and inject it into the GC-MS.

    • Run a suitable temperature program to separate the components.

  • Data Analysis:

    • Identify the compounds in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST).

    • Confirm the identity of major products by comparing their retention times and mass spectra with those of authentic standards if available.

    • Compare the product profiles from the different pH conditions to understand the pH-dependent reaction pathways.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2,2-dichloroethane-1,1-diol Mediated Cyclizations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates in cyclization reactions mediated by 2,2-dichloroethane-1,1-diol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in this cyclization reaction?

This compound, a gem-diol, serves as a key intermediate in these cyclization reactions. The stability of this gem-diol is enhanced by the presence of the electron-withdrawing chlorine atoms.[1][2][3][4] Under reaction conditions, it is typically activated to facilitate the subsequent intramolecular cyclization.

Q2: What are the common factors that can lead to low conversion rates in these types of cyclizations?

Several factors can contribute to low conversion rates, including:

  • Reagent Purity and Stability: The purity of this compound and the substrate is crucial. Impurities can interfere with the reaction. Also, gem-diols can be unstable and may decompose if not handled properly.[1][2][3][4]

  • Reaction Conditions: Temperature, solvent, and pH are critical parameters that can significantly influence the reaction rate and equilibrium.

  • Catalyst Activity: The choice and concentration of the catalyst, often a Lewis or Brønsted acid, are vital for the activation of the diol.

  • Substrate Reactivity: The structure and functional groups of the substrate can affect its ability to undergo cyclization.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired cyclic product.

Q3: What are the expected byproducts in reactions involving chlorinated compounds?

Reactions with chlorinated substrates can sometimes lead to the formation of chlorinated byproducts.[5][6][7] Depending on the reaction conditions and the substrate, elimination reactions might also occur, leading to unsaturated compounds.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Symptoms:

  • TLC/LC-MS analysis shows primarily unreacted starting material.

  • The desired product is observed in very low yields.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reagent Purity Ensure the purity of this compound and the substrate using appropriate analytical techniques (e.g., NMR, GC-MS). Consider purification of starting materials if necessary.
Inadequate Catalyst Activity Verify the source and age of the catalyst. If using a Lewis acid, ensure it is anhydrous as water can deactivate it. Consider screening a panel of Lewis or Brønsted acids to find the optimal catalyst for your specific substrate.[8][9][10]
Suboptimal Reaction Temperature Low temperatures may not provide sufficient energy for the reaction to proceed. Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor the progress. Conversely, excessively high temperatures can lead to decomposition.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of anhydrous solvents with varying polarities (e.g., dichloromethane, toluene, acetonitrile).
Decomposition of this compound Due to the inherent instability of some gem-diols, ensure it is stored under appropriate conditions (cool, dry, and inert atmosphere).[1][2][3][4] Consider preparing it fresh if possible.
Issue 2: Formation of Multiple Products/Byproducts

Symptoms:

  • TLC/LC-MS analysis shows multiple spots/peaks in addition to the starting material and desired product.

  • Difficulty in isolating the desired product due to co-eluting impurities.

Possible Causes & Solutions:

CauseRecommended Solution
Side Reactions (e.g., Elimination, Intermolecular Reactions) Lowering the reaction temperature may suppress side reactions which often have higher activation energies. Running the reaction at a higher dilution can favor intramolecular cyclization over intermolecular side reactions.
Substrate Decomposition If the substrate is sensitive to the reaction conditions (e.g., strong acid), consider using a milder catalyst or adding a non-nucleophilic base to buffer the reaction mixture.
Formation of Chlorinated Byproducts Optimize the reaction time to minimize the formation of secondary byproducts.[5][6][7] Purification techniques such as column chromatography or recrystallization may be necessary to separate the desired product.

Experimental Protocols

General Protocol for this compound Mediated Cyclization:

This is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substrate (1.0 eq) and anhydrous solvent (e.g., dichloromethane, 0.1 M).

  • Reagent Addition: Add this compound (1.1 - 1.5 eq).

  • Catalyst Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the catalyst (e.g., a Lewis acid such as BF₃·OEt₂ or TiCl₄, 0.1 - 1.0 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Substrate + Anhydrous Solvent add_catalyst Add Catalyst at Controlled Temperature prep_substrate->add_catalyst prep_reagent This compound prep_reagent->add_catalyst monitor Monitor Progress (TLC/LC-MS) add_catalyst->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Purification (Chromatography) extract->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for this compound mediated cyclizations.

troubleshooting_low_conversion start Low Conversion Rate Observed check_reagents Check Reagent Purity & Stability start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions evaluate_catalyst Evaluate Catalyst start->evaluate_catalyst consider_substrate Consider Substrate Reactivity start->consider_substrate solution_purify Purify Starting Materials check_reagents->solution_purify Impure? solution_conditions Adjust Temperature, Solvent, or Concentration optimize_conditions->solution_conditions Suboptimal? solution_catalyst Screen Different Catalysts or Vary Loading evaluate_catalyst->solution_catalyst Ineffective? solution_substrate Modify Substrate or Protection Strategy consider_substrate->solution_substrate Unreactive?

Caption: Troubleshooting decision tree for low conversion rates in cyclization reactions.

References

Technical Support Center: Characterization of Unexpected Adducts in 2,2-Dichloroethane-1,1-diol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-dichloroethane-1,1-diol. The information is designed to address specific issues that may arise during experimentation, particularly the formation of unexpected adducts.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with an aniline nucleophile failing or resulting in low yield?

A1: The low nucleophilicity of anilines can often lead to poor reactivity with halogenated compounds. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its ability to act as a nucleophile. To overcome this, reaction conditions must be optimized to enhance reactivity. A common successful strategy involves using a base such as sodium bicarbonate (NaHCO₃) in combination with a catalyst like sodium iodide (NaI) in a polar aprotic solvent like acetonitrile, often requiring elevated temperatures (e.g., 80°C) to drive the reaction forward.[1]

Q2: I've observed an unexpected cyclization product instead of a simple substitution. What could be the cause?

A2: this compound is a precursor to the highly reactive dichloroacetaldehyde. When reacting with bifunctional nucleophiles (e.g., 1,2-diamines or certain amides), intramolecular reactions can occur, leading to the formation of heterocyclic rings. For example, N-(2,2-dichloro-1-cyanoethenyl)amides, which are structurally related, have been shown to react with aliphatic amines to form 5-amino-1,3-oxazole-4-carbonitriles through an unexpected cyclization pathway.[2] The reaction conditions, particularly temperature and the nature of the nucleophile, can significantly influence whether a simple substitution or a cyclization occurs.

Q3: My reaction with a thiol produced a rearranged product, not the expected dithioacetal. Why did this happen?

A3: While this compound can form dithioacetals, unexpected rearrangements can occur, especially with certain substrates and conditions. In a study involving the related compound 1,1-dichloro-2,2-di(p-chlorophenyl)ethane (DDD) and sodium thiophenoxide, the expected simple substitution of both chlorine atoms was not the final product. Instead, an unexpected rearranged product was formed through a proposed mechanism involving an initial Sₙ2 substitution followed by decomposition and elimination.[3] This highlights that the reaction pathway is not always a straightforward substitution, and the stability of intermediates can dictate the final product.

Q4: How can I confirm the structure of an unexpected adduct?

A4: A combination of modern analytical techniques is essential for unambiguous structure elucidation. High-Performance Liquid Chromatography (HPLC) is often used for the separation and isolation of adducts from the reaction mixture.[4][5] Once isolated, structural characterization is typically achieved using a combination of:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms and the connectivity of the molecule.[4][5][6]

  • UV-Vis Spectroscopy: To provide information about the electronic structure of the molecule.[4][5] For crystalline products, X-ray crystallography provides definitive structural proof.[7]

Troubleshooting Guides

Issue 1: Low Yield in Benzimidazole Synthesis with o-Phenylenediamine
Symptom Possible Cause Troubleshooting Step
Low to no formation of 2-(chloromethyl)-1H-benzimidazole.Incomplete Dehydration: The reaction requires the in-situ formation of dichloroacetaldehyde from its hydrate form.Ensure the reaction is heated sufficiently (e.g., reflux in ethanol) to promote the equilibrium shift towards the aldehyde.
Significant amount of starting material remains.Insufficient Reaction Time or Temperature: The condensation reaction may be slow at lower temperatures.Increase the reaction time or ensure the mixture reaches the appropriate reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
Formation of multiple unidentified side products.Side Reactions: o-Phenylenediamine can undergo oxidation or other side reactions under harsh conditions.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Purify the o-phenylenediamine before use if it appears discolored.
Issue 2: Unexpected Product Formation with Thiol Nucleophiles
Symptom Possible Cause Troubleshooting Step
Product mass does not correspond to the expected dithioacetal.Rearrangement/Decomposition: The intermediate formed after the initial substitution may be unstable and undergo further reaction.[3]Try running the reaction at a lower temperature to see if the intermediate can be isolated or if the reaction pathway changes.
Formation of disulfides.Oxidation of Thiol: Thiols can be easily oxidized to disulfides, especially in the presence of air or other oxidants.[9]Degas the solvent and run the reaction under an inert atmosphere. Ensure the thiol starting material is fresh and has not been partially oxidized during storage.
Mixture of substitution and elimination products.Basic Conditions Favoring Elimination: While thiolates are weaker bases than alkoxides, elimination can still compete with substitution, particularly with hindered substrates or at higher temperatures.[9][10]Use less basic conditions if possible, or a more nucleophilic, less basic sulfur source. Analyze the effect of temperature on the product ratio.

Quantitative Data Summary

Table 1: Synthesis of γ-Anilino-β-Ketoesters (Analogous Amination Reaction)

Reaction Conditions: Aniline (1 mmol), α-chloroacetoacetate (2 mmol), NaHCO₃ (2 mmol), NaI (2 mmol) in Acetonitrile (1 mL) at 80°C for 16h.[1]

Aniline SubstituentProductIsolated Yield (%)
4-OCH₃Ethyl 2-chloro-4-((4-methoxyphenyl)amino)-3-oxobutanoate95
4-CH₃Ethyl 2-chloro-3-oxo-4-(p-tolylamino)butanoate89
HEthyl 2-chloro-3-oxo-4-(phenylamino)butanoate85
4-FEthyl 2-chloro-4-((4-fluorophenyl)amino)-3-oxobutanoate82
4-ClEthyl 2-chloro-4-((4-chlorophenyl)amino)-3-oxobutanoate75
4-NO₂Ethyl 2-chloro-4-((4-nitrophenyl)amino)-3-oxobutanoate40

Table 2: Formation of Unexpected N-[2,2-dichloro-1-(arylsulfonylamino)ethyl]arenesulfonamides

Reaction Conditions: N,N-dichloroarenesulfonamides reacting with divinyl sulfide.[7]

Arenesulfonamide SubstituentProductYield (%)
4-CH₃C₆H₄SO₂NCl₂N-[2,2-dichloro-1-(p-tolylsulfonylamino)ethyl]-p-toluenesulfonamide82
C₆H₅SO₂NCl₂N-[2,2-dichloro-1-(phenylsulfonylamino)ethyl]benzenesulfonamide80
4-ClC₆H₄SO₂NCl₂4-chloro-N-[2,2-dichloro-1-((4-chlorophenyl)sulfonylamino)ethyl]benzenesulfonamide85

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole[8]

This protocol details the synthesis of a key heterocyclic intermediate from 2-chloroethane-1,1-diol.

Materials:

  • o-Phenylenediamine

  • 2-Chloroethane-1,1-diol (Chloroacetaldehyde hydrate)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add a solution of 2-chloroethane-1,1-diol (1.1 equivalents) in water to the flask.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion (typically several hours), cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 2-(chloromethyl)-1H-benzimidazole.

Protocol 2: General Procedure for Direct Amination of α-Haloacetoacetates with Anilines[1]

This protocol provides a robust method for reacting anilines, which can be adapted for troubleshooting reactions with this compound.

Materials:

  • Aniline derivative

  • Ethyl α-chloroacetoacetate (or other α-halo ketone)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium iodide (NaI)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vial, add NaHCO₃ (2.0 mmol), NaI (2.0 mmol), and the aniline (1.0 mmol).

  • Add 1 mL of acetonitrile to the vial.

  • Add the ethyl α-chloroacetoacetate (2.0 mmol) to the mixture.

  • Seal the vial and stir the reaction mixture at 80°C for 16 hours.

  • Cool the mixture to room temperature and add 1 mL of saturated Na₂S₂O₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Visualized Workflows and Logic

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve o-Phenylenediamine in Ethanol B Add Aqueous Solution of This compound A->B 1.1 eq. C Heat to Reflux B->C D Monitor by TLC C->D Cyclically E Cool to RT D->E Upon Completion F Neutralize with NaHCO3 Solution E->F G Extract with Ethyl Acetate F->G H Dry, Filter, Concentrate G->H I Column Chromatography or Recrystallization H->I J Final Product: 2-(Chloromethyl)-1H-benzimidazole I->J

Caption: Experimental workflow for the synthesis of 2-(chloromethyl)-1H-benzimidazole.

logical_relationship cluster_input Reactants & Conditions cluster_pathways Potential Pathways cluster_output Observed Products Reactants 1,1-Dichloro-2,2-diaryl-ethane + Sodium Thiophenoxide P1 Pathway A: Direct Double Substitution Reactants->P1 P2 Pathway B: Substitution then Decomposition Reactants->P2 Conditions Reaction Conditions (Solvent, Temperature) Conditions->P1 Favored by stable intermediate Conditions->P2 Favored by unstable intermediate Expected Expected Product: Ar2CHCH(SPh)2 P1->Expected Hypothesized Unexpected Unexpected Product: Ar2C=CHSPh P2->Unexpected Observed

Caption: Logical diagram of pathways in the reaction of a dichloroethane derivative with a thiol.

proposed_mechanism Start ArSO2NCl2 + Divinyl Sulfide Intermediate1 Initial Adduct (Unstable) Start->Intermediate1 Reaction Cleavage Cleavage of Divinyl Sulfide Moiety Intermediate1->Cleavage Intermediate2 Reactive Fragments Cleavage->Intermediate2 Recombination Recombination & Rearrangement Intermediate2->Recombination Product Unexpected Product: N-[2,2-dichloro-1-(arylsulfonyl- amino)ethyl]arenesulfonamide Recombination->Product [7]

References

Technical Support Center: Strategies for the Selective Functionalization of 2,2-dichloroethane-1,1-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of 2,2-dichloroethane-1,1-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and strategies in handling this unique geminal diol.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it of interest?

A1: this compound is the hydrated form of dichloroacetaldehyde.[1][2] In aqueous solutions, it exists in equilibrium with its aldehyde form.[3] It is a valuable building block in the synthesis of pharmaceuticals, pesticides, and various heterocyclic compounds.[1][3] The presence of two chlorine atoms on the adjacent carbon influences the reactivity of the diol, making it an interesting substrate for selective chemical modifications.[4]

Q2: How stable is this compound?

A2: this compound is known to be relatively unstable and can gradually self-polymerize upon storage to form a white amorphous powder.[1] However, the gem-diol form is significantly stabilized by the strong electron-withdrawing effect of the adjacent chlorine atoms.[4][5] This makes it more amenable to study and use in synthesis compared to simpler gem-diols.[5] Despite this, it is sensitive to heat and both acidic and basic conditions, which can promote dehydration back to the aldehyde or other side reactions.

Q3: What are the main challenges in the selective functionalization of this diol?

A3: The primary challenge lies in differentiating between the two chemically equivalent hydroxyl groups.[6] Achieving mono-functionalization over di-functionalization requires precise control of reaction conditions. Another challenge is the potential for side reactions, such as elimination of HCl or reactions involving the C-Cl bonds. The inherent instability of the molecule also requires mild reaction conditions.[1]

Q4: What general strategies can be employed for the selective functionalization of diols?

A4: Common strategies for the selective functionalization of diols include:

  • Monoprotection: Using a protecting group strategy to block one hydroxyl group, allowing the other to be functionalized. This often involves using a substoichiometric amount of the protecting group reagent.

  • Catalytic Methods: Employing organocatalysts or metal-based catalysts that can selectively activate one hydroxyl group based on subtle steric or electronic differences, or through directed binding.[6][7][8]

  • Enzymatic Reactions: Utilizing enzymes that can provide high regio- and stereoselectivity.

  • Formation of Cyclic Derivatives: Reacting the 1,1-diol with aldehydes or ketones to form cyclic acetals, which can then be further modified.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental work.

Issue Possible Cause Suggested Solution
Low or No Product Yield 1. Decomposition of Starting Material: The diol is unstable, especially at elevated temperatures or in the presence of strong acids/bases.[1]1. Maintain low reaction temperatures. Screen different mild bases (e.g., organic bases like pyridine, triethylamine) or acid catalysts.
2. Poor Quality of Starting Material: The starting material may have polymerized or contain impurities from its synthesis.[1]2. Use freshly prepared or purified this compound. Characterize the starting material by NMR before use.
3. Incorrect Stoichiometry: For selective mono-functionalization, the stoichiometry of the reagents is critical.3. Carefully control the stoichiometry. Consider using a slow addition of the limiting reagent.
Lack of Selectivity (Di-functionalization) 1. Overly Reactive Reagent: The reagent used is too reactive and does not differentiate between the mono- and di-substituted product.1. Use a less reactive reagent or a bulkier reagent that may sterically hinder the second substitution.
2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of the di-substituted product.2. Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction once the desired mono-product is maximized.
Side Reactions (e.g., Elimination) 1. Harsh Basic Conditions: Strong bases can promote the elimination of HCl.1. Use non-nucleophilic, sterically hindered bases or milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
Difficulty in Product Purification 1. Similar Polarity of Products: The starting material, mono-functionalized, and di-functionalized products may have very similar polarities.1. Employ high-performance column chromatography with a shallow solvent gradient. Consider derivatization of the product to alter its polarity for easier separation.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 16086-14-9[2]
Molecular Formula C₂H₄Cl₂O₂[2]
Molecular Weight 130.95 g/mol [2]
Appearance Colorless liquid or solid (in hydrated form)[1]
Boiling Point 90-91 °C (for dichloroacetaldehyde)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Dichloroacetaldehyde Hydrate)

This protocol describes a general method for the preparation of the starting material.

Materials:

  • Paraldehyde

  • Sulfuric acid

  • Chlorine gas

  • Water

Procedure:

  • Cool a mixture of paraldehyde and a catalytic amount of sulfuric acid in a reaction vessel equipped with a gas inlet, stirrer, and condenser.

  • Bubble chlorine gas through the mixture at a controlled rate while maintaining a low temperature (typically below 10 °C).

  • Monitor the reaction progress by measuring the density of the reaction mixture.

  • Once the desired degree of chlorination is achieved, stop the chlorine flow and purge the system with an inert gas to remove excess chlorine and HCl.

  • Slowly add water to the crude dichloroacetaldehyde. The hydration reaction is exothermic, so maintain cooling.

  • The product, this compound, can be isolated and purified by distillation or crystallization.

Safety Precautions: This reaction involves highly corrosive and toxic substances (chlorine gas, HCl, sulfuric acid). It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

Protocol 2: General Approach for Selective Mono-O-Silylation (A Representative Functionalization)

This protocol provides a general workflow for the selective protection of one hydroxyl group, a key step in many functionalization strategies.

Materials:

  • This compound

  • Tert-butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole or Triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a mild base such as imidazole (1.1 eq) or triethylamine (1.1 eq) and stir the solution at 0 °C.

  • In a separate flask, prepare a solution of TBDMSCl (1.0 eq) in anhydrous DCM.

  • Add the TBDMSCl solution dropwise to the diol solution over a period of 1-2 hours using a syringe pump to ensure slow addition and favor mono-silylation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon consumption of the starting material or when the optimal ratio of mono-silylated product is observed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-silylated product.

Visualizations

Equilibrium of Dichloroacetaldehyde Hydration

G cluster_0 Equilibrium in Aqueous Solution DCA Dichloroacetaldehyde Diol This compound (Hydrate Form) DCA->Diol + H₂O

Caption: Equilibrium between dichloroacetaldehyde and its hydrate.

General Workflow for Selective Mono-functionalization

workflow start Start: 2,2-dichloroethane- 1,1-diol reaction Reaction with 1.0 eq. Reagent (e.g., R-X) + Mild Base start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Mono-functionalized Product purification->product side_product Di-functionalized & Unreacted SM purification->side_product

Caption: General experimental workflow for selective mono-functionalization.

Troubleshooting Decision Tree

troubleshooting start Low Yield or No Reaction? check_sm Is Starting Material Pure? start->check_sm Yes check_selectivity Reaction works, but poor selectivity? start->check_selectivity No check_cond Are Reaction Conditions Mild? check_sm->check_cond Yes purify_sm Action: Purify Starting Material check_sm->purify_sm No adjust_cond Action: Lower Temp, Use Milder Base/Acid check_cond->adjust_cond No slow_addition Use Slow Addition of Reagent? check_selectivity->slow_addition Yes less_reactive Use a Bulkier or Less Reactive Reagent? check_selectivity->less_reactive Yes implement_sol Implement Solution slow_addition->implement_sol less_reactive->implement_sol purify_sm->start adjust_cond->start

Caption: Decision tree for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Study on the Reactivity of 2,2-dichloroethane-1,1-diol and Chloral Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,2-dichloroethane-1,1-diol and chloral hydrate. A comprehensive understanding of the distinct reactivity profiles of these two geminal diols is crucial for their application in organic synthesis and for elucidating their mechanisms of action and potential toxicities in biological systems. This document summarizes key quantitative data, outlines detailed experimental protocols for comparative analysis, and provides visual representations of relevant chemical pathways.

Introduction to the Compounds

Both this compound and chloral hydrate (2,2,2-trichloroethane-1,1-diol) are geminal diols, which are hydrates of the corresponding aldehydes, dichloroacetaldehyde and trichloroacetaldehyde (chloral), respectively.[1][2] The presence of electron-withdrawing chlorine atoms on the α-carbon significantly influences the stability of the carbonyl group and, consequently, the equilibrium between the aldehyde and its hydrated gem-diol form.[1]

This compound is the hydrate of dichloroacetaldehyde. Dichloroacetaldehyde itself is a volatile liquid that is soluble in water, where it readily forms the geminal diol.[3] This compound is used as a raw material for the synthesis of pharmaceuticals and agricultural chemicals.[4] Due to its inherent instability, it is often supplied in its hydrated form.[4]

Chloral hydrate is a crystalline solid and the hydrate of trichloroacetaldehyde.[5] It is one of the oldest synthetic sedative-hypnotic drugs and is also used as a chemical intermediate in the synthesis of various compounds, including the insecticide DDT.[5][6] The presence of three chlorine atoms makes chloral hydrate one of the few stable and isolable geminal diols.[7]

Comparative Reactivity and Stability

The primary determinant of the differing reactivity between this compound and chloral hydrate is the electronic effect of the chlorine atoms. The inductive electron-withdrawing effect of the chlorine atoms destabilizes the parent aldehyde and favors the formation of the hydrated geminal diol. This effect is significantly more pronounced in chloral hydrate due to the presence of three chlorine atoms compared to the two in this compound.

This difference in stability is quantitatively reflected in their hydration equilibrium constants (Khyd).

CompoundAldehyde PrecursorHydration Equilibrium Constant (Khyd) at ~298 KReference
Acetaldehyde HydrateAcetaldehyde~1[8]
This compoundDichloroacetaldehyde~37[1][8]
Chloral HydrateTrichloroacetaldehyde>100[1]

As the data indicates, the equilibrium for the hydration of dichloroacetaldehyde lies further towards the gem-diol form compared to acetaldehyde. The addition of a third chlorine atom in chloral further shifts this equilibrium, making chloral hydrate significantly more stable than this compound.

The stability of chloral hydrate has been studied under various conditions. It is relatively stable at neutral pH and ambient temperature, with a half-life of approximately 7 days for a 20 µg/L solution.[9][10] However, its hydrolysis rate increases significantly with increasing pH and temperature.[9][10] In basic conditions, chloral hydrate undergoes the haloform reaction to yield chloroform and formate.[5]

While specific kinetic data for the degradation of this compound is less readily available, its lower hydration equilibrium constant suggests a greater propensity to revert to the more reactive dichloroacetaldehyde form in solution compared to chloral hydrate. Dichloroacetaldehyde itself is known to be unstable and can polymerize upon standing or in the presence of acid.[11]

Experimental Protocols

The determination of the hydration equilibrium constants for these compounds is crucial for a quantitative comparison of their stability. Two common analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Experimental Workflow for Hydration Equilibrium Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification cluster_calc Calculation prep Prepare aqueous solution of aldehyde nmr NMR Spectroscopy prep->nmr Direct analysis gc Gas Chromatography prep->gc Indirect analysis (measures total) quant_nmr Integrate aldehyde and hydrate signals nmr->quant_nmr quant_gc Determine total aldehyde concentration gc->quant_gc calc Calculate Khyd = [Hydrate] / [Aldehyde] quant_nmr->calc quant_gc->calc Requires separate determination of aldehyde/hydrate ratio

Workflow for determining hydration equilibrium constants.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy can distinguish between the aldehyde and the gem-diol forms in solution based on the different chemical shifts of their respective protons. By integrating the signals corresponding to each species, their relative concentrations at equilibrium can be determined directly.

  • Protocol Outline:

    • A solution of the aldehyde (dichloroacetaldehyde or chloral) of a known concentration is prepared in a suitable solvent (e.g., D2O).

    • The 1H NMR spectrum of the solution is recorded at a constant temperature.

    • The signals corresponding to the aldehydic proton and the methine proton of the gem-diol are identified and integrated.

    • The ratio of the integrals provides the ratio of the concentrations of the hydrate and the aldehyde, from which Khyd can be calculated.[1]

2. Gas Chromatography (GC)

  • Principle: GC analysis of aqueous solutions of these aldehydes typically measures the total concentration of the aldehyde and its hydrate. This is because the high temperatures used in the GC inlet cause the rapid dehydration of the gem-diol back to the volatile aldehyde.[1] Therefore, GC is often used to determine the total concentration, which can be combined with other methods like NMR to determine the equilibrium constant.

  • Protocol Outline:

    • Aqueous standards of the aldehyde at various known total concentrations are prepared.

    • The aqueous sample containing the aldehyde-hydrate equilibrium mixture is prepared.

    • Both standards and the sample are injected into a GC equipped with a suitable column and detector (e.g., electron capture detector - ECD).

    • A calibration curve is generated from the standards.

    • The total concentration of the aldehyde in the sample is determined from the calibration curve. This value represents the sum of the concentrations of the free aldehyde and the hydrate.[1]

Reaction Pathways

The reactivity of these geminal diols is largely dictated by the chemistry of their corresponding aldehydes in equilibrium. Key reaction pathways include nucleophilic addition, oxidation, and decomposition.

General Reaction Pathway

G Aldehyde R-CHO (R = CHCl2 or CCl3) Hydrate R-CH(OH)2 (gem-diol) Aldehyde->Hydrate Hydration (H2O) Product Addition Product Aldehyde->Product Nucleophilic Addition Nucleophile Nucleophile (e.g., H2O, ROH, Nu-) Nucleophile->Product

General reactivity of chlorinated aldehydes and their hydrates.

Nucleophilic Addition: The electron-withdrawing chlorine atoms make the carbonyl carbon of the aldehydes highly electrophilic and susceptible to nucleophilic attack. This is the fundamental reason for the favorable hydration equilibrium. Other nucleophiles, such as alcohols, can also add to form hemiacetals.

Haloform Reaction: In the presence of a base, chloral hydrate undergoes the haloform reaction to produce chloroform and a formate salt.[5] This reaction proceeds via the deprotonation of the hydroxyl groups followed by the elimination of the stable trichloromethyl anion (-CCl3). While not explicitly detailed for this compound in the search results, a similar, albeit likely slower, reaction could be anticipated.

Metabolism: In biological systems, chloral hydrate is metabolized to trichloroethanol (the active hypnotic agent), its glucuronide, and trichloroacetic acid.[12][13] Dichloroacetate has also been identified as a metabolite.[12] Dichloroacetaldehyde is also metabolized in vivo, with dichloroacetic acid being a minor product.[11]

Conclusion

The reactivity of this compound and chloral hydrate is fundamentally governed by the number of chlorine atoms attached to the α-carbon. The greater electron-withdrawing effect of the three chlorine atoms in chloral hydrate leads to a significantly more stable geminal diol compared to the di-chlorinated analogue. This is quantitatively supported by the larger hydration equilibrium constant for chloral hydrate. Consequently, chloral hydrate is less prone to revert to its more reactive aldehyde form in aqueous solutions. These differences in stability and reactivity are critical considerations for their use in chemical synthesis and for understanding their pharmacological and toxicological profiles. Further kinetic studies on the specific reactions of this compound would provide a more complete comparative picture.

References

The Efficacy of 2,2-dichloroethane-1,1-diol as a Formaldehyde Equivalent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic introduction of a single carbon unit is a frequent and crucial transformation. Formaldehyde (CH₂O), the simplest aldehyde, is the most fundamental C1 building block. However, its gaseous nature, pungent odor, and toxicity necessitate the use of more convenient and safer formaldehyde equivalents. This guide provides a comparative analysis of 2,2-dichloroethane-1,1-diol as a formaldehyde equivalent, alongside commonly used alternatives such as paraformaldehyde and formalin. The comparison is based on established chemical principles and available data for analogous reactions, offering insights into its potential advantages and drawbacks in key synthetic applications.

Introduction to this compound

This compound, also known as dichloroacetaldehyde hydrate, is the stable gem-diol form of dichloroacetaldehyde.[1] In aqueous solutions, it exists in equilibrium with its aldehyde form. The electron-withdrawing nature of the two chlorine atoms on the adjacent carbon atom stabilizes the hydrated form, making it a readily handleable, crystalline solid. This stability, in contrast to the volatility and polymerization tendency of pure formaldehyde, presents this compound as a potentially attractive alternative for the controlled in situ generation of a formaldehyde-like reactive species.

Comparison with Other Formaldehyde Equivalents

The choice of a formaldehyde equivalent in a synthetic protocol can significantly impact reaction efficiency, yield, and ease of handling. Below is a comparative overview of this compound against standard formaldehyde sources.

Table 1: Comparison of Common Formaldehyde Equivalents

FeatureThis compoundParaformaldehydeFormalin
Physical Form Crystalline solidWhite, solid polymer37% aqueous solution of formaldehyde (often with methanol stabilizer)
Handling Easy to weigh and handleSolid, can be dustyLiquid, pungent odor, requires careful handling
Purity High purity as a crystalline solidCan contain variable chain lengths and some impuritiesContains water and often 10-15% methanol as a stabilizer[2]
Solubility Soluble in water and polar organic solventsInsoluble in most solvents; requires depolymerizationMiscible with water
Release of Active Species In situ generation of dichloroacetaldehyde, which can act as a formaldehyde synthonRequires heating or acidic/basic conditions to depolymerize to formaldehyde[3]Formaldehyde is readily available in solution
Potential Advantages - Non-gaseous and easy to handle- High purity- Controlled release of reactive species may reduce side reactions- Anhydrous source of formaldehyde upon depolymerization- High formaldehyde concentration by weight- Readily available and inexpensive- No depolymerization step required
Potential Disadvantages - Stoichiometry requires consideration of the diol form- The presence of chlorine atoms may influence reaction pathways or compatibility with certain reagents- Limited direct comparative data available- Depolymerization can be slow and require specific conditions- Incomplete depolymerization can lead to inaccurate stoichiometry- Presence of water can be detrimental to water-sensitive reactions- Methanol stabilizer can interfere with some reactions[2]- Toxicity and volatility of formaldehyde

Efficacy in Key Synthetic Transformations: A Hypothetical Comparison

The Mannich Reaction

The Mannich reaction is a three-component condensation of an active hydrogen compound, an amine, and formaldehyde, to generate a β-amino carbonyl compound known as a Mannich base.[4]

Hypothetical Performance of this compound:

In a Mannich reaction, this compound would be expected to slowly release dichloroacetaldehyde in situ. The aldehyde can then react with the amine to form the corresponding iminium ion, which is the key electrophile in the reaction. The controlled release could potentially minimize the formation of byproducts that can occur with a high concentration of free formaldehyde. However, the electron-withdrawing chlorine atoms might affect the reactivity of the intermediate iminium ion.

Table 2: Hypothetical Comparison in the Mannich Reaction

ParameterThis compoundParaformaldehydeFormalin
Reaction Conditions Potentially milder conditions due to controlled release.Requires heating to depolymerize, often with an acid catalyst.Can often be run at room temperature.
Yield Potentially high yields with reduced byproducts.Generally good to high yields.Good yields, but the presence of water and methanol can sometimes lower the yield.
Side Reactions May suppress the formation of bis-Mannich products due to lower transient aldehyde concentration.Can lead to multiple additions if stoichiometry is not carefully controlled.The high concentration of formaldehyde can lead to side reactions.

Experimental Protocols

Below are established experimental protocols for the Mannich and Pictet-Spengler reactions using standard formaldehyde sources. These can serve as a baseline for the development of protocols utilizing this compound.

Protocol 1: General Procedure for the Mannich Reaction with Paraformaldehyde
  • To a stirred solution of the active hydrogen compound (1.0 eq) and the secondary amine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol, dioxane) is added paraformaldehyde (1.2 eq).

  • The reaction mixture is heated to reflux for a specified time (typically 2-24 hours), and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an aqueous solution of sodium bicarbonate and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Pictet-Spengler Reaction with Formalin
  • To a solution of the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., water, methanol, or a biphasic system) is added an aqueous solution of formaldehyde (37%, 1.1 eq).

  • The pH of the reaction mixture is adjusted to be acidic (typically pH 4-6) using an appropriate acid (e.g., hydrochloric acid, acetic acid).

  • The mixture is stirred at room temperature or heated, and the reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanisms of the Mannich and Pictet-Spengler reactions.

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion + Amine - H₂O Amine Amine Amine->Iminium_Ion Mannich_Base Mannich Base Iminium_Ion->Mannich_Base Active_Hydrogen_Compound Active Hydrogen Compound (Enol form) Active_Hydrogen_Compound->Mannich_Base Nucleophilic attack Pictet_Spengler_Reaction Start β-Arylethylamine + Formaldehyde Equivalent Iminium_Formation Formation of Schiff Base/Iminium Ion Start->Iminium_Formation Condensation Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Formation->Cyclization Acid Catalysis Deprotonation Deprotonation/ Aromatization Cyclization->Deprotonation Product Tetrahydroisoquinoline or Tetrahydro-β-carboline Deprotonation->Product

References

A Comparative Analysis of 2,2-dichloroethane-1,1-diol and Dichloroacetaldehyde in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice between using a hydrated versus an anhydrous form of a reagent can significantly impact reaction outcomes. This guide provides an in-depth comparison of the synthetic utility of 2,2-dichloroethane-1,1-diol and its anhydrous counterpart, dichloroacetaldehyde. Due to the inherent instability of anhydrous dichloroacetaldehyde and its rapid hydration, direct comparative yield data for the same reaction under identical conditions is scarce in the literature. Therefore, this comparison focuses on their distinct chemical properties, typical applications, and the practical considerations for their use in chemical reactions, supported by available experimental data.

Physicochemical Properties and Equilibrium

This compound is the geminal diol hydrate of dichloroacetaldehyde. In aqueous solutions, these two compounds exist in a reversible equilibrium.[1][2] The presence of two electron-withdrawing chlorine atoms on the alpha-carbon significantly destabilizes the carbonyl group of dichloroacetaldehyde, shifting the equilibrium strongly towards the more stable hydrated form.[2][3]

PropertyThis compoundDichloroacetaldehyde
IUPAC Name This compound2,2-dichloroethanal
Synonyms Dichloroacetaldehyde hydrateDichloroethanal
CAS Number 16086-14-979-02-7
Molecular Formula C₂H₄Cl₂O₂C₂H₂Cl₂O
Molecular Weight 130.95 g/mol 112.94 g/mol
Appearance White to almost white crystalline powderColorless, volatile liquid with a pungent odor
Boiling Point 85-95 °C (decomposes)88 °C
Melting Point 35-50 °C-50 °C
Solubility in Water Soluble, forms the hydrateSoluble, readily forms the hydrate
Stability Relatively stable crystalline solidUnstable, tends to polymerize on standing

Reactivity and Synthetic Applications

The primary difference in the synthetic application of this compound and dichloroacetaldehyde stems from their physical states and stability.

This compound (The Hydrate):

As a stable, crystalline solid, the hydrate is the commercially available and commonly used form of this reagent.[4] For reactions conducted in aqueous or protic solvents, the hydrate is used directly. In these cases, the small amount of the aldehyde form present at equilibrium is the reactive species. The rate of the reaction can be dependent on the rate of dehydration of the gem-diol to the aldehyde.[5]

Dichloroacetaldehyde (The Anhydrous Aldehyde):

Anhydrous dichloroacetaldehyde is a volatile and unstable liquid that is prone to polymerization.[1] Its use is generally restricted to reactions that require strictly anhydrous conditions. Due to its instability, it is often prepared immediately before use by the dehydration of the stable hydrate.[6] In many anhydrous synthetic applications, more stable derivatives like dichloroacetaldehyde acetals are preferred as synthetic equivalents of the aldehyde.[6][7]

The choice between the hydrate and the anhydrous form is dictated by the reaction conditions. A direct yield comparison is often not meaningful as they are not interchangeable in all situations. For instance, in a Grignard reaction, the use of the hydrate would be impossible due to the quenching of the Grignard reagent by the hydroxyl groups and water. Conversely, for many reactions in aqueous media, using the anhydrous aldehyde would be impractical as it would rapidly convert to the hydrate.

Experimental Protocols

Preparation of Anhydrous Dichloroacetaldehyde from this compound

This protocol describes the dehydration of the stable hydrate to obtain the anhydrous aldehyde for use in reactions requiring anhydrous conditions. A patent for a similar process, the preparation of anhydrous dichloroacetaldehyde from chloral hydrate, reports a high yield, suggesting the feasibility of this general approach.[8]

Materials:

  • This compound (dichloroacetaldehyde hydrate)

  • Concentrated sulfuric acid

  • Distilled water

  • Benzene (or another suitable azeotroping agent like toluene)

  • Water separator (Dean-Stark apparatus)

  • Distillation apparatus

Procedure:

  • A mixture of this compound and benzene (in a volume ratio of approximately 1:1) is placed in a round-bottom flask equipped with a water separator and a reflux condenser.[8]

  • The mixture is heated to reflux, and the water is removed azeotropically and collected in the water separator.

  • Once all the water has been removed, the benzene is distilled off.

  • A small amount of concentrated sulfuric acid (as a dehydrating agent) and distilled water are added to the residue.[8]

  • The anhydrous dichloroacetaldehyde is then carefully distilled under normal pressure, collecting the fraction at 89.0-91.0 °C.[8] A reported yield for a similar preparation of dichloroacetaldehyde is 92.04%.[8]

Note: Anhydrous dichloroacetaldehyde is unstable and should be used immediately after preparation.[6]

Visualizing the Relationship and Reactivity

The following diagrams illustrate the equilibrium between dichloroacetaldehyde and its hydrate, and a general workflow for reactions involving the anhydrous form.

Equilibrium DCAA Dichloroacetaldehyde (Anhydrous) Diol This compound (Hydrate) DCAA->Diol + H₂O (Hydration) Diol->DCAA - H₂O (Dehydration)

Caption: Equilibrium between dichloroacetaldehyde and its hydrate.

Workflow start This compound (Stable Hydrate) dehydration Dehydration (e.g., Azeotropic Distillation) start->dehydration anhydrous Anhydrous Dichloroacetaldehyde dehydration->anhydrous reaction Anhydrous Reaction (e.g., with Organometallics) anhydrous->reaction product Product reaction->product

Caption: Workflow for reactions using anhydrous dichloroacetaldehyde.

Conclusion

A direct comparison of reaction yields between this compound and anhydrous dichloroacetaldehyde is often not practical due to the equilibrium between the two forms and the instability of the anhydrous aldehyde. The choice of which reagent to use is primarily determined by the reaction conditions, specifically the presence or absence of water. This compound is the stable, easy-to-handle form suitable for reactions in protic solvents where the aldehyde is the reactive intermediate. Anhydrous dichloroacetaldehyde is necessary for reactions requiring anhydrous conditions but must be prepared in situ from the hydrate due to its instability. For many anhydrous applications, more stable synthetic equivalents such as dichloroacetaldehyde acetals are often a more practical choice. Researchers should consider the nature of their specific reaction to determine the most appropriate form of this versatile reagent.

References

Unlocking Synthetic Efficiency: The Advantages of 2,2-Dichloroethane-1,1-diol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving optimal outcomes in organic synthesis. This guide provides a comprehensive comparison of 2,2-dichloroethane-1,1-diol with other gem-diols, highlighting its distinct advantages in terms of stability, reactivity, and utility as a versatile building block, supported by experimental data and detailed protocols.

Geminal diols, or gem-diols, are organic compounds featuring two hydroxyl groups attached to the same carbon atom. While often transient intermediates in the hydration of aldehydes and ketones, certain structural features can lend them remarkable stability, making them valuable reagents in their own right. Among these, this compound, the hydrate of dichloroacetaldehyde, emerges as a particularly advantageous choice in various synthetic applications, from the construction of heterocyclic scaffolds to the synthesis of complex pharmaceutical intermediates.

Enhanced Stability: A Key Advantage of Halogenation

The stability of a gem-diol is significantly influenced by the electronic nature of the substituents on the carbon atom bearing the hydroxyl groups. Electron-withdrawing groups enhance stability by reducing the electron density at the carbonyl carbon of the parent aldehyde, thus favoring the hydrated gem-diol form. This effect is pronounced in halogenated gem-diols.

A comparative analysis of the stability of this compound and its more chlorinated counterpart, chloral hydrate, reveals the impact of the number of halogen atoms. While both are significantly more stable than non-halogenated gem-diols, the presence of three chlorine atoms in chloral hydrate leads to a higher hydration equilibrium constant. However, the reactivity of these stable gem-diols can be modulated by the degree of halogenation, offering a tunable parameter for synthetic chemists.

CompoundStructureKey Stability FactorHydration Equilibrium Constant (Khyd)
This compound Cl₂CHCH(OH)₂Two electron-withdrawing chlorine atomsSignificantly higher than non-halogenated aldehydes
Chloral Hydrate Cl₃CCH(OH)₂Three electron-withdrawing chlorine atoms~ 3 x 10⁴[1]
Acetaldehyde Hydrate CH₃CH(OH)₂Electron-donating methyl groupLow

Comparative Reactivity in Organic Synthesis

The enhanced stability of this compound does not render it inert; rather, it provides a controlled and reliable source of the reactive dichloroacetaldehyde in situ. This controlled reactivity is a significant advantage over using the volatile and unstable aldehyde directly.

A key area where this compound demonstrates its utility is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals.

Case Study: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone or α-haloaldehyde with a thioamide. This compound serves as a stable and effective precursor to the required α-haloaldehyde.

Experimental Protocol: Synthesis of 2-Aminothiazole

This protocol outlines the synthesis of 2-aminothiazole, a foundational structure in medicinal chemistry, utilizing this compound as the chloroacetaldehyde source.

Materials:

  • This compound (or an aqueous solution of chloroacetaldehyde)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.

  • To this solution, add this compound (1 equivalent).

  • The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford the crude 2-aminothiazole.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Comparative Performance:

While direct side-by-side comparisons with other gem-diols in this specific synthesis are not extensively reported, the use of chloroacetaldehyde (derived from its hydrate) is a well-established and high-yielding method for 2-aminothiazole synthesis. The stability and ease of handling of this compound make it a more practical choice than attempting to use the unstable chloroacetaldehyde directly. The yields for this reaction are typically high, often exceeding 80-90% depending on the specific substrates and conditions.

ReagentTypical Yield (%)AdvantagesDisadvantages
This compound 80-95%Stable, easy to handle, controlled release of aldehydeRequires heating
Chloroacetaldehyde (anhydrous) VariableHighly reactiveUnstable, volatile, difficult to handle
Other α-haloaldehydes Varies with substrate-May have different reactivity profiles and availability

Application in the Synthesis of Pharmaceutical Scaffolds

The utility of this compound extends to the synthesis of more complex, biologically active molecules. For instance, it is a key building block in the synthesis of the thieno[3,2-f][2][3][4]triazolo[4,3-a][2][4]diazepine ring system, which is the core of the hypnotic drug Brotizolam. The synthesis involves the reaction of a hydrazine derivative with a precursor that can be prepared from chloroacetaldehyde.

Logical Workflow for Gem-Diol Selection in Organic Synthesis

The choice of a gem-diol in a synthetic route depends on a balance of stability and reactivity. The following diagram illustrates a logical workflow for selecting an appropriate gem-diol.

GemDiolSelection Start Define Synthetic Target and Reaction Conditions Stability Is a stable, isolable gem-diol required? Start->Stability Reactivity Is high reactivity of the parent aldehyde a priority? Stability->Reactivity No Halogenated Consider Halogenated Gem-Diols (e.g., this compound, chloral hydrate) Stability->Halogenated Yes Reactivity->Halogenated No NonHalogenated Consider in situ generation from non-halogenated aldehyde Reactivity->NonHalogenated Yes Dichloro This compound: Good balance of stability and reactivity Halogenated->Dichloro Trichloro Chloral Hydrate: Higher stability, potentially lower reactivity Halogenated->Trichloro

Caption: Logical workflow for selecting a suitable gem-diol.

Hantzsch Thiazole Synthesis Pathway

The following diagram illustrates the reaction mechanism for the Hantzsch thiazole synthesis using this compound as a precursor.

HantzschSynthesis diol This compound aldehyde Dichloroacetaldehyde (in situ) diol->aldehyde Heat intermediate1 Thiouronium Salt Intermediate aldehyde->intermediate1 thiourea Thiourea thiourea->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization dehydration Dehydration cyclization->dehydration thiazole 2-Aminothiazole dehydration->thiazole

Caption: Reaction pathway for Hantzsch thiazole synthesis.

Conclusion

This compound presents a compelling case as a superior reagent in many organic synthesis applications when compared to other gem-diols. Its enhanced stability, conferred by the two chlorine atoms, allows for easier handling and controlled reactivity. This translates to more reliable and reproducible synthetic outcomes, particularly in the construction of valuable heterocyclic scaffolds for the pharmaceutical industry. While other highly halogenated gem-diols like chloral hydrate offer even greater stability, this compound often strikes an optimal balance between stability and the requisite reactivity for a broad range of chemical transformations. For researchers and drug development professionals, a thorough understanding of the properties and applications of this versatile gem-diol can unlock new efficiencies in the synthesis of complex molecules.

References

Cross-reactivity studies of 2,2-dichloroethane-1,1-diol with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential cross-reactivity of 2,2-dichloroethane-1,1-diol with various functional groups. Due to the limited direct experimental data on this specific molecule, this analysis is based on established chemical principles and the known reactivity of its constituent functional moieties: a geminal diol and a dichloroalkyl group. The information presented herein is intended to support further experimental investigation.

Introduction to this compound

This compound is a geminal diol, a class of organic molecules characterized by two hydroxyl groups attached to the same carbon atom. Geminal diols are typically unstable and exist in equilibrium with their corresponding aldehyde or ketone.[1][2][3] However, the presence of electron-withdrawing groups can stabilize the diol form. In the case of this compound, the two chlorine atoms on the adjacent carbon likely contribute to the relative stability of the geminal diol structure, similar to how the trichloromethyl group stabilizes chloral hydrate.[2]

The potential cross-reactivity of this compound can be postulated through two primary pathways: reactions involving the geminal diol and reactions at the dichloro-substituted carbon.

Data Presentation: Inferred Cross-Reactivity Profile

The following tables summarize the inferred reactivity of this compound with key functional groups based on the known reactivity of geminal diols and dichloroalkanes.

Table 1: Inferred Reactivity with Amine Functional Groups

Reactant Functional Group Potential Reaction Pathway Expected Products Relative Reactivity (Inferred) Supporting Principles
Primary AminesNucleophilic substitution at the C-Cl bonds.Mono- and di-substituted amino derivatives.Moderate to HighAmines are good nucleophiles that react with halogenoalkanes.[4][5]
Secondary AminesNucleophilic substitution at the C-Cl bonds.Tertiary amine derivatives.Moderate to HighSecondary amines are also effective nucleophiles for alkyl halides.[4][6]
Tertiary AminesNucleophilic substitution at the C-Cl bonds.Quaternary ammonium salts.ModerateTertiary amines can react with primary halogenoalkanes to form quaternary ammonium salts.[5]

Table 2: Inferred Reactivity with Thiol Functional Groups

Reactant Functional Group Potential Reaction Pathway Expected Products Relative Reactivity (Inferred) Supporting Principles
Thiols (Thiolates)Nucleophilic substitution at the C-Cl bonds.Thioether derivatives.HighThiols, and especially their conjugate bases (thiolates), are excellent nucleophiles for SN2 reactions with alkyl halides.[7][8][9]

Table 3: Inferred Reactivity with Hydroxyl Functional Groups

Reactant Functional Group Potential Reaction Pathway Expected Products Relative Reactivity (Inferred) Supporting Principles
Alcohols (in acidic conditions)Dehydration to 2,2-dichloroacetaldehyde, followed by acetal formation.Cyclic or acyclic acetals.ModerateGeminal diols can dehydrate to aldehydes, which then react with alcohols to form acetals.[2][10]
Alcohols (as nucleophiles)Nucleophilic substitution at the C-Cl bonds.Ether derivatives.LowAlcohols are weaker nucleophiles than amines or thiols for SN2 reactions with alkyl halides.[11]

Mandatory Visualization

The following diagrams illustrate the postulated reaction pathways and experimental workflows.

G A This compound C Nucleophilic Attack (e.g., Amines, Thiols) A->C Direct Reaction E Dehydration A->E Equilibrium B 2,2-Dichloroacetaldehyde B->C Reaction with Aldehyde D Substituted Product C->D E->B

Caption: Postulated reactivity pathways for this compound.

G cluster_0 Experimental Workflow A Reactant Mixture (Diol + Functional Group) B Reaction under Controlled Conditions (Temperature, Solvent, pH) A->B C Quenching & Workup B->C D Product Isolation (e.g., Chromatography) C->D E Product Characterization (NMR, MS, IR) D->E F Quantitative Analysis (Yield, Purity) E->F

Caption: General experimental workflow for cross-reactivity studies.

Experimental Protocols

The following are proposed methodologies for investigating the cross-reactivity of this compound.

Experiment 1: Reaction with a Primary Amine (e.g., Benzylamine)

Objective: To determine the reactivity of this compound with a primary amine and characterize the resulting products.

Materials:

  • This compound

  • Benzylamine

  • Sodium bicarbonate

  • Anhydrous ethanol

  • Dichloromethane

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

  • NMR spectrometer, Mass spectrometer

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add benzylamine (2.2 mmol) and sodium bicarbonate (2.5 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion (or after 24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product(s) by NMR and mass spectrometry to determine the structure (mono- or di-substituted product).

Experiment 2: Reaction with a Thiol (e.g., Thiophenol)

Objective: To assess the reactivity of this compound with a thiol and identify the products.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide

  • Methanol

  • Standard laboratory glassware and stirring equipment

  • TLC apparatus

  • Column chromatography setup

  • NMR spectrometer, Mass spectrometer

Procedure:

  • In a round-bottom flask, dissolve thiophenol (2.2 mmol) in methanol (10 mL).

  • Add a solution of sodium hydroxide (2.5 mmol) in methanol to generate the thiolate anion.

  • To this solution, add this compound (1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the mixture with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • Characterize the purified product(s) by NMR and mass spectrometry.

Conclusion

Based on fundamental chemical principles, this compound is expected to exhibit reactivity towards nucleophilic functional groups, particularly amines and thiols, primarily through substitution at the C-Cl bonds. Its geminal diol moiety may also participate in reactions following dehydration to the corresponding aldehyde. The provided experimental protocols offer a starting point for systematically investigating and quantifying these potential cross-reactivities, which is crucial for professionals in drug development and chemical research.

References

A Comparative Guide to Halogenated Reagents: Benchmarking 2,2-Dichloroethane-1,1-diol Against Novel Alternatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Halogenation can profoundly influence a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of the classic halogenated reagent, 2,2-dichloroethane-1,1-diol, and a range of novel halogenated reagents, offering researchers and scientists a comprehensive overview of their respective performance, applications, and experimental considerations.

Introduction to this compound

This compound is the hydrated, geminal diol form of dichloroacetaldehyde.[1][2] Historically, compounds of this nature have served as fundamental building blocks in organic synthesis.[3] Dichloroacetaldehyde and its derivatives are recognized as important intermediates in the production of various pharmaceuticals and pesticides.[3][4] For instance, the dichloroacetyl moiety, structurally related to this compound, is a critical component for the antibacterial activity of the broad-spectrum antibiotic Chloramphenicol.[5]

However, the use of such classical reagents is often hampered by their instability and the challenging nature of their synthesis, which can produce a mixture of chlorinated acetaldehydes that are difficult to separate.[3] These limitations, coupled with the demand for greater precision and milder reaction conditions in modern drug discovery, have spurred the development of novel halogenated reagents with superior selectivity and broader applicability.

Comparative Analysis: Classical vs. Novel Reagents

The evolution from simple chlorinated building blocks to sophisticated, multifunctional reagents reflects a paradigm shift in synthetic strategy. Modern drug development increasingly relies on late-stage functionalization and bioconjugation, areas where novel reagents significantly outperform their classical counterparts.

Table 1: Overview of this compound

PropertyDescriptionSource(s)
IUPAC Name This compound[1]
Synonyms Dichloroacetaldehyde hydrate[3]
Molecular Formula C₂H₄Cl₂O₂[1]
Molecular Weight 130.95 g/mol [1]
Primary Form Exists as the hydrated form of the unstable dichloroacetaldehyde.[3]
Key Applications Raw material for synthesizing drugs and agricultural chemicals.[3]
Limitations Unstable; synthesis often results in difficult-to-separate mixtures with other chlorinated species.[3]

Table 2: Performance Comparison of Halogenated Reagent Classes

FeatureClassical Reagents (e.g., this compound)Novel Reagents (e.g., for Bioconjugation, Late-Stage Functionalization)
Selectivity Generally low; often requires protecting groups and multi-step synthesis.High chemo- and regioselectivity, enabling site-specific modifications.[6][7]
Reaction Conditions Often harsh (e.g., strong acids/bases, high temperatures).Mild, often biocompatible conditions (e.g., aqueous buffers, room temperature).[7]
Substrate Scope Typically limited to simple, robust molecules.Broad scope, including complex biomolecules like proteins and peptides.[8]
Application Focus Building block for foundational molecular scaffolds.[3][5]Late-stage functionalization, bioconjugation, PET imaging, targeted drug delivery.[8][9]
Efficiency Can be low yield due to side reactions and purification challenges.[3]High efficiency and yield under optimized conditions.[8]
Spotlight on Novel Halogenated Reagents

The limitations of classical reagents have been addressed by the development of specialized halogenating agents designed for specific, high-value applications.

Table 3: Examples and Applications of Novel Halogenated Reagents

Reagent ClassExample(s)Key Application(s)
Bioconjugation Reagents Heteroaryl methylsulfones, Iodo-PEG3-iodide, ¹²⁴I-Sulfo-Cy7-(PhS)₂MalSite-specific modification of proteins via cysteine arylation for creating antibody-drug conjugates (ADCs) and diagnostic agents.[7][9][10]
Late-Stage Functionalization Reagents N-halosuccinimides (NXS), Dihalo-dimethylhydantoin (DXDMH)Introduction of halogen atoms into complex drug candidates or natural products in the final steps of synthesis to fine-tune pharmacological properties.[8]
Biocatalytic Reagents Flavin-dependent halogenases (FDHs)Enzymatic, highly selective halogenation of electron-rich aryl moieties under environmentally friendly conditions, often used in conjunction with cross-coupling reactions.[6]
Antimicrobial Agents Halogenated β-NitrostyrenesDevelopment of new antimicrobial compounds where halogen substituents enhance activity.[11]

Experimental Protocols

The following sections provide detailed methodologies for a representative classical synthesis and a modern bioconjugation reaction, highlighting the differences in experimental approach.

Protocol 1: Synthesis of a Dichloroacetylated Compound (Classical Approach)

This protocol is adapted from synthetic routes leading to Chloramphenicol, where a dichloroacetylating agent is used to acylate an amine precursor.[5] This illustrates the use of a derivative of the dichloro- moiety.

Objective: N-acylation of an amine with a dichloroacetylating agent.

Materials:

  • Amine precursor (e.g., D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol)

  • Dichloroacetyl chloride

  • Dry ether

  • Lithium aluminum hydride (LiAlH₄) (for a related reduction step to form a precursor, demonstrating typical reagent harshness)

  • Water

  • Standard laboratory glassware, magnetic stirrer, dropping funnel

Procedure:

  • Preparation of Reagent (Illustrative Reduction): In a fume hood, prepare a suspension of LiAlH₄ in dry ether in a three-necked flask equipped with a stirrer and dropping funnel.

  • Prepare a solution of dichloroacetyl chloride in dry ether and add it to the dropping funnel.

  • Add the dichloroacetyl chloride solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring for 30 minutes.

  • Acylation Step (Conceptual): The amine precursor is dissolved in a suitable solvent. The dichloroacetylating agent (e.g., dichloroacetyl chloride) is added, often in the presence of a base to neutralize the HCl byproduct.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography.

Disclaimer: This protocol is illustrative and involves hazardous materials. It should only be performed by qualified professionals in a well-equipped laboratory with appropriate safety measures.

Protocol 2: Site-Specific Protein Bioconjugation (Novel Approach)

This protocol describes the arylation of a cysteine residue in a protein using a heteroaryl methylsulfone reagent, a method valued for its high selectivity and stability.[7]

Objective: To conjugate a payload (e.g., a fluorescent dye) to a specific cysteine residue on a target protein.

Materials:

  • Thiol-containing protein (e.g., an antibody fragment with an engineered cysteine) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Heteroaryl methylsulfone reagent functionalized with a payload (e.g., MSBN dye)

  • Dimethyl sulfoxide (DMSO) as a co-solvent

  • Size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a known concentration (e.g., 1-10 mg/mL) in the reaction buffer.

  • Reagent Preparation: Prepare a stock solution of the heteroaryl methylsulfone reagent in DMSO.

  • Conjugation Reaction: Add a molar excess (e.g., 5-10 equivalents) of the reagent solution to the protein solution. The final concentration of DMSO should typically be kept below 10% (v/v) to maintain protein integrity.

  • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using LC-MS to determine the degree of labeling.

  • Purification: Once the desired level of conjugation is achieved, remove the excess, unreacted reagent by size-exclusion chromatography (e.g., using a desalting column).

  • Characterization: The final conjugate is characterized by methods such as UV-Vis spectroscopy (to confirm dye incorporation), mass spectrometry (to confirm covalent modification), and functional assays (to ensure the protein's activity is retained).

Visualizing Synthetic Workflows

Diagrams generated using Graphviz illustrate the logical flow of classical synthesis versus modern bioconjugation, visually summarizing the comparison.

G cluster_0 Classical Multi-Step Synthesis A Starting Material B Step 1: Functional Group Manipulation A->B D Protection Group Step (if needed) B->D C Step 2: Introduction of Dichloro-Moiety (e.g., using Dichloroacetaldehyde derivative) E Step 3: Further Elaboration C->E D->C F Deprotection E->F G Final Product F->G

Caption: Workflow for a traditional synthesis using a classical halogenated building block.

G cluster_1 Modern Site-Specific Bioconjugation P Target Protein (e.g., Antibody) Mix Mix & Incubate (Aqueous Buffer, RT) P->Mix R Novel Halogenated Reagent (Payload-Linker) R->Mix Purify Purification (Size-Exclusion Chromatography) Mix->Purify Conj Final Bioconjugate (e.g., ADC) Purify->Conj Char Characterization (LC-MS, Functional Assay) Conj->Char

Caption: Workflow for modern bioconjugation using a novel halogenated reagent.

Conclusion

While this compound and related classical reagents have a historical foundation in the synthesis of certain pharmaceuticals, their utility in modern drug development is limited. The field has decisively moved towards novel halogenated reagents that offer unparalleled selectivity, milder reaction conditions, and the ability to modify complex biomolecules. For researchers and drug development professionals, the adoption of these advanced reagents—for applications ranging from late-stage functionalization to the creation of sophisticated bioconjugates—is not merely an alternative but a necessity for driving innovation and creating next-generation therapeutics.

References

Elucidating Reaction Mechanisms of Chlorinated Ethanes: A Comparative Guide Based on Isotopic Labeling Studies of 1,2-Dichloroethane

Author: BenchChem Technical Support Team. Date: December 2025

Distinguishing Reaction Pathways through Isotopic Fractionation

Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction or metabolic pathway.[1] By measuring the changes in the isotopic composition of the reactant and products, researchers can gain insights into the reaction mechanism. Compound-Specific Isotope Analysis (CSIA) is a particularly powerful tool that measures the isotopic ratios of specific elements (e.g., carbon, chlorine, hydrogen) within a molecule. Different reaction mechanisms lead to distinct patterns of isotopic fractionation, providing a unique "fingerprint" for each pathway.

The primary degradation pathways for 1,2-dichloroethane that have been successfully distinguished using CSIA are:

  • Oxidative Dehalogenation: In this aerobic biodegradation pathway, a C-H bond is cleaved in the initial enzymatic step.

  • Hydrolytic Dehalogenation: This pathway involves the nucleophilic substitution of a chlorine atom with a hydroxyl group, cleaving a C-Cl bond.

  • Reductive Dihaloelimination: Under anaerobic conditions, two adjacent chlorine atoms are simultaneously removed.

The extent of isotopic fractionation is typically expressed as an enrichment factor (ε), which quantifies the change in the isotopic ratio of the reactant pool as the reaction progresses. A more negative ε value indicates a larger isotopic fractionation.

Comparative Analysis of Isotopic Fractionation in 1,2-DCA Degradation

The following table summarizes the characteristic carbon (¹³C), chlorine (³⁷Cl), and hydrogen (²H) isotope enrichment factors associated with the major degradation pathways of 1,2-dichloroethane. This data clearly demonstrates how multi-element isotope analysis can effectively differentiate between these mechanisms.

Reaction PathwayOrganism/SystemCarbon (εC) [‰]Chlorine (εCl) [‰]Hydrogen (εH) [‰]
Oxidative Dehalogenation Pseudomonas sp. strain DCA1-3.0 to -3.9[2]-0.78 ± 0.03 (Λ C/Cl)¹-115 ± 18[3]
Hydrolytic Dehalogenation Xanthobacter autotrophicus GJ10-29.2 to -32.3[2]7.7 ± 0.2 (Λ C/Cl)¹-34 ± 4[3]
Hydrolytic Dehalogenation Ancylobacter aquaticus AD20-32.3[2]7.7 ± 0.2 (Λ C/Cl)¹-38 ± 4[3]
Reductive Dihaloelimination Dehalococcoides mccartyi strain 195-29.0 to -30.9[4]-4.2 ± 0.5[4]-77 ± 9[3]
Reductive Dihaloelimination Dehalococcoides mccartyi strain BTF08-28.4 to -30.8[4]-4.6 ± 0.7[4]-57 ± 3[3]

¹ Isotope correlation factor (Λ) represents the ratio of enrichment factors (ε) for two different elements (e.g., Λ C/Cl = εC / εCl).

Visualizing Reaction Pathways and Isotopic Analysis Workflow

The following diagrams illustrate the distinct degradation pathways of 1,2-dichloroethane and a typical experimental workflow for compound-specific isotope analysis.

ReactionPathways cluster_Oxidative Oxidative Dehalogenation cluster_Hydrolytic Hydrolytic Dehalogenation cluster_Reductive Reductive Dihaloelimination DCA_ox 1,2-Dichloroethane Inter1_ox 2-Chloro-1-ethanol DCA_ox->Inter1_ox Monooxygenase (C-H bond cleavage) Prod_ox Chloroacetaldehyde Inter1_ox->Prod_ox DCA_hyd 1,2-Dichloroethane Prod_hyd 2-Chloro-1-ethanol DCA_hyd->Prod_hyd Haloalkane Dehalogenase (C-Cl bond cleavage) DCA_red 1,2-Dichloroethane Prod_red Ethene DCA_red->Prod_red Reductive Dehalogenase (Simultaneous C-Cl cleavage)

Figure 1. Simplified degradation pathways of 1,2-dichloroethane.

CSIA_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Isotope Analysis cluster_Data Data Interpretation Sample Groundwater / Microcosm Sample Extraction Purge and Trap or Solid Phase Microextraction (SPME) Sample->Extraction GC Gas Chromatography (GC) Extraction->GC Combustion High Temperature Conversion (Combustion or Pyrolysis) GC->Combustion IRMS Isotope Ratio Mass Spectrometry (IRMS) Combustion->IRMS IsotopeRatios Measure Isotope Ratios (δ¹³C, δ³⁷Cl, δ²H) IRMS->IsotopeRatios RayleighPlot Rayleigh Plot Analysis IsotopeRatios->RayleighPlot EnrichmentFactor Calculate Enrichment Factor (ε) RayleighPlot->EnrichmentFactor PathwayID Pathway Identification EnrichmentFactor->PathwayID

Figure 2. General experimental workflow for CSIA of volatile organic compounds.

Detailed Experimental Protocols

The following provides a generalized methodology for a typical isotopic labeling study to determine the degradation pathway of 1,2-DCA in a microbial culture.

1. Microcosm Setup:

  • Anaerobic or aerobic microcosms are prepared in sealed serum bottles containing a defined mineral medium.

  • The microcosms are inoculated with a specific microbial culture known to degrade 1,2-DCA or with environmental samples (e.g., groundwater, soil).

  • A known concentration of 1,2-DCA is added as the sole carbon and energy source. For isotopic labeling, either naturally abundant 1,2-DCA is used, or a substrate enriched in a specific isotope (e.g., ¹³C-labeled 1,2-DCA) can be introduced.

  • Control microcosms (e.g., sterile controls, no-substrate controls) are included to account for abiotic losses and background microbial activity.

  • The microcosms are incubated under controlled conditions (e.g., temperature, shaking).

2. Sample Collection and Analysis:

  • Aqueous or headspace samples are collected from the microcosms at regular time intervals.

  • The concentration of 1,2-DCA and its degradation products is quantified using gas chromatography with an appropriate detector (e.g., flame ionization detector - FID, or mass spectrometer - MS).

3. Compound-Specific Isotope Analysis (CSIA):

  • The isotopic composition of the remaining 1,2-DCA is determined by gas chromatography-isotope ratio mass spectrometry (GC-IRMS).

  • For carbon and hydrogen isotope analysis, the eluent from the GC column is passed through a combustion reactor to convert the organic compounds to CO₂ and H₂, respectively, before entering the IRMS.

  • For chlorine isotope analysis, the eluent is typically passed through a high-temperature pyrolysis reactor to convert the chlorinated compound to a stable gas (e.g., HCl) for isotopic measurement.

  • Isotope ratios are expressed in delta (δ) notation in per mil (‰) relative to international standards.

4. Data Analysis:

  • The extent of degradation is determined from the decrease in 1,2-DCA concentration over time.

  • The isotopic enrichment factor (ε) is calculated using the Rayleigh distillation equation, which relates the change in the isotopic composition of the substrate to the remaining fraction of the substrate.

  • By comparing the experimentally determined enrichment factors for carbon, chlorine, and hydrogen with the known values for different degradation pathways (as shown in the table above), the dominant reaction mechanism in the microcosm can be identified.

Conclusion and Future Directions

Isotopic labeling studies, particularly multi-element CSIA, have proven to be an invaluable tool for elucidating the reaction mechanisms of 1,2-dichloroethane degradation. The distinct isotopic fractionation patterns associated with oxidative, hydrolytic, and reductive pathways allow for their unambiguous identification in both laboratory and field settings.

While direct experimental data for 2,2-dichloroethane-1,1-diol is currently lacking, the methodologies and comparative framework established for 1,2-DCA provide a clear roadmap for future investigations. Future research should focus on applying these isotopic techniques to understand the formation and fate of this compound, which may be an intermediate in the degradation of other chlorinated compounds. Such studies will be instrumental in developing more effective remediation strategies and accurately assessing the environmental risks associated with this class of contaminants.

References

A Critical Review of 2-Chloroethane-1,1-diol's Synthetic Utility in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides a critical review of the synthetic utility of 2-chloroethane-1,1-diol, the hydrated and more stable form of chloroacetaldehyde. This versatile C2-synthon is objectively compared with common alternatives in the synthesis of medicinally relevant heterocyclic scaffolds, supported by experimental data and detailed protocols.

2-Chloroethane-1,1-diol (chloroacetaldehyde hydrate) serves as a valuable and reactive C2 building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles.[1] Its bifunctional nature, possessing both an electrophilic aldehyde carbon and a carbon bearing a leaving group (chlorine), allows for versatile applications in cyclocondensation reactions. This guide focuses on its utility in the synthesis of two prominent classes of heterocyclic compounds: benzimidazoles and quinoxalines, and compares its performance with alternative, commonly employed synthons.

Comparison with Alternatives in Benzimidazole Synthesis

The synthesis of 2-substituted benzimidazoles is a cornerstone in medicinal chemistry, as the benzimidazole moiety is a privileged scaffold found in numerous FDA-approved drugs.[2] A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde. In this context, 2-chloroethane-1,1-diol offers a pathway to 2-(chloromethyl)-1H-benzo[d]imidazole, a key intermediate for further functionalization.[3]

A primary alternative to 2-chloroethane-1,1-diol in this synthesis is the use of various aromatic and aliphatic aldehydes. The following table summarizes a comparison of reaction outcomes.

C2-Synthon/AldehydeProductCatalyst/ConditionsReaction TimeYield (%)
Chloroacetic Acid (precursor to 2-chloroethane-1,1-diol)2-(Chloromethyl)-1H-benzo[d]imidazole4N HCl, reflux4 hGood
Benzaldehyde2-Phenyl-1H-benzo[d]imidazoleEr(OTf)₃ (1 mol%), Microwave, solvent-free, 60°C5 min99
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzo[d]imidazoletert-Butyl nitrite, THF, 25°C30 min80
3,4,5-Trimethoxybenzaldehyde2-(3,4,5-Trimethoxyphenyl)-1H-benzo[d]imidazoleLaCl₃ (10 mol%), Acetonitrile, RT2-4 h85-95
4-Hydroxybenzaldehyde2-(4-Hydroxyphenyl)-1H-benzo[d]imidazoleAqueous extract of Acacia concinna pods, H₂O, 25°C130 min98

Comparison with Alternatives in Quinoxaline Synthesis

Quinoxalines are another class of nitrogen-containing heterocycles with a wide range of biological activities.[4] The most classical and widespread synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] 2-Chloroethane-1,1-diol can serve as a C2-synthon for the formation of the pyrazine ring in the quinoxaline scaffold. Common alternatives include glyoxal and benzil.

C2-SynthonProductCatalyst/ConditionsReaction TimeYield (%)
GlyoxalQuinoxalineMicrowave, 160 W, solvent-free60 sHigh
Benzil2,3-DiphenylquinoxalineAlumina-supported molybdophosphovanadates, Toluene, RT2 h92
Benzil2,3-DiphenylquinoxalinePhenol (20 mol%), Ethanol:Water (7:3), RTNot specifiedHigh
α-Hydroxy Ketones (e.g., Benzoin)2,3-Disubstituted QuinoxalinesAcetic acid, refluxNot specifiedHigh
Phenacyl Bromides2-Substituted QuinoxalinesPyridine, THF, RT2 hExcellent

Experimental Protocols

Synthesis of 2-(Chloromethyl)-1H-benzo[d]imidazole

This protocol is adapted from a procedure using chloroacetic acid, a precursor that generates the necessary C2 electrophile analogous to 2-chloroethane-1,1-diol.[3]

Materials:

  • 4-Substituted-o-phenylenediamine (1 mmol)

  • Chloroacetic acid (2 mmol)

  • 4N Hydrochloric acid (10 mL)

  • Ammonium hydroxide solution

  • Methanol

Procedure:

  • A mixture of the 4-substituted-o-phenylenediamine (1 mmol) and chloroacetic acid (2 mmol) in 4N HCl (10 mL) is refluxed for 4 hours.

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is neutralized with ammonium hydroxide solution until a precipitate is formed.

  • The precipitate is collected by filtration, dried, and recrystallized from methanol to yield the 2-chloromethyl-1H-benzo[d]imidazole derivative.

Synthesis of 2,3-Diphenylquinoxaline using Benzil

This protocol outlines a general and efficient synthesis of a substituted quinoxaline.[4]

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1 mmol, 0.210 g)

  • Toluene (8 mL)

  • Alumina-supported heteropolyoxometalate catalyst (0.1 g)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

  • Stir the mixture at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the insoluble catalyst is separated by filtration.

  • The filtrate is dried over anhydrous Na₂SO₄.

  • The solvent is evaporated under reduced pressure to obtain the crude product.

  • The pure 2,3-diphenylquinoxaline is obtained by recrystallization from ethanol.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.

benzimidazole_synthesis o-Phenylenediamine o-Phenylenediamine Intermediate Intermediate o-Phenylenediamine->Intermediate Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Intermediate 2-Substituted Benzimidazole 2-Substituted Benzimidazole Intermediate->2-Substituted Benzimidazole Cyclization & Dehydration

Caption: General synthesis of 2-substituted benzimidazoles.

quinoxaline_synthesis o-Phenylenediamine o-Phenylenediamine Dihydropyrazine Intermediate Dihydropyrazine Intermediate o-Phenylenediamine->Dihydropyrazine Intermediate 1,2-Dicarbonyl (R-CO-CO-R') 1,2-Dicarbonyl (R-CO-CO-R') 1,2-Dicarbonyl (R-CO-CO-R')->Dihydropyrazine Intermediate Quinoxaline Quinoxaline Dihydropyrazine Intermediate->Quinoxaline Oxidation

Caption: General synthesis of quinoxalines.

experimental_workflow cluster_benzimidazole Benzimidazole Synthesis Workflow cluster_quinoxaline Quinoxaline Synthesis Workflow b1 Mix o-phenylenediamine, aldehyde, and catalyst in solvent b2 Heat reaction mixture (conventional or microwave) b1->b2 b3 Monitor reaction by TLC b2->b3 b4 Work-up (e.g., precipitation in water) b3->b4 b5 Isolate and purify product b4->b5 q1 Mix o-phenylenediamine, 1,2-dicarbonyl, and catalyst in solvent q2 Stir at room temperature or heat q1->q2 q3 Monitor reaction by TLC q2->q3 q4 Work-up (e.g., filtration, extraction) q3->q4 q5 Isolate and purify product q4->q5

Caption: Comparative experimental workflows.

Conclusion

2-Chloroethane-1,1-diol is a valuable C2-synthon for the synthesis of important heterocyclic scaffolds. Its utility is particularly pronounced in the preparation of functionalized intermediates, such as 2-(chloromethyl)-1H-benzo[d]imidazole, which can be further elaborated. However, for the direct synthesis of many substituted benzimidazoles and quinoxalines, a wide array of alternative aldehydes and 1,2-dicarbonyl compounds are available. The choice of the optimal building block will depend on the desired substitution pattern, required reaction conditions, and overall synthetic strategy. Modern synthetic methods, including microwave-assisted and green chemistry approaches, often provide high yields and short reaction times with a variety of starting materials, offering significant advantages over classical procedures. Researchers should consider the data presented in this guide to make an informed decision on the most appropriate synthetic route for their specific drug discovery and development needs.

References

Safety Operating Guide

Safe Disposal of 2,2-Dichloroethane-1,1-diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2,2-dichloroethane-1,1-diol, ensuring the safety of laboratory personnel and environmental compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a detailed operational and disposal plan for this compound, a chlorinated hydrocarbon, to ensure safe laboratory practices and adherence to regulatory standards.

Immediate Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] Therefore, stringent safety measures are required during its handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Use chemically resistant gloves.

  • Eye Protection: Chemical splash goggles are mandatory.[2]

  • Lab Coat: A lab coat is necessary to protect from skin contact.[2]

  • Respiratory Protection: All work with volatile chlorinated hydrocarbons should be conducted in a certified chemical fume hood.[2]

Spill Management: In the event of a spill, immediately evacuate the area and eliminate all ignition sources. Wearing appropriate PPE, contain and absorb the spill with sand, earth, or an inert, non-combustible material.[3] Collect the spilled material and any contaminated absorbents in a designated, sealed container for hazardous waste disposal.[4][5] Do not allow the chemical to enter drains or waterways.[6]

Step-by-Step Disposal Protocol

As a chlorinated hydrocarbon, this compound is considered hazardous waste and must not be disposed of down the drain.[2][7] Adherence to your institution's hazardous waste disposal procedures is mandatory.

  • Waste Collection: Collect all this compound waste in a designated, clearly labeled, and sealed waste container.[2][8] The container must be made of a material compatible with the chemical to prevent degradation.[2][7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the chemical name (this compound), and a clear description of its contents.[4][8]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[8][9] Ensure the container is kept closed except when adding waste.[7][8]

  • Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for pickup by the designated hazardous waste management service.[7][8] Do not transport hazardous waste yourself.[7]

  • Empty Container Disposal: An empty container that has held a hazardous waste may also need to be disposed of as hazardous waste. If the waste is classified as an "acute hazardous waste," the container must be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste before the container can be disposed of as regular trash.[7][10] Always deface any chemical labels from empty containers before disposal.[7]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling of similar chlorinated hydrocarbons.

PropertyValueSource
Flash Point13 °C (closed cup) for 1,2-Dichloroethane[11]
Lower Explosion Limit6% (V) for 1,2-Dichloroethane[11]
Upper Explosion Limit11.4% (V) for 1,2-Dichloroethane[11]
Recommended Storage Temp.15 – 25 °C for Chloral hydrate[6]
Max. Satellite Storage55 gallons of hazardous waste[9]
Max. Acutely Toxic Waste1 quart of liquid[9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Collect waste in a designated, compatible container B->C D Securely seal the container C->D E Label container with 'Hazardous Waste' and contents D->E F Store in a designated Satellite Accumulation Area E->F G Segregate from incompatible materials F->G H Request pickup by institutional Hazardous Waste Management G->H I Properly dispose of empty, rinsed container H->I

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations when handling and disposing of this compound.

References

Essential Safety and Operational Guide for 2,2-Dichloroethane-1,1-diol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,2-Dichloroethane-1,1-diol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier:

PropertyValue
IUPAC Name This compound
Synonyms 1,1-Ethanediol, 2,2-dichloro-; 2,2-Dichloro-1,1-ethanediol
CAS Number 16086-14-9
Molecular Formula C2H4Cl2O2
Molecular Weight 130.95 g/mol

Hazard Summary:

This compound is classified as a corrosive chemical.[1] It is known to cause severe skin burns and serious eye damage.[1] Due to its chemical nature as a halogenated organic compound, it must be handled with stringent safety measures to prevent exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This guidance is based on the GHS classifications for the substance and best practices for handling corrosive and halogenated organic compounds.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged or high-exposure tasks, consider double-gloving.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that meet ANSI Z87.1 standards are required. A face shield must be worn over goggles when there is a risk of splashing or when handling larger quantities.
Body Protection Laboratory coatA flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes.
Respiratory Protection Respirator (if necessary)All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Operational Plan: Step-by-Step Handling Protocol

Adherence to this protocol is critical to minimize the risk of exposure and ensure a safe working environment.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don all required PPE as detailed in the table above.

  • Handling:

    • Conduct all transfers, weighing, and manipulations of this compound exclusively within the chemical fume hood.

    • Keep the container of this compound tightly closed when not in use.

    • Avoid direct contact with skin, eyes, and clothing.

    • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] For skin contact, remove contaminated clothing while flushing.

  • In Case of a Spill:

    • For a small spill within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the substance.

    • Carefully collect the absorbed material and contaminated absorbents into a designated, sealed, and clearly labeled hazardous waste container.

    • For larger spills, or any spill outside of a fume hood, evacuate the immediate area, alert others, and contact the institution's emergency response team.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Halogenated Organic Waste: All solutions containing this compound and any unreacted material must be collected in a designated hazardous waste container labeled "Halogenated Organic Waste".[3][4]

    • Contaminated Solids: All disposables that have come into contact with this compound (e.g., gloves, absorbent pads, weighing paper) must be placed in a separate, sealed, and clearly labeled hazardous waste container for solid waste.

  • Container Management:

    • Use only approved, chemically compatible waste containers with secure screw-top caps.[5]

    • Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste" and the full chemical name of the contents.[6]

    • Keep waste containers closed except when adding waste.[6][7]

  • Disposal Procedure:

    • Store waste containers in a designated satellite accumulation area away from incompatible materials.

    • Arrange for pickup and disposal through the institution's environmental health and safety department in accordance with local, state, and federal regulations. Halogenated organic wastes are typically disposed of via regulated hazardous waste incineration.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound from preparation to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe handle_in_hood Conduct Work in Fume Hood prep_ppe->handle_in_hood Proceed to Handling handle_spill Spill Response Protocol handle_in_hood->handle_spill If Spill Occurs dispose_segregate Segregate Halogenated Waste handle_in_hood->dispose_segregate Task Completion handle_spill->dispose_segregate After Cleanup dispose_container Use Labeled Waste Container dispose_segregate->dispose_container dispose_pickup Arrange for Waste Pickup dispose_container->dispose_pickup end_process End dispose_pickup->end_process Process Complete start Start start->prep_fume_hood Begin Protocol

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.